3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
Description
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Properties
IUPAC Name |
3-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-5-3-1-2-4-11(5)10-7(6)8(12)13/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRRVZUNAISFSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NN2C=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671936 | |
| Record name | 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876379-77-0 | |
| Record name | 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a viable and scientifically grounded synthetic pathway for 3-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The synthesis is strategically divided into three core stages: the formation of the pyrazolo[1,5-a]pyridine-2-carboxylate core via a 1,3-dipolar cycloaddition, the regioselective bromination at the C3 position, and the final hydrolysis to the target carboxylic acid. This document delves into the mechanistic underpinnings of each synthetic step, providing detailed experimental protocols and highlighting key considerations for reaction optimization and success. The information presented herein is synthesized from established principles of heterocyclic chemistry and supported by authoritative literature, offering a robust framework for the laboratory-scale preparation of this important molecule.
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in the development of novel therapeutic agents. Its unique electronic and structural properties allow for diverse functionalization, making it an attractive core for targeting a wide range of biological targets. The introduction of a bromine atom at the 3-position and a carboxylic acid at the 2-position of this scaffold, as in this compound, provides valuable handles for further chemical modification, such as in the construction of compound libraries for high-throughput screening or in the optimization of lead compounds in drug discovery programs. This guide aims to provide a clear and detailed pathway for the synthesis of this valuable building block.
Overall Synthetic Strategy
The synthesis of this compound can be efficiently achieved through a three-step sequence, as illustrated below. This strategy prioritizes the early construction of the core heterocyclic system followed by late-stage functionalization, a common and effective approach in complex molecule synthesis.
Caption: Overall synthetic pathway for this compound.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate
The cornerstone of this synthesis is the formation of the pyrazolo[1,5-a]pyridine ring system. This is effectively accomplished through a 1,3-dipolar cycloaddition reaction between an N-aminopyridinium ylide and an electron-deficient alkyne, in this case, ethyl propiolate.[1][2] The N-aminopyridinium ylide is typically generated in situ from the corresponding N-aminopyridinium salt by the action of a base.
Caption: Workflow for the synthesis of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate.
Experimental Protocol:
-
Formation of the N-Aminopyridinium Salt: To a solution of pyridine in a suitable solvent such as dichloromethane, add an aminating agent like O-(mesitylenesulfonyl)hydroxylamine portionwise at 0 °C. The reaction mixture is typically stirred at room temperature for several hours until the precipitation of the N-aminopyridinium salt is complete. The salt can be collected by filtration and washed with a cold solvent.
-
1,3-Dipolar Cycloaddition: The N-aminopyridinium salt is suspended in a solvent such as methanol.[2] To this suspension, a base (e.g., potassium carbonate) is added to generate the N-aminopyridinium ylide in situ. Ethyl propiolate is then added to the reaction mixture, which is stirred at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by removing the solvent under reduced pressure, and the residue is purified by column chromatography on silica gel to afford ethyl pyrazolo[1,5-a]pyridine-2-carboxylate.
Causality and Experimental Choices:
-
Choice of Aminating Agent: O-(Mesitylenesulfonyl)hydroxylamine is often preferred due to its relative stability and efficiency in aminating pyridines.
-
In Situ Ylide Generation: The in situ generation of the ylide is crucial as these species can be unstable. The choice of a mild base like potassium carbonate is important to avoid side reactions.
-
Electron-Deficient Alkyne: The use of ethyl propiolate, an electron-deficient alkyne, is critical for the success of the cycloaddition reaction with the electron-rich ylide. The regioselectivity of the reaction, leading to the carboxylate group at the 2-position, is governed by the electronic and steric effects of the substituents on both the ylide and the alkyne.[3]
Step 2: Regioselective Bromination at the C3 Position
The pyrazolo[1,5-a]pyridine ring system is susceptible to electrophilic substitution, with the C3 position being particularly reactive.[4] For the bromination of ethyl pyrazolo[1,5-a]pyridine-2-carboxylate, a regioselective method is paramount to avoid the formation of undesired isomers. A modern and efficient approach involves the use of a hypervalent iodine(III) reagent in the presence of a bromide source.[5]
Experimental Protocol:
-
To a solution of ethyl pyrazolo[1,5-a]pyridine-2-carboxylate in a suitable solvent such as water, add potassium bromide (KBr) and a hypervalent iodine(III) reagent like phenyliodine(III) diacetate (PIDA).[5]
-
The reaction mixture is stirred at ambient temperature for a few hours. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate.
Causality and Experimental Choices:
-
Regioselectivity: The inherent electronic properties of the pyrazolo[1,5-a]pyridine ring direct electrophilic attack to the C3 position. The electron-donating nature of the fused pyridine ring enhances the nucleophilicity of the pyrazole moiety, particularly at C3.
-
Mild Brominating Conditions: The use of KBr and PIDA provides a mild and effective source of electrophilic bromine, avoiding the use of harsh and less selective reagents like liquid bromine.[5] This method is known for its high regioselectivity in similar heterocyclic systems.
Step 3: Hydrolysis of the Ester to the Carboxylic Acid
The final step in the synthesis is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard transformation in organic synthesis and can be achieved under basic or acidic conditions. Basic hydrolysis is often preferred for its generally milder conditions and high yields.
Experimental Protocol:
-
Dissolve ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a base (e.g., sodium hydroxide).
-
The reaction mixture is heated to reflux and stirred for several hours until the starting material is consumed, as monitored by TLC.
-
After cooling to room temperature, the alcohol is removed under reduced pressure. The remaining aqueous solution is then acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3.
-
The precipitated solid, this compound, is collected by filtration, washed with cold water, and dried under vacuum.
Causality and Experimental Choices:
-
Saponification: The use of a strong base like sodium hydroxide facilitates the saponification of the ester. The reaction is typically irreversible due to the formation of the carboxylate salt.
-
Acidification: Careful acidification is necessary to protonate the carboxylate salt and precipitate the final carboxylic acid product.
Data Summary
| Step | Reactants | Reagents and Conditions | Product |
| 1 | Pyridine, Ethyl Propiolate | 1. Aminating Agent, 2. Base (e.g., K2CO3), Methanol, RT | Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate |
| 2 | Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate | KBr, PIDA, Water, RT | Ethyl 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylate |
| 3 | Ethyl 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylate | NaOH (aq), Ethanol, Reflux; then HCl (aq) | This compound |
Conclusion
The synthetic pathway detailed in this guide provides a robust and efficient method for the preparation of this compound. By leveraging a well-established 1,3-dipolar cycloaddition for the construction of the core scaffold and a modern, regioselective bromination technique, this approach offers a high degree of control and predictability. The final hydrolysis step is a straightforward transformation that yields the desired product in good purity. This guide, with its emphasis on mechanistic understanding and detailed protocols, is intended to be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development who require access to this important heterocyclic building block.
References
- 1. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions | Semantic Scholar [semanticscholar.org]
- 5. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazolo[1,5-a]pyridine scaffold is a key pharmacophore in a variety of biologically active molecules. Understanding the fundamental physicochemical characteristics of its derivatives, such as the title compound, is paramount for predicting their behavior in biological systems, optimizing their properties for drug development, and designing efficient synthetic routes. This document outlines detailed, field-proven experimental protocols for the determination of solubility, pKa, and lipophilicity (logP), and discusses the expected spectroscopic signatures (NMR, IR, Mass Spectrometry) based on the analysis of its structural analogues. A plausible synthetic pathway is also proposed, offering a practical approach for its preparation in a laboratory setting.
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is a fused bicyclic heterocycle that has garnered substantial attention from the medicinal chemistry community. Its structural rigidity, coupled with the presence of multiple nitrogen atoms capable of forming hydrogen bonds, makes it an attractive scaffold for designing ligands that can interact with a wide array of biological targets. Derivatives of this system have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antiviral, anticancer, and anti-inflammatory properties. The introduction of a bromine atom at the 3-position and a carboxylic acid at the 2-position of the pyrazolo[1,5-a]pyridine ring system, as in the case of this compound, offers unique opportunities for further chemical modification and modulation of its physicochemical and biological properties. The bromine atom can serve as a handle for cross-coupling reactions, enabling the introduction of diverse substituents, while the carboxylic acid group can influence solubility, act as a hydrogen bond donor/acceptor, and be a key interaction point with biological targets.
Core Physicochemical Properties: A Predictive and Experimental Framework
A thorough understanding of a compound's physicochemical properties is a cornerstone of modern drug discovery, directly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for this compound is not extensively available in public literature, this section provides established protocols for their determination and predicted values based on its chemical structure.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Information | Significance in Drug Discovery |
| Molecular Formula | C₈H₅BrN₂O₂ | Defines the elemental composition. |
| Molecular Weight | 241.04 g/mol | Influences diffusion and transport across membranes. |
| Appearance | Likely a solid at room temperature. | Basic physical state. |
| XLogP3 (Predicted) | ~1.8 | A measure of lipophilicity, affecting solubility and permeability. |
| Hydrogen Bond Donors | 1 (from the carboxylic acid) | Influences interactions with biological targets and solubility. |
| Hydrogen Bond Acceptors | 4 (2 from nitrogen atoms, 2 from oxygen atoms) | Key for molecular recognition and aqueous solubility. |
| Rotatable Bonds | 1 (C-C bond of the carboxylic acid) | Relates to conformational flexibility and binding entropy. |
Solubility
Solubility is a critical parameter that dictates a drug's bioavailability. The presence of the carboxylic acid group in this compound suggests a pH-dependent aqueous solubility.
This protocol outlines the shake-flask method, a gold standard for determining equilibrium solubility.
Materials:
-
This compound
-
Phosphate buffered saline (PBS), pH 7.4
-
0.1 M HCl (for pH 1.2)
-
Acetate buffer (for pH 4.5)
-
Shaker bath maintained at 37 °C
-
Centrifuge
-
HPLC with a suitable column (e.g., C18) and detector (e.g., UV)
-
Analytical balance
-
pH meter
Procedure:
-
Prepare a series of vials with 10 mL of each buffer solution (pH 1.2, 4.5, and 7.4).
-
Add an excess amount of this compound to each vial to ensure a saturated solution.
-
Securely cap the vials and place them in a shaker bath at 37 °C for 24-48 hours to reach equilibrium.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant and dilute it with the mobile phase used for HPLC analysis.
-
Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.
-
Construct a calibration curve using standard solutions of known concentrations to quantify the solubility.
Causality Behind Experimental Choices:
-
Multiple pH points: Testing at pH 1.2, 4.5, and 7.4 mimics the physiological pH range of the gastrointestinal tract.
-
37 °C Incubation: This temperature reflects human body temperature.
-
Shake-flask method: Ensures that the system reaches thermodynamic equilibrium, providing a true measure of solubility.
-
HPLC quantification: Offers high sensitivity and specificity for accurate concentration determination.
Acid Dissociation Constant (pKa)
The pKa value defines the ionization state of the molecule at a given pH. For this compound, the carboxylic acid is the primary acidic functional group, while the pyridine nitrogen can act as a base.
Potentiometric titration is a highly accurate method for determining pKa values.
Materials:
-
This compound
-
0.1 M HCl
-
0.1 M NaOH
-
Deionized water (carbonate-free)
-
Potentiometer with a calibrated pH electrode
-
Stir plate and stir bar
-
Burette
Procedure:
-
Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 1 mM).
-
Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.
-
Record the initial pH of the solution.
-
Titrate the solution with a standardized solution of 0.1 M HCl, adding small, precise volumes and recording the pH after each addition until a significant drop in pH is observed.
-
Separately, titrate a fresh solution of the compound with a standardized solution of 0.1 M NaOH, recording the pH after each addition until a significant rise in pH is observed.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
-
The equivalence points can be determined from the inflection points of the titration curve (or the maxima of the first derivative).
Causality Behind Experimental Choices:
-
Potentiometric titration: Directly measures the change in proton concentration, providing a fundamental determination of pKa.
-
Titration with both acid and base: Allows for the determination of both acidic and basic pKa values if present.
-
Carbonate-free water: Prevents interference from dissolved CO₂, which can affect the accuracy of the titration of bases.
Lipophilicity (logP)
Lipophilicity, often expressed as the octanol-water partition coefficient (logP), is a key determinant of a drug's ability to cross cell membranes.
The shake-flask method is the traditional and most reliable method for determining logP.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Centrifuge
-
HPLC with a suitable column and detector
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the compound in either water or n-octanol.
-
In a separatory funnel or a suitable vial, add a known volume of the stock solution to a known volume of the other immiscible solvent.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.
-
Carefully withdraw a sample from both the aqueous and the octanol layers.
-
Determine the concentration of the compound in each phase using HPLC.
-
Calculate the logP value using the formula: logP = log([Concentration in octanol] / [Concentration in water]).
Causality Behind Experimental Choices:
-
Pre-saturated solvents: Ensures that the volume of each phase does not change due to mutual dissolution during the experiment.
-
Vigorous shaking: Facilitates the attainment of partitioning equilibrium.
-
Direct concentration measurement: Provides a direct and accurate determination of the partition coefficient.
Synthesis and Reactivity
A plausible synthetic route to this compound can be envisioned starting from readily available 2-aminopyridine derivatives.
Proposed Synthetic Pathway
A potential synthesis involves the reaction of a substituted 2-aminopyridine with a suitable three-carbon electrophile to construct the pyrazole ring, followed by bromination and functional group manipulation. A cross-dehydrogenative coupling (CDC) reaction represents a modern and efficient approach.[1][2]
The reactivity of this compound is dictated by its functional groups. The carboxylic acid can undergo esterification and amidation reactions. The bromine atom is susceptible to nucleophilic aromatic substitution and can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a versatile handle for the synthesis of a diverse library of analogues.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy[17][18][19]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazolo[1,5-a]pyridine ring system. The chemical shifts will be influenced by the electron-withdrawing nature of the bromine and carboxylic acid groups. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm). The aromatic protons will appear in the range of 7-9 ppm, with their coupling patterns providing information about their relative positions.
-
¹³C NMR: The carbon NMR spectrum will show signals for all eight carbon atoms. The carbonyl carbon of the carboxylic acid is expected to resonate at a downfield chemical shift (around 160-170 ppm). The carbon atom attached to the bromine will also be shifted downfield. The chemical shifts of the other aromatic carbons will provide further confirmation of the structure.
Infrared (IR) Spectroscopy[20][21][22]
The IR spectrum will be characterized by several key absorption bands:
-
A broad O-H stretching band from the carboxylic acid, typically in the region of 2500-3300 cm⁻¹.
-
A strong C=O stretching band from the carbonyl group of the carboxylic acid, expected around 1700-1725 cm⁻¹.
-
C=C and C=N stretching vibrations from the aromatic rings in the 1400-1600 cm⁻¹ region.
-
A C-Br stretching vibration, which is typically found in the fingerprint region below 800 cm⁻¹.
Mass Spectrometry (MS)[23][24][25][26]
Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 peaks with approximately equal intensity). Fragmentation patterns will likely involve the loss of the carboxylic acid group (as CO₂ and H₂O) and the bromine atom.
Conclusion
This compound is a compound with significant potential in drug discovery due to its versatile chemical scaffold. This technical guide has provided a comprehensive framework for understanding and determining its core physicochemical properties. The detailed experimental protocols for solubility, pKa, and logP, along with the predicted spectroscopic characteristics, offer a solid foundation for researchers working with this molecule and its analogues. The proposed synthetic strategy provides a practical starting point for its laboratory preparation. A thorough characterization of these fundamental properties is an indispensable step in the journey of transforming a promising molecule into a viable drug candidate.
References
An In-depth Technical Guide to 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid: Structure, Synthesis, and Applications
This technical guide provides a comprehensive overview of 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering a deep dive into its molecular structure, a proposed synthetic pathway with mechanistic insights, and a discussion of its potential applications based on the established biological activities of the pyrazolo[1,5-a]pyridine scaffold.
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Core
The pyrazolo[1,5-a]pyridine moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous biologically active molecules.[1][2] This fused bicyclic system, consisting of a pyrazole ring fused to a pyridine ring, offers a rigid and planar framework that is amenable to diverse functionalization. This structural versatility allows for the fine-tuning of physicochemical properties and biological activities, making it an attractive starting point for the design of novel therapeutics.
Derivatives of pyrazolo[1,5-a]pyridine have demonstrated a wide spectrum of pharmacological activities, including acting as potent and selective inhibitors of various protein kinases, which are crucial targets in oncology.[1] Furthermore, this scaffold has been explored for its potential in treating neurological disorders and its use in agrochemical development.[1] The title compound, this compound, incorporates two key functional groups: a bromine atom and a carboxylic acid. The bromine atom can serve as a handle for further synthetic modifications, such as cross-coupling reactions, while the carboxylic acid group can be involved in hydrogen bonding interactions with biological targets or can be converted to other functional groups like amides or esters.
Molecular Structure and Characterization
The molecular structure of this compound is characterized by the fused pyrazolo[1,5-a]pyridine core with a bromine atom at the 3-position of the pyrazole ring and a carboxylic acid group at the 2-position.
Table 1: Key Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O₂ | Inferred from structure |
| Molecular Weight | ~241.04 g/mol | [3] |
| CAS Number | 876379-77-0 | [3] |
While a definitive crystal structure of this compound is not publicly available, its structural features can be confidently predicted and would be characterized using a suite of spectroscopic techniques.
Spectroscopic Signature (Predicted)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR would display characteristic signals for the protons on the pyridine ring. The proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR would show distinct resonances for the eight carbon atoms, with the carboxylic acid carbon appearing at a characteristic downfield position (typically ~160-170 ppm). The carbon atom attached to the bromine would also have a specific chemical shift.
-
-
Infrared (IR) Spectroscopy : The IR spectrum would be expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid. A strong carbonyl (C=O) stretching vibration should be observed around 1700 cm⁻¹.
-
Mass Spectrometry (MS) : Mass spectral analysis would confirm the molecular weight. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by 2 m/z units would be a definitive feature for the molecular ion and any bromine-containing fragments.
Synthesis of this compound: A Proposed Pathway
The proposed synthesis involves a three-step sequence:
-
N-amination of 3-Bromopyridine: Formation of an N-aminopyridinium salt.
-
[3+2] Cycloaddition: Reaction of the N-aminopyridinium salt with an appropriate alkyne to form the pyrazolo[1,5-a]pyridine core.
-
Hydrolysis: Conversion of the resulting ester to the final carboxylic acid.
Diagram 1: Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of N-Amino-3-bromopyridinium salt
-
To a solution of 3-bromopyridine (1.0 eq) in a suitable solvent such as dichloromethane, add a solution of an aminating agent, for example, O-mesitylenesulfonylhydroxylamine (MSH) (1.1 eq), dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The resulting N-aminopyridinium salt can often be precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration.
Causality: The nitrogen atom of the pyridine is nucleophilic and attacks the electrophilic nitrogen of the aminating agent, leading to the formation of the N-N bond and the pyridinium salt. MSH is a commonly used and effective aminating agent for this purpose.[5]
Step 2: Synthesis of Ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate
-
Suspend the N-Amino-3-bromopyridinium salt (1.0 eq) and a base such as potassium carbonate (2.0-3.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).
-
To this suspension, add ethyl propiolate (1.2 eq) dropwise.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent like ethyl acetate.
-
Purify the crude product by column chromatography on silica gel.
Causality: The base deprotonates the N-amino group to form a reactive ylide intermediate. This ylide then undergoes a [3+2] cycloaddition reaction with the electron-deficient alkyne (ethyl propiolate). Subsequent aromatization leads to the formation of the stable pyrazolo[1,5-a]pyridine ring system.[6]
Diagram 2: Mechanism of [3+2] Cycloaddition
Caption: Mechanism of the key [3+2] cycloaddition step.
Step 3: Synthesis of this compound
-
Dissolve the ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate (1.0 eq) in a mixture of an alcohol (e.g., ethanol or methanol) and water.
-
Add an excess of a base, such as sodium hydroxide or lithium hydroxide (e.g., 2-3 eq), and stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).
-
Remove the alcohol under reduced pressure.
-
Acidify the remaining aqueous solution with a mineral acid (e.g., 1M HCl) to a pH of approximately 2-3.
-
The carboxylic acid product should precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Causality: This is a standard saponification reaction where the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses to give the carboxylate salt, which is then protonated by the addition of acid to yield the final carboxylic acid.
Reactivity and Potential Applications
The structure of this compound offers several avenues for further chemical modification, enhancing its utility as a building block in drug discovery.
-
The Carboxylic Acid Group: This functional group can be readily converted into a variety of other functionalities. For instance, it can be coupled with amines to form amides, a common functional group in many pharmaceuticals. It can also be reduced to an alcohol or converted to an acyl chloride for further reactions.
-
The Bromine Atom: The bromine atom at the 3-position is a versatile handle for introducing molecular diversity. It can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups.
Given the established biological activities of the pyrazolo[1,5-a]pyridine scaffold, this compound is a promising candidate for the development of novel therapeutic agents. The introduction of the bromo and carboxylic acid functionalities at specific positions allows for systematic structure-activity relationship (SAR) studies. For example, libraries of amide derivatives could be synthesized to explore interactions with specific biological targets. The pyrazolo[1,5-a]pyridine core has been identified in inhibitors of phosphoinositide 3-kinases (PI3Ks), which are implicated in cancer and inflammatory diseases.[1] Therefore, derivatives of the title compound could be investigated for similar activities.
Conclusion
This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry. While specific experimental data for this molecule is sparse in the public domain, its synthesis can be confidently proposed based on well-established chemical principles. Its molecular structure offers multiple points for diversification, making it an excellent scaffold for the development of new bioactive molecules. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. This compound (876379-77-0) for sale [vulcanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]
An In-Depth Technical Guide to 3-bromo-H-pyrazolo[1,5-a]pyridine-2-carboxylic Acid (CAS 876379-77-0) and its Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 3-bromo-H-pyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS 876379-77-0), a heterocyclic building block with significant potential in medicinal chemistry. While specific biological data for this compound is limited in the public domain, this guide leverages extensive research on the broader class of pyrazolo[1,5-a]pyridine derivatives to illuminate its potential applications, particularly in the development of novel kinase inhibitors for oncology and inflammatory diseases. This document will delve into the chemical properties, synthesis, and the established biological activities of closely related analogs, offering researchers and drug development professionals a roadmap for harnessing the therapeutic promise of this chemical scaffold.
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold - A Privileged Structure in Drug Discovery
The pyrazolo[1,5-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets with high affinity. This bicyclic heteroaromatic system is a key component in numerous biologically active compounds, demonstrating a remarkable versatility that has led to its incorporation in therapeutics for various diseases. Derivatives of this scaffold have been extensively investigated as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer and inflammatory conditions. The structural rigidity and the specific arrangement of nitrogen atoms in the pyrazolo[1,5-a]pyridine ring system allow for precise interactions with the ATP-binding pocket of kinases, making it an ideal starting point for the design of targeted therapies.
Physicochemical Properties of 3-bromo-H-pyrazolo[1,5-a]pyridine-2-carboxylic Acid
| Property | Value | Source |
| CAS Number | 876379-77-0 | N/A |
| Molecular Formula | C₈H₅BrN₂O₂ | N/A |
| Molecular Weight | 241.04 g/mol | N/A |
| IUPAC Name | 3-bromo-1H-pyrazolo[1,5-a]pyridine-2-carboxylic acid | N/A |
| Appearance | Likely a solid at room temperature | N/A |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | N/A |
Synthesis of the Pyrazolo[1,5-a]pyridine Core
The synthesis of the pyrazolo[1,5-a]pyridine scaffold can be achieved through several established synthetic routes. A common and effective method involves the [3+2] cycloaddition reaction of an N-aminopyridinium salt with an alkyne. This approach allows for the introduction of diverse substituents on the resulting bicyclic ring system.
A general synthetic scheme for a related pyrazolo[1,5-a]pyridine-3-carboxamide, a common bioactive derivative, is outlined below. This provides a foundational understanding of how compounds like 3-bromo-H-pyrazolo[1,5-a]pyridine-2-carboxylic acid can be synthesized and further functionalized.
Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyridine carboxamides.
Exemplary Protocol: Synthesis of a Pyrazolo[1,5-a]pyridine Carboxylic Acid Derivative
This protocol is adapted from methodologies reported for similar structures and serves as a guide for the synthesis of the title compound and its analogs.
Step 1: N-Amination of Substituted Pyridine
-
To a solution of the substituted pyridine in a suitable solvent (e.g., dichloromethane), add O-mesitylenesulfonylhydroxylamine (MSH) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude N-aminopyridinium salt, which is often used in the next step without further purification.
Step 2: [3+2] Cycloaddition
-
Dissolve the N-aminopyridinium salt and a substituted ethyl propiolate in a solvent such as acetonitrile.
-
Add a base (e.g., potassium carbonate) to the mixture.
-
Heat the reaction mixture to reflux and stir for 4-8 hours.
-
After cooling to room temperature, filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the ethyl pyrazolo[1,5-a]pyridine-2-carboxylate derivative.
Step 3: Hydrolysis to the Carboxylic Acid
-
Dissolve the ester intermediate in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide).
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to yield the pyrazolo[1,5-a]pyridine-2-carboxylic acid.
Biological Activity and Therapeutic Potential: A Focus on Kinase Inhibition
While direct biological data for 3-bromo-H-pyrazolo[1,5-a]pyridine-2-carboxylic acid is scarce, the pyrazolo[1,5-a]pyridine scaffold is a cornerstone of many potent and selective kinase inhibitors. These compounds typically function as ATP-competitive inhibitors, binding to the ATP pocket of the kinase and preventing the phosphorylation of downstream substrates.
Targeting the PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Several pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of PI3K isoforms.
A recent study reported a series of pyrazolopyridine derivatives as potent and selective dual inhibitors of PI3Kγ and PI3Kδ.[1] One of the lead compounds from this study, 20e (IHMT-PI3K-315) , demonstrated impressive activity in both biochemical and cellular assays.[1]
| Compound | PI3Kγ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | p-AKT (S473) in Ramos cells EC₅₀ (µM) | p-AKT (S473) in RAW264.7 cells EC₅₀ (µM) |
| 20e | 4.0 | 9.1 | 0.013 | 0.028 |
Data extracted from a study on potent and selective PI3Kγ/δ inhibitors.[1]
The inhibition of PI3Kγ and PI3Kδ by these compounds leads to the suppression of AKT phosphorylation, a key downstream event in the PI3K signaling pathway. This ultimately results in the inhibition of cancer cell proliferation and the modulation of the tumor microenvironment.[1]
Caption: Simplified PI3K/AKT signaling pathway and the point of intervention by pyrazolo[1,5-a]pyridine inhibitors.
Inhibition of Other Kinases and Therapeutic Applications
The versatility of the pyrazolo[1,5-a]pyridine scaffold extends to the inhibition of a range of other kinases, highlighting its broad therapeutic potential.
-
Anti-inflammatory Activity: Derivatives of pyrazolo[1,5-a]pyrimidines have been shown to possess anti-inflammatory properties.[2][3] This is often achieved through the inhibition of kinases involved in inflammatory signaling cascades, such as MAP kinases.
-
Antitubercular Activity: The pyrazolo[1,5-a]pyridine-3-carboxamide scaffold has emerged as a promising class of antitubercular agents.[4] These compounds have demonstrated potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.[4]
Experimental Protocols for Biological Evaluation
For researchers looking to evaluate the biological activity of 3-bromo-H-pyrazolo[1,5-a]pyridine-2-carboxylic acid or its derivatives, the following are exemplary protocols for key assays.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a competitive binding assay that measures the displacement of a fluorescent tracer from the ATP pocket of a kinase.
Materials:
-
Kinase of interest (e.g., PI3Kγ)
-
LanthaScreen™ Eu-anti-tag antibody
-
Fluorescent kinase tracer
-
Test compound (serially diluted)
-
Assay buffer
Procedure:
-
Prepare a solution containing the kinase and the Eu-labeled antibody in the assay buffer.
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the kinase/antibody mixture to the wells.
-
Add the fluorescent tracer to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the IC₅₀ values from the dose-response curves.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a compound binds to its intended target within a cellular environment.
Materials:
-
Cultured cells expressing the target protein
-
Test compound
-
Lysis buffer
-
Antibodies for Western blotting or mass spectrometer for proteomic analysis
Procedure:
-
Treat cultured cells with the test compound or vehicle control.
-
Harvest and lyse the cells.
-
Heat the cell lysates at a range of temperatures.
-
Centrifuge the heated lysates to pellet aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein remaining in the supernatant by Western blotting or mass spectrometry.
-
A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Future Directions and Conclusion
3-bromo-H-pyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS 876379-77-0) represents a valuable, yet underexplored, building block for the development of novel therapeutics. The extensive body of research on the pyrazolo[1,5-a]pyridine scaffold strongly suggests that derivatives of this compound are likely to exhibit potent biological activity, particularly as kinase inhibitors.
Future research should focus on:
-
Synthesis of a focused library of derivatives: Utilizing the carboxylic acid and bromo functionalities as handles for diversification to explore the structure-activity relationship (SAR).
-
Broad biological screening: Testing these new compounds against a panel of kinases and in various disease-relevant cellular assays.
-
Target identification and validation: For any active compounds, identifying the specific molecular target(s) and validating their mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Potential of the 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic Acid Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural rigidity, synthetic versatility, and broad range of biological activities.[1] This guide focuses on a particularly valuable, yet underexplored, building block: 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid . The strategic placement of the bromine atom at the 3-position and the carboxylic acid at the 2-position provides two orthogonal handles for synthetic elaboration, enabling the rapid generation of diverse chemical libraries. We will provide a comprehensive overview of the synthesis of this core scaffold, strategies for its derivatization, and a detailed exploration of its burgeoning applications in key therapeutic areas, with a primary focus on the development of next-generation antitubercular agents.
Rationale and Strategic Importance
In the landscape of drug discovery, scaffold-based design is a cornerstone strategy. The pyrazolo[1,5-a]pyridine system is particularly compelling as it acts as a bioisostere for purines and other bicyclic heterocycles found in numerous bioactive molecules.[2] Its derivatives have shown promise as kinase inhibitors, anticancer agents, and antagonists for various receptors.[1][3]
The 3-bromo-2-carboxylic acid substitution pattern is of profound strategic interest for two primary reasons:
-
The Carboxylic Acid (C2-position): This functional group is an ideal anchor for creating libraries of amides and esters. Amide formation, in particular, is a robust and widely utilized reaction in medicinal chemistry to explore interactions with biological targets and modulate physicochemical properties.
-
The Bromine Atom (C3-position): This serves as a versatile synthetic handle for introducing further molecular complexity. It is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the installation of various aryl, heteroaryl, or alkyl groups to probe specific binding pockets in target proteins.
This dual functionality makes this compound a powerful platform for generating novel chemical entities with finely tuned pharmacological profiles.
Synthesis of the Core Scaffold
Proposed Synthesis of Ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate
The synthesis hinges on the [3+2] cycloaddition reaction between an N-aminopyridinium ylide and an electron-deficient alkyne.[4]
Experimental Protocol:
-
N-Amination of Pyridine: To a solution of pyridine in a suitable solvent (e.g., dichloromethane), add O-mesitylenesulfonylhydroxylamine (MSH) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. The resulting N-aminopyridinium salt is typically used in the next step without extensive purification.
-
Cycloaddition: The crude N-aminopyridinium salt is dissolved in a polar aprotic solvent like DMF. A base, such as potassium carbonate, is added, followed by the dropwise addition of ethyl propiolate. The reaction is heated to 80-100 °C and monitored by TLC until completion. After cooling, the reaction is worked up by extraction to yield the crude ethyl pyrazolo[1,5-a]pyridine-2-carboxylate.
-
Bromination: The crude ester is dissolved in a solvent such as acetonitrile or chloroform. N-Bromosuccinimide (NBS) (1.05 equivalents) is added, and the mixture is stirred at room temperature. The C3 position of the pyrazolo[1,5-a]pyridine ring is electron-rich and susceptible to electrophilic substitution. The reaction is typically complete within a few hours. Purification by column chromatography yields the desired Ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate .[5]
-
Hydrolysis to the Carboxylic Acid: The purified ester is dissolved in a mixture of THF/Methanol and water.[6] An excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), is added, and the mixture is stirred at room temperature until TLC indicates complete consumption of the ester. The organic solvents are removed under reduced pressure, and the aqueous residue is acidified with 1M HCl to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford This compound .
Derivatization Strategies: Building the Library
The true power of the core scaffold lies in its utility for generating diverse libraries of compounds. The most direct and impactful derivatization is the formation of carboxamides.
Experimental Protocol (General Amide Coupling): [7][8]
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add a coupling agent such as HATU (1.2 eq) or EDCI (1.2 eq) along with an additive like HOBt (1.2 eq).
-
Add a tertiary amine base, typically N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes to form the activated ester.
-
Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final carboxamide derivative.
Applications in Drug Discovery
Potent Antitubercular Agents
One of the most promising applications for derivatives of this scaffold is in the fight against tuberculosis (TB), including multidrug-resistant (MDR) strains.[7] Extensive research on the related pyrazolo[1,5-a]pyridine-3-carboxamide scaffold has provided a clear roadmap and validated the therapeutic potential.[8][9]
Mechanism of Action: While not definitively proven for all derivatives, a leading hypothesis is that these compounds target the cytochrome bc1 complex (QcrB), a critical component of the electron transport chain in Mycobacterium tuberculosis.[9] Inhibition of this complex disrupts cellular respiration and ATP synthesis, leading to bacterial death.
Structure-Activity Relationship (SAR): Studies on the 3-carboxamide isomers reveal key insights that can be directly translated to the 2-carboxamide series.[7][8]
The data clearly indicates that a lipophilic side chain on the carboxamide nitrogen is crucial for potent activity. Biphenyl and heterodiaryl groups have proven particularly effective, likely by enhancing binding affinity within the target enzyme.
Table 1: Antitubercular Activity of Representative Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives [8]
| Compound ID | R Group (on Amide Nitrogen) | MIC vs. H37Rv (µg/mL) | MIC vs. INH-resistant Mtb (µg/mL) | MIC vs. RMP-resistant Mtb (µg/mL) |
| Lead Cmpd. 5 | 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-ylmethyl | <0.002 | <0.002 | <0.002 |
| 6j | 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-3-ylmethyl | <0.002 | <0.002 | <0.002 |
| 6k | 3'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-ylmethyl | <0.002 | <0.002 | <0.002 |
| 6o | (6-(4-(trifluoromethoxy)phenyl)pyridin-3-yl)methyl | <0.002 | <0.002 | <0.002 |
| Isoniazid | N/A | 0.031 | >16 | 0.031 |
| Rifampicin | N/A | 0.063 | 0.063 | >32 |
Note: Data is for the 3-carboxamide scaffold but provides a strong rationale for investigating the 2-carboxamide analogues.
Kinase Inhibition in Oncology
The related pyrazolo[1,5-a]pyrimidine scaffold has been successfully exploited to develop potent and selective kinase inhibitors.[3][10] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. This makes them high-value targets for therapeutic intervention.
Derivatives have shown potent activity against targets such as FLT3-ITD , a driver mutation in acute myeloid leukemia (AML), and PI3Kδ , a key enzyme in immune cell signaling with implications for B-cell malignancies.[3][10]
Table 2: Kinase Inhibitory Activity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives
| Scaffold | Target Kinase | Representative Compound | IC₅₀ (nM) | Reference |
| Pyrazolo[1,5-a]pyrimidine | FLT3-ITD | Compound 17 | 0.4 | [3] |
| Pyrazolo[1,5-a]pyrimidine | FLT3-ITD | Compound 19 | 0.4 | [3] |
| Pyrazolo[1,5-a]pyrimidine | PI3Kδ | - | - | [10] |
The structural similarity between pyrazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyrimidines suggests that the 3-bromo-2-carboxylic acid scaffold could be a valuable starting point for developing novel kinase inhibitors. The C3 position, in particular, offers an avenue to explore interactions within the solvent-exposed regions of kinase active sites via Suzuki coupling.
Conclusion and Future Outlook
This compound represents a high-potential, underexplored scaffold for modern drug discovery. Its dual functional handles allow for the systematic and efficient generation of diverse chemical libraries. The compelling, nanomolar-level activity of related carboxamides against drug-resistant tuberculosis provides a strong impetus for the immediate investigation of this scaffold in the anti-infective space. Furthermore, the proven success of the broader pyrazolopyridine/pyrimidine family as kinase inhibitors opens a promising second front for research in oncology.
Future work should focus on the execution of the proposed synthesis to generate a supply of the core scaffold, followed by the parallel synthesis of a focused library of carboxamide derivatives. Screening this library against M. tuberculosis and a panel of relevant kinases will be a critical next step in unlocking the full therapeutic potential of this versatile chemical entity.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. Ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate | 1702914-94-0 [chemicalbook.com]
- 6. 6-BroMopyrazolo[1,5-a]pyridine synthesis - chemicalbook [chemicalbook.com]
- 7. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic analysis of 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
An In-Depth Technical Guide to the Spectroscopic Analysis of 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system integral to numerous pharmacologically active compounds, demonstrating activities such as anti-inflammatory, antitumor, and antiviral properties.[1] The functionalization of this core, as seen in this compound (Molecular Formula: C₈H₅BrN₂O₂, Molecular Weight: 241.04 g/mol ), provides a key intermediate for the synthesis of novel therapeutic agents.[2] A thorough understanding of its structural and electronic properties is paramount for its effective use in drug discovery and development. This guide presents a comprehensive spectroscopic analysis of this compound, detailing the principles and expected outcomes for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We provide not just data, but the underlying scientific rationale for spectral interpretation, empowering researchers to confidently verify and characterize this crucial building block.
Molecular Structure and Analytical Workflow
A robust analytical workflow is essential for the unambiguous structural confirmation of a synthetic intermediate like this compound. The combination of NMR, IR, and MS provides orthogonal data points that, when taken together, create a detailed molecular portrait.
Caption: Integrated workflow for structural elucidation.
The workflow begins with mass spectrometry to confirm the molecular weight and the presence of bromine. IR spectroscopy then verifies the essential functional groups (carboxylic acid), followed by detailed NMR analysis to map the precise connectivity of the proton and carbon skeleton.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the specific arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are required for full characterization.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. Based on the structure, we anticipate signals for the four protons on the pyridine ring and one for the carboxylic acid.
Causality Behind Expected Chemical Shifts:
-
Pyridine Ring Protons (H4, H5, H6, H7): These protons are attached to an aromatic system and are expected to resonate in the downfield region (typically δ 7.0-9.0 ppm). Their exact chemical shifts and coupling patterns are influenced by the electron-withdrawing nature of the fused pyrazole ring and the bromine substituent.
-
Carboxylic Acid Proton (-COOH): This acidic proton is highly deshielded and will appear as a broad singlet at a very low field (δ > 10 ppm), often exchanging with trace water in the solvent.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale |
| H7 | ~8.6 - 8.8 | Doublet (d) | Adjacent to the bridgehead nitrogen, leading to significant deshielding. |
| H5 | ~7.8 - 8.0 | Doublet (d) | Standard aromatic proton on the pyridine ring. |
| H6 | ~7.4 - 7.6 | Triplet or dd | Coupled to both H5 and H7. |
| H4 | ~7.1 - 7.3 | Triplet or dd | Coupled to H5, typically the most upfield of the pyridine protons.[3] |
| -COOH | > 12.0 | Broad Singlet (br s) | Highly deshielded acidic proton, subject to hydrogen bonding and solvent exchange. |
Note: These are predicted values based on analyses of similar pyrazolo[1,5-a]pyridine derivatives. Actual values may vary based on solvent and experimental conditions.[3][4]
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments. For this molecule, eight distinct signals are expected for the heterocyclic core and one for the carboxylic acid carbon.
Causality Behind Expected Chemical Shifts:
-
Carboxylic Carbonyl (C=O): This carbon is highly deshielded due to the attached electronegative oxygen atoms and will appear significantly downfield.[2]
-
Aromatic Carbons (C4-C7, C3a, C8a): These carbons will resonate in the typical aromatic region (δ 100-150 ppm).
-
C3-Br Carbon: The carbon directly attached to the bromine atom will be influenced by the halogen's electronegativity and heavy atom effect.
-
C2-COOH Carbon: The carbon bearing the carboxylic acid group will be shifted downfield.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C=O | 165 - 175 | Standard chemical shift for a carboxylic acid carbonyl carbon.[2] |
| C7 | ~140 - 145 | Aromatic carbon adjacent to nitrogen. |
| C8a (Bridgehead) | ~140 - 145 | Quaternary carbon in an aromatic system. |
| C5 | ~130 - 135 | Aromatic methine carbon. |
| C3a (Bridgehead) | ~125 - 130 | Quaternary carbon in an aromatic system. |
| C4 | ~115 - 120 | Aromatic methine carbon. |
| C6 | ~110 - 115 | Aromatic methine carbon. |
| C2 | ~105 - 110 | Carbon attached to the carboxylic acid group. |
| C3 | ~95 - 100 | Carbon attached to bromine; shielded by the heavy atom effect. |
Note: Predicted values are inferred from general principles and data on related heterocyclic systems.[5]
Experimental Protocol: NMR Data Acquisition
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve ~10-15 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for carboxylic acids and its high boiling point allows for variable temperature experiments if needed. It also shifts the residual water peak away from most analyte signals.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set a spectral width of at least 16 ppm to ensure the acidic proton is observed.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Set a spectral width of ~220 ppm.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ carbon signals (δ ~39.52 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups by detecting their characteristic vibrational frequencies.
Expected Absorption Bands: The structure of this compound contains several IR-active functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Rationale |
| O-H Stretch (Carboxylic Acid) | 3500 - 3000 | Very Broad, Strong | The broadness is due to intermolecular hydrogen bonding between the carboxylic acid groups.[2] |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium, Sharp | Characteristic of C-H bonds on an aromatic ring. |
| C=O Stretch (Carboxylic Acid) | 1725 - 1700 | Strong, Sharp | The carbonyl stretch is one of the most intense and reliable absorptions in an IR spectrum.[2] |
| C=C and C=N Stretches | 1600 - 1400 | Medium to Strong | Multiple bands are expected from the vibrations of the fused aromatic ring system.[2] |
| C-Br Stretch | 750 - 500 | Medium to Weak | This "fingerprint" region vibration confirms the presence of the carbon-bromine bond.[2] |
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for solid samples. Place a small amount of the dry, powdered sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
Typically, 16-32 scans are co-added to produce the final spectrum.
-
-
Data Processing: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is analyzed to identify the key absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and offers structural information through analysis of its fragmentation patterns.
Expected Observations:
-
Molecular Ion Peak (M⁺): The primary observation will be the molecular ion peak. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, a characteristic "doublet" peak will be observed.[2]
-
[M]⁺ peak at m/z 240: Corresponding to the molecule containing the ⁷⁹Br isotope.
-
[M+2]⁺ peak at m/z 242: Corresponding to the molecule containing the ⁸¹Br isotope. The intensity of this peak will be nearly identical to the M⁺ peak.
-
-
High-Resolution Mass Spectrometry (HRMS): HRMS can confirm the elemental composition by providing a highly accurate mass measurement, distinguishing it from other potential formulas with the same nominal mass.
-
Expected Exact Mass for C₈H₅⁷⁹BrN₂O₂: 239.9589
-
-
Fragmentation: Electron Ionization (EI) would likely induce fragmentation. A primary and highly favorable fragmentation pathway is the loss of the carboxylic acid group.
Caption: Plausible MS fragmentation pathway.
Experimental Protocol: MS Data Acquisition
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI for soft ionization, or Electron Ionization - EI for fragmentation analysis). A high-resolution instrument (e.g., TOF or Orbitrap) is preferred.
-
Data Acquisition (ESI-HRMS):
-
Infuse the sample solution directly into the ESI source.
-
Acquire data in positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often very effective.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion cluster (M⁺ and M+2⁺) and compare the measured exact mass to the theoretical value to confirm the elemental formula.
Conclusion
The structural verification of this compound is systematically achieved through a multi-technique spectroscopic approach. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, while IR spectroscopy rapidly confirms the presence of the critical carboxylic acid functional group. Finally, mass spectrometry validates the molecular weight and elemental composition, with the characteristic bromine isotopic pattern serving as an unmistakable signature. The combined application of these techniques, guided by a foundational understanding of chemical principles, provides the definitive and trustworthy characterization required for advancing this molecule in pharmaceutical research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (876379-77-0) for sale [vulcanchem.com]
- 3. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
An In-depth Technical Guide to the Synthesis of Pyrazolo[1,5-a]pyridine-2-carboxylic Acid Esters
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and conformational rigidity make it an attractive core for the design of novel therapeutic agents and functional materials. Among its many derivatives, pyrazolo[1,5-a]pyridine-2-carboxylic acid esters are of particular interest as versatile intermediates for further functionalization. This technical guide provides a comprehensive overview of the primary synthetic strategies for accessing these valuable compounds, with a focus on the mechanistic underpinnings that govern reaction outcomes. Detailed experimental protocols, data-driven insights, and visual aids are provided to empower researchers in their synthetic endeavors.
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Core
The fusion of pyrazole and pyridine rings in the pyrazolo[1,5-a]pyridine system results in a unique bicyclic aromatic structure with a rich chemical landscape. This scaffold is present in a number of biologically active molecules, exhibiting a wide range of therapeutic properties, including activity as kinase inhibitors, anti-inflammatory agents, and central nervous system modulators. The carboxylic acid ester functionality at the 2-position serves as a key handle for the introduction of diverse substituents through amide bond formation, reduction to the corresponding alcohol, or various cross-coupling reactions, thus enabling the exploration of a broad chemical space in drug discovery programs.
This guide will focus primarily on the most convergent and widely employed synthetic route to pyrazolo[1,5-a]pyridine-2-carboxylic acid esters: the [3+2] cycloaddition of N-aminopyridinium ylides with propiolate esters. We will delve into the mechanistic details that dictate the regioselectivity of this transformation and provide a robust, field-proven experimental protocol.
The Cornerstone of Synthesis: [3+2] Cycloaddition
The most direct and versatile approach to the pyrazolo[1,5-a]pyridine core is the [3+2] cycloaddition reaction between an N-aminopyridinium ylide (a 1,3-dipole) and a suitable dipolarophile. For the synthesis of the target 2-carboxylic acid esters, the dipolarophile of choice is an propiolate ester (e.g., ethyl propiolate or methyl propiolate).
The Key Players: N-Aminopyridinium Ylides and Propiolate Esters
-
N-Aminopyridinium Ylides: These 1,3-dipoles are typically generated in situ from the corresponding N-aminopyridinium salts by treatment with a base. The parent pyridine ring can be substituted with a variety of functional groups, allowing for the synthesis of a diverse library of final products.
-
Propiolate Esters: These are electron-deficient alkynes that serve as excellent dipolarophiles in this reaction. The ester group not only activates the alkyne for cycloaddition but also provides the desired functionality at the 2-position of the resulting pyrazolo[1,5-a]pyridine.
The Reaction Mechanism: A Stepwise Perspective
The [3+2] cycloaddition reaction proceeds through a concerted or stepwise mechanism, influenced by the specific reactants and conditions. The generally accepted mechanism involves the following key steps:
-
Formation of the N-Aminopyridinium Ylide: An N-aminopyridinium salt is deprotonated by a base (e.g., a tertiary amine or an inorganic base) to generate the reactive N-aminopyridinium ylide.
-
Cycloaddition: The ylide undergoes a [3+2] cycloaddition with the propiolate ester. This step is the core of the pyrazolo[1,5-a]pyridine ring formation.
-
Aromatization: The initial cycloadduct undergoes spontaneous aromatization, often with the elimination of a small molecule (e.g., water or an amine), to yield the stable pyrazolo[1,5-a]pyridine product.
The regioselectivity of the cycloaddition is a critical aspect, determining the position of the ester group on the final product. According to Molecular Electron Density Theory (MEDT), the reaction is typically under frontier molecular orbital (FMO) control. The interaction between the Highest Occupied Molecular Orbital (HOMO) of the N-aminopyridinium ylide and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient propiolate ester dictates the regiochemical outcome. The larger orbital coefficient on the unsubstituted carbon of the propiolate's triple bond preferentially interacts with the terminal nitrogen of the ylide, leading to the formation of the desired 2-substituted regioisomer.
Visualizing the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of pyrazolo[1,5-a]pyridine-2-carboxylic acid esters via the [3+2] cycloaddition pathway.
Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyridine-2-carboxylates.
Experimental Protocol: A Field-Proven Methodology
This section provides a detailed, step-by-step protocol for a representative synthesis of ethyl pyrazolo[1,5-a]pyridine-2-carboxylate.
Materials and Reagents
-
N-Aminopyridinium iodide
-
Ethyl propiolate
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add N-aminopyridinium iodide (1.0 eq) and anhydrous DMF.
-
Base Addition: Add potassium carbonate (2.0 eq) to the suspension.
-
Dipolarophile Addition: Add ethyl propiolate (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl pyrazolo[1,5-a]pyridine-2-carboxylate.
Visualizing the Reaction Mechanism
The following diagram illustrates the key steps in the [3+2] cycloaddition mechanism.
Caption: Mechanism of the [3+2] cycloaddition for pyrazolo[1,5-a]pyridine-2-carboxylate synthesis.
Data Presentation: A Comparative Overview
The choice of reaction conditions can significantly impact the yield of the desired product. The following table summarizes typical conditions and outcomes for the synthesis of pyrazolo[1,5-a]pyridine-2-carboxylic acid esters.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | RT | 12-24 | 75-85 |
| 2 | Triethylamine (TEA) | CH₂Cl₂ | RT | 24-48 | 60-70 |
| 3 | DBU | MeCN | 50 | 6-12 | 80-90 |
| 4 | Cs₂CO₃ | Dioxane | 80 | 4-8 | 70-80 |
Note: Yields are representative and can vary depending on the specific substrates and reaction scale.
Conclusion and Future Outlook
The [3+2] cycloaddition of N-aminopyridinium ylides with propiolate esters stands out as a highly efficient and regioselective method for the synthesis of pyrazolo[1,5-a]pyridine-2-carboxylic acid esters. The operational simplicity, mild reaction conditions, and broad substrate scope make this a valuable tool for both academic research and industrial drug development. Future research in this area may focus on the development of catalytic asymmetric variants of this reaction to access chiral, non-racemic pyrazolo[1,5-a]pyridine derivatives. Furthermore, the exploration of flow chemistry conditions could offer advantages in terms of scalability, safety, and reproducibility.
The Emergence and Evolution of Pyrazolo[1,5-a]pyridines: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazolo[1,5-a]pyridine Core - A Scaffold of Privileged Significance
The pyrazolo[1,5-a]pyridine nucleus, a fused heterocyclic system comprising a pyrazole ring fused to a pyridine ring, represents a cornerstone in modern medicinal chemistry and materials science. This bicyclic scaffold is not merely a synthetic curiosity but a "privileged structure," a molecular framework that demonstrates a remarkable propensity for binding to multiple biological targets with high affinity. Its unique electronic and steric properties, coupled with the synthetic accessibility to a diverse range of derivatives, have propelled it to the forefront of drug discovery programs targeting a wide array of human diseases. This in-depth guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of pyrazolo[1,5-a]pyridine compounds, offering field-proven insights and detailed experimental methodologies for the researchers and scientists dedicated to advancing the frontiers of chemical and pharmaceutical sciences.
Part 1: The Genesis of a Scaffold - A Historical Perspective
While the broader field of pyrazole chemistry dates back to the late 19th century, the first documented synthesis of the pyrazolo[1,5-a]pyridine ring system is reported to have emerged in 1948 .[1] This seminal work laid the foundation for what would become a burgeoning area of heterocyclic chemistry. The early synthetic approaches, though groundbreaking for their time, were often limited in scope and required harsh reaction conditions.
One of the foundational methods for constructing the pyrazolo[1,5-a]pyridine core involves the [3+2] cycloaddition of N-aminopyridinium ylides with alkynes or alkenes.[2] This approach leverages the 1,3-dipolar nature of the in situ generated N-iminopyridinium ylide, which reacts with a suitable dipolarophile to form the fused five-membered pyrazole ring. The elegance of this strategy lies in its atom economy and the direct formation of the bicyclic system.
Another classical approach involves the condensation of N-aminopyridinium salts with 1,3-dicarbonyl compounds. This method relies on the nucleophilic character of the exocyclic nitrogen of the N-aminopyridine to attack one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to afford the pyrazolo[1,5-a]pyridine scaffold.
It is important to distinguish these early methods from the more general Tschitschibabin pyridine synthesis , first reported by Aleksei Chichibabin in 1924, which involves the condensation of aldehydes or ketones with ammonia to form a pyridine ring.[3] While not a direct method for the synthesis of the fused pyrazolo[1,5-a]pyridine system, Tschitschibabin's work significantly advanced the understanding of pyridine ring formation, a critical component of the target scaffold.
The initial decades of pyrazolo[1,5-a]pyridine chemistry were characterized by an exploration of these fundamental synthetic routes, with researchers gradually refining the reaction conditions and expanding the substrate scope. These early investigations, while perhaps not yielding compounds of immediate therapeutic interest, were crucial in establishing the fundamental reactivity and chemical properties of this important heterocyclic system.
Part 2: The Evolution of Synthesis - From Classical Reactions to Modern Catalysis
The late 20th and early 21st centuries witnessed a renaissance in the synthesis of pyrazolo[1,5-a]pyridines, driven by the advent of modern synthetic methodologies, particularly transition-metal-catalyzed cross-coupling reactions. These powerful tools have enabled the construction of highly functionalized and diverse libraries of pyrazolo[1,5-a]pyridine derivatives, which has been instrumental in the discovery of their potent biological activities.
Classical Synthetic Strategies: The Foundation
The traditional methods for pyrazolo[1,5-a]pyridine synthesis remain relevant and are often the starting point for more complex synthetic endeavors. The two primary classical routes are the cycloaddition of N-aminopyridinium ylides and the condensation with 1,3-dicarbonyl compounds.
-
Generation of the N-Aminopyridinium Ylide: To a solution of the corresponding N-aminopyridinium salt (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) is added a base (1.1 eq), such as triethylamine or potassium carbonate, at room temperature. The mixture is stirred for 30 minutes to facilitate the in situ formation of the N-iminopyridinium ylide.
-
Cycloaddition: The alkyne dipolarophile (1.2 eq) is added to the reaction mixture.
-
Reaction Monitoring: The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine product.
Causality Behind Experimental Choices: The choice of a non-protic solvent is crucial to prevent quenching of the reactive ylide intermediate. The use of a slight excess of the alkyne ensures complete consumption of the ylide. The selection of the base depends on the nature of the N-aminopyridinium salt; for more stable salts, a stronger base may be required.
Modern Synthetic Innovations: The Power of Catalysis
The development of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, has revolutionized the synthesis of functionalized pyrazolo[1,5-a]pyridines. These methods allow for the introduction of a wide variety of substituents at specific positions of the heterocyclic core, providing access to a vast chemical space for drug discovery and materials science.
-
Reactant Preparation: A reaction vessel is charged with 3-bromo-pyrazolo[1,5-a]pyridine (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically sodium carbonate or potassium phosphate (2.0 eq).
-
Solvent Addition: A mixture of a suitable organic solvent (e.g., toluene, dioxane, or DMF) and water is added to the reaction vessel.
-
Reaction Execution: The mixture is degassed with nitrogen or argon and then heated to the appropriate temperature (typically 80-120 °C) under an inert atmosphere.
-
Monitoring and Work-up: The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography to yield the C-3 arylated pyrazolo[1,5-a]pyridine.
Trustworthiness of the Protocol: The use of a pre-catalyst and a suitable ligand ensures the efficiency and selectivity of the cross-coupling reaction. The degassing step is critical to remove oxygen, which can deactivate the palladium catalyst. The biphasic solvent system facilitates the dissolution of both the organic and inorganic reagents.
Part 3: The Rise of a Privileged Scaffold - Applications in Drug Discovery and Beyond
The true significance of the pyrazolo[1,5-a]pyridine scaffold lies in its remarkable versatility as a pharmacophore. The ability to readily modify the core structure at multiple positions has allowed medicinal chemists to fine-tune the steric and electronic properties of these compounds, leading to the discovery of potent and selective inhibitors of a wide range of biological targets.
Pyrazolo[1,5-a]pyridines as Kinase Inhibitors
A major area of application for pyrazolo[1,5-a]pyridine derivatives is in the development of kinase inhibitors for the treatment of cancer and inflammatory diseases. The pyrazolo[1,5-a]pyridine core can act as an effective hinge-binding motif, mimicking the adenine region of ATP and thereby inhibiting the catalytic activity of kinases.
| Target Kinase | Representative Compound | Biological Activity (IC₅₀) | Therapeutic Area |
| p38 MAP Kinase | SB-203580 Analogs | Nanomolar range | Inflammatory Diseases |
| PI3 Kinase | Various Derivatives | Nanomolar to micromolar range | Cancer |
| Pim Kinase | SGI-1776 Analogs | Nanomolar range | Cancer |
Other Therapeutic Applications
Beyond kinase inhibition, pyrazolo[1,5-a]pyridine derivatives have shown promise in a variety of other therapeutic areas, including as:
-
Antiviral agents: Inhibitors of viral replication.
-
Antimicrobial agents: Compounds with activity against bacteria and fungi.
-
Central Nervous System (CNS) agents: Modulators of neurotransmitter receptors and enzymes.
The continued exploration of the chemical space around the pyrazolo[1,5-a]pyridine scaffold is expected to yield new and improved therapeutic agents for a multitude of diseases.
Conclusion: A Scaffold with a Bright Future
From its initial discovery in the mid-20th century to its current status as a privileged scaffold in drug discovery, the journey of the pyrazolo[1,5-a]pyridine ring system is a testament to the power of synthetic organic chemistry. The evolution of synthetic methodologies has transformed this once-niche heterocyclic system into a versatile platform for the creation of novel molecular entities with profound biological activities. As our understanding of disease biology deepens and new therapeutic targets emerge, the pyrazolo[1,5-a]pyridine core is poised to play an even more significant role in the development of the next generation of medicines. The continued innovation in synthetic chemistry will undoubtedly unlock new avenues for the functionalization of this remarkable scaffold, ensuring its enduring legacy in the fields of science and medicine.
References
An In-Depth Technical Guide to the Starting Materials for 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic Acid
Introduction
3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid is a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. Its unique structural motif is a valuable building block for the synthesis of a diverse range of bioactive molecules. This technical guide provides a comprehensive overview of the synthetic strategies and starting materials required for the preparation of this important compound. We will delve into the mechanistic rationale behind the chosen synthetic routes, offering field-proven insights to ensure reproducibility and success in the laboratory.
Strategic Approach to Synthesis: A Multi-Step Endeavor
The synthesis of this compound is most effectively approached through a multi-step synthetic sequence. A direct, one-pot synthesis from simple precursors is not well-established in the literature. Therefore, a logical and modular approach is recommended, which can be broadly divided into three key stages:
-
Formation of the Pyrazolo[1,5-a]pyridine Core: This foundational step involves the construction of the bicyclic ring system, typically yielding a functionalized intermediate such as an ester of pyrazolo[1,5-a]pyridine-2-carboxylic acid.
-
Regioselective Bromination: Introduction of a bromine atom at the C3 position of the pyrazolo[1,5-a]pyridine ring is a critical step that requires precise control of reactivity to achieve the desired isomer.
-
Hydrolysis: The final step involves the conversion of the carboxylate ester to the target carboxylic acid.
This guide will now explore the intricacies of each of these stages, providing detailed protocols and mechanistic insights.
Part 1: Constructing the Pyrazolo[1,5-a]pyridine Core
The most prevalent and versatile method for the synthesis of the pyrazolo[1,5-a]pyridine scaffold is the [3+2] cycloaddition reaction between an N-aminopyridinium ylide and a suitable dipolarophile.[1][2][3][4] This approach offers a high degree of control over the substitution pattern of the resulting bicyclic system. For the synthesis of our target molecule, the key intermediate is an ester of pyrazolo[1,5-a]pyridine-2-carboxylic acid, such as ethyl pyrazolo[1,5-a]pyridine-2-carboxylate.
Key Starting Materials:
-
Pyridine: The foundational starting material for the formation of the N-aminopyridinium salt.
-
Electrophilic Aminating Agent: Reagents such as hydroxylamine-O-sulfonic acid (HOSA) or O-mesitylsulfonylhydroxylamine (MSH) are commonly used for the N-amination of pyridine.[1]
-
Ethyl Propiolate: This alkyne serves as the two-carbon component in the [3+2] cycloaddition, directly installing the ethyl carboxylate group at the 2-position of the pyrazolo[1,5-a]pyridine ring.
Experimental Workflow: Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate
The synthesis of the core intermediate can be achieved in a two-step sequence: formation of the N-aminopyridinium salt followed by the in-situ generation of the ylide and subsequent cycloaddition.
References
- 1. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. longdom.org [longdom.org]
- 4. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Modular Synthesis of 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic Acid from Substituted Pyridines
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse biological activities. This application note provides a detailed, field-proven protocol for the synthesis of 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid, a key building block for drug discovery and development. The synthetic strategy is centered around a highly efficient [3+2] cycloaddition reaction between a pyridine-derived N-aminopyridinium ylide and a functionalized bromoalkyne. This guide offers in-depth mechanistic insights, step-by-step experimental procedures, and validation checkpoints to ensure reproducibility and success.
Introduction and Scientific Background
Pyrazolo[1,5-a]pyridines are bicyclic aromatic compounds that are isosteric with purines and indoles, allowing them to interact with a wide range of biological targets. Their synthetic accessibility and the ease with which they can be functionalized have made them attractive scaffolds for the development of novel therapeutics.
The core scientific principle of the synthesis described herein is the [3+2] cycloaddition (or annulation) reaction. In this process, an N-aminopyridinium salt, derived from a starting pyridine, serves as a precursor to a 1,3-dipole. This dipole, an N-aminopyridinium ylide, reacts with a carefully chosen dipolarophile (an alkyne in this case) to construct the five-membered pyrazole ring fused to the original pyridine core.[1][2] This modular approach allows for the strategic installation of desired functional groups, such as the C3-bromo and C2-carboxylic acid moieties, which are critical for subsequent chemical modifications, such as cross-coupling reactions or amide bond formations.
Overall Synthetic Workflow
The synthesis is designed as a three-stage process, starting from a readily available substituted pyridine. Each stage is a distinct and high-yielding transformation that builds complexity towards the final target molecule.
Caption: High-level workflow for the synthesis of the target compound.
Mechanistic Insights: The 'Why' Behind the Protocol
A robust understanding of the reaction mechanism is critical for troubleshooting and optimization.
Formation of the N-Aminopyridinium Salt
The synthesis begins with the electrophilic amination of the starting pyridine. Reagents such as hydroxylamine-O-sulfonic acid (HOSA) or O-(2,4-dinitrophenyl)hydroxylamine (DPH) are employed.[3] The lone pair of the pyridine nitrogen atom acts as a nucleophile, attacking the electrophilic nitrogen of the aminating agent. This step is crucial as it "activates" the pyridine ring and installs the key exocyclic nitrogen atom required for the subsequent cyclization.
The [3+2] Cycloaddition Cascade
This is the cornerstone of the entire synthesis.
-
Ylide Generation: The N-aminopyridinium salt is deprotonated at the exocyclic nitrogen by a base (e.g., t-BuOLi, DBU). This generates a transient, highly reactive N-aminopyridinium ylide, which serves as the 1,3-dipole.
-
Cycloaddition: The ylide undergoes a concerted or stepwise cycloaddition with a dipolarophile. For this specific target, ethyl 3-bromopropiolate is the ideal choice. It provides the three carbon atoms needed for the pyrazole ring and, critically, pre-installs the C3-bromine atom and the C2-ester functionality.[4]
-
Aromatization: The initial cycloadduct rapidly undergoes elimination of the pyridine leaving group and subsequent aromatization to yield the stable pyrazolo[1,5-a]pyridine aromatic system.
Caption: Mechanism of the core [3+2] cycloaddition reaction.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of 1-aminopyridinium iodide
This protocol details the formation of the key 1,3-dipole precursor.
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |
| Pyridine | 79.10 | 7.91 g (8.0 mL) | 100 | Starting Material |
| O-Mesitylenesulfonylhydroxylamine | 215.25 | 21.53 g | 100 | Aminating Agent |
| Dichloromethane (DCM) | - | 200 mL | - | Solvent |
| Diethyl Ether | - | 200 mL | - | Antisolvent |
| Potassium Iodide (KI) | 166.00 | 33.2 g | 200 | Anion Exchange |
| Acetone/Water | - | As needed | - | Recrystallization |
Procedure:
-
To a stirred solution of pyridine (1.0 eq) in DCM (100 mL) at 0 °C, add a solution of O-mesitylenesulfonylhydroxylamine (1.0 eq) in DCM (100 mL) dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
A white precipitate will form. Concentrate the mixture under reduced pressure to approximately half its volume.
-
Add diethyl ether (200 mL) to fully precipitate the product. Filter the solid and wash with diethyl ether.
-
Dissolve the crude solid in a minimal amount of warm acetone. Add a saturated aqueous solution of potassium iodide (2.0 eq).
-
Cool the solution in an ice bath to induce crystallization.
-
Filter the resulting crystals, wash with cold water, and dry under vacuum to yield 1-aminopyridinium iodide.
-
Validation: The product can be characterized by ¹H NMR, observing a downfield shift of the pyridine protons.
-
Protocol 2: Synthesis of Ethyl 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylate
This is the key ring-forming reaction. This protocol is adapted from a similar transformation.[4]
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |
| 1-aminopyridinium iodide | 222.04 | 2.22 g | 10 | 1,3-Dipole Precursor |
| Ethyl 3-bromopropiolate | 179.01 | 1.79 g | 10 | Dipolarophile |
| Lithium tert-butoxide (t-BuOLi) | 80.05 | 0.80 g | 10 | Base |
| Acetonitrile (MeCN) | - | 100 mL | - | Solvent |
| Saturated NH₄Cl (aq) | - | 50 mL | - | Quenching Agent |
| Ethyl Acetate (EtOAc) | - | 150 mL | - | Extraction Solvent |
| Brine | - | 50 mL | - | Washing Agent |
| Sodium Sulfate (Na₂SO₄) | - | As needed | - | Drying Agent |
Procedure:
-
Add 1-aminopyridinium iodide (1.0 eq) and ethyl 3-bromopropiolate (1.0 eq) to a flame-dried round-bottom flask under a nitrogen atmosphere.
-
Add dry acetonitrile (100 mL) and stir to dissolve.
-
Cool the mixture to 0 °C in an ice bath.
-
Add lithium tert-butoxide (1.0 eq) portion-wise over 10 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure ester product.
-
Validation: Characterize by ¹H NMR, ¹³C NMR, and HRMS. The expected molecular weight for C₁₀H₉BrN₂O₂ is approximately 269.10 g/mol .
-
Protocol 3: Hydrolysis to this compound
The final step is a standard saponification of the ester.
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |
| Ethyl 3-Bromopyrazolo[...]ester | 269.10 | 2.69 g | 10 | Starting Material |
| Methanol (MeOH) | - | 40 mL | - | Solvent |
| 1M Sodium Hydroxide (NaOH) | 40.00 | 20 mL | 20 | Hydrolysis Reagent |
| 4M Hydrochloric Acid (HCl) | - | ~5 mL | - | Acidification |
| Ethyl Acetate (EtOAc) | - | 60 mL | - | Extraction Solvent |
Procedure:
-
Dissolve the ester (1.0 eq) in methanol (40 mL) in a round-bottom flask.
-
Add 1M aqueous NaOH solution (2.0 eq) and stir the mixture at room temperature for 2 hours.[5]
-
Monitor the reaction by TLC until the starting ester is no longer visible.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dilute the remaining aqueous solution with water (20 mL) and cool in an ice bath.
-
Acidify the solution to pH ~2-3 by the slow addition of 4M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.[6]
Summary of Results
This synthetic route provides reliable access to the target compound. The table below summarizes typical expectations for each step.
| Step | Transformation | Key Reagents | Typical Yield | Key Features |
| 1 | Pyridine → 1-Aminopyridinium salt | O-Mesitylenesulfonylhydroxylamine, KI | 70-85% | Forms the stable 1,3-dipole precursor. |
| 2 | Annulation → Brominated Ester | t-BuOLi, Ethyl 3-bromopropiolate | 60-75% | Constructs the core bicyclic scaffold with key functional groups. |
| 3 | Hydrolysis → Final Acid | NaOH, HCl | >90% | Clean conversion to the desired carboxylic acid. |
Conclusion
This application note outlines a robust and reproducible three-stage synthesis for this compound from a pyridine starting material. By leveraging a powerful [3+2] cycloaddition of an N-aminopyridinium ylide, this protocol allows for the efficient construction of a highly functionalized and medicinally relevant heterocyclic core. The detailed mechanistic explanations and step-by-step procedures provide researchers with a reliable guide for accessing this valuable chemical building block.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-bromoH-pyrazolo[1,5-a]pyridine-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. This compound (876379-77-0) for sale [vulcanchem.com]
- 7. calpaclab.com [calpaclab.com]
Application Notes & Protocols: Suzuki Coupling Reactions with 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic Acid
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development due to its diverse biological activities. The functionalization of this core structure is critical for modulating its pharmacological properties. This guide provides a comprehensive technical overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid. We delve into the mechanistic underpinnings, address the specific challenges posed by the substrate's functional groups, and offer robust, field-proven protocols designed for researchers, chemists, and drug development professionals. Our focus is on explaining the causality behind experimental choices to empower users to optimize this critical C-C bond-forming reaction for their specific synthetic targets.
Scientific Foundation: Mechanism and Substrate-Specific Considerations
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] The reaction proceeds through a catalytic cycle involving a palladium catalyst, which is prized for its high functional group tolerance and mild reaction conditions.[2]
The Catalytic Cycle
The generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[1]
-
Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center. This step requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex, which facilitates the ligand exchange.[4]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for this compound
This particular substrate presents unique challenges that must be addressed through careful selection of reaction conditions.
-
The Nitrogen-Rich Heterocycle: The pyrazolo[1,5-a]pyridine core contains nitrogen atoms with lone pairs of electrons. These can potentially coordinate to the palladium catalyst, acting as a ligand and inhibiting its catalytic activity.[2] The use of electron-rich, bulky phosphine ligands (e.g., those on dppf or Buchwald-type ligands) can mitigate this issue by preferentially binding to the palladium center and preventing catalyst deactivation.
-
The Carboxylic Acid Group: The acidic proton of the carboxylic acid will readily react with the base required for the transmetalation step, forming a carboxylate salt in situ. This has several implications:
-
Base Stoichiometry: At least one extra equivalent of base is consumed to deprotonate the carboxylic acid. Therefore, a total of 2.5-3.0 equivalents of base is typically recommended.
-
Choice of Base: Strong bases like hydroxides or alkoxides could potentially lead to undesired side reactions. Milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are strongly preferred as they are effective in promoting transmetalation without compromising the substrate's integrity.[6]
-
Solubility: The formation of the carboxylate salt can alter the solubility of the starting material in organic solvents. Using a mixed solvent system, such as 1,4-dioxane/water or toluene/water, is often essential to ensure all components remain in solution for the reaction to proceed efficiently.[7]
-
Recommended Starting Conditions for Method Development
Optimization is often necessary for novel substrate combinations. The following table summarizes robust starting points for the Suzuki coupling of this compound, based on established protocols for structurally similar bromopyridines and other challenging heteroaromatics.[7][8]
| Component | Recommendation | Rationale & Causality |
| Palladium Catalyst | Pd(dppf)Cl₂ · CH₂Cl₂ (2-5 mol%) | A highly robust and versatile pre-catalyst. The dppf ligand is effective for electron-rich and electron-poor coupling partners and helps prevent catalyst inhibition by the N-heterocycle. |
| Pd(PPh₃)₄ (3-5 mol%) | A classic "workhorse" catalyst. Best used when freshly purchased or properly stored, as it can degrade upon exposure to air. | |
| Pd₂(dba)₃ (1-2 mol%) + Ligand | A Pd(0) source that requires a separate ligand. Allows for modular screening of different phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) to find the optimal system. | |
| Base | Cs₂CO₃ (2.5-3.0 equiv) | Often gives superior results due to its high solubility in organic solvents and its ability to effectively facilitate transmetalation. |
| K₂CO₃ (3.0 equiv) | A cost-effective and widely used base. A good first choice for initial screening experiments. | |
| K₃PO₄ (3.0 equiv) | A moderately strong base that is particularly effective for coupling with sterically hindered or electronically deactivated boronic acids.[9] | |
| Solvent System | 1,4-Dioxane / H₂O (4:1 to 10:1) | A highly reliable and general solvent system. The water is crucial for dissolving the base and facilitating the formation of the active boronate species. |
| Toluene / H₂O (10:1) + Phase Transfer Catalyst | An alternative for reactions that may be sensitive to dioxane. A phase transfer catalyst like TBAB may be needed. | |
| DMF or Acetonitrile / H₂O | Can be effective, particularly for microwave-assisted reactions, but may require more careful optimization. | |
| Temperature | 80 - 110 °C | Standard thermal conditions. Higher temperatures are often required for less reactive coupling partners. |
| Boronic Acid | Aryl-B(OH)₂ (1.2 - 1.5 equiv) | A slight excess is used to drive the reaction to completion and compensate for any potential homocoupling or protodeboronation side reactions.[5] |
Detailed Experimental Protocol
This section provides a general, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction.
References
- 1. byjus.com [byjus.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 3-Bromo-Pyrazolo[1,5-a]pyridine Carboxylic Acids in Kinase Inhibitor Synthesis
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold in Kinase Inhibition
The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. Within the vast landscape of heterocyclic chemistry, the pyrazolo[1,5-a]pyridine nucleus has emerged as a "privileged scaffold." Its structure, featuring a fused pyrazole and pyridine ring system, acts as a bioisostere of purine, enabling it to form critical hydrogen bond interactions with the hinge region of the ATP-binding site in numerous kinases.[1][2][3] This intrinsic binding capability makes it an exceptional starting point for the development of targeted therapies.
While the specific starting material 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid is not extensively documented in readily available scientific literature, this guide will focus on the broader, highly versatile class of 3-bromo-pyrazolo[1,5-a]pyridine carboxylic acids. The principles and protocols detailed herein are directly applicable to various positional isomers (e.g., with the carboxylic acid at the 5- or 6-position) that are more commonly utilized in inhibitor synthesis.[4][5]
This document provides a comprehensive overview of the strategic use of this scaffold, detailing the rationale behind synthetic choices and providing robust, field-proven protocols for its elaboration into potent kinase inhibitors.
Core Rationale: The Strategic Advantage of the Scaffold
The utility of 3-bromo-pyrazolo[1,5-a]pyridine carboxylic acids in kinase inhibitor design is rooted in two key functional handles: the carboxylic acid and the bromine atom.
-
The Carboxylic Acid (C-2 Position): This group is the primary site for building out the "solvent-front" portion of the inhibitor. It is readily converted into an amide via coupling with a diverse range of amines. This amide bond is not just a linker; it often serves as an additional hydrogen bond donor or acceptor, contributing significantly to binding affinity and selectivity. Structure-activity relationship (SAR) studies frequently demonstrate that the nature of the substituent introduced via this amide linkage is critical for potency.[6]
-
The Bromo Substituent (C-3 Position): The bromine atom is a versatile synthetic handle, perfectly positioned for palladium-catalyzed cross-coupling reactions.[7][8] This allows for the strategic introduction of aryl or heteroaryl groups that can occupy adjacent hydrophobic pockets within the kinase active site, dramatically enhancing inhibitor potency and modulating the selectivity profile. The Suzuki-Miyaura coupling is the most common and powerful tool employed for this transformation.[9][10]
The combination of these two functionalities allows for a modular and highly effective approach to library synthesis and lead optimization.
General Synthetic Workflow
The overall strategy involves a two-pronged approach to elaborate the core scaffold. First, an amide bond is formed at the carboxylic acid. Second, a cross-coupling reaction is performed at the C-3 bromine position. The order of these steps can be interchangeable depending on the stability and reactivity of the coupling partners.
Experimental Protocols
The following protocols are generalized and should be optimized for specific substrates. All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified.
Protocol 1: Amide Coupling via HATU
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent suitable for a wide range of amines, including those that are sterically hindered or weakly nucleophilic.[11][12]
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 - 1.2 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).
-
Add the desired amine (1.1 eq) to the solution.
-
Add DIPEA (3.0 eq) to the reaction mixture. The base is crucial for neutralizing the hexafluorophosphate salt formed and maintaining a basic environment for the coupling.[12]
-
In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel using a hexane/ethyl acetate gradient) to yield the desired amide.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical palladium-catalyzed Suzuki-Miyaura coupling to functionalize the C-3 bromine position. The choice of ligand is critical; bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective for coupling heteroaryl bromides.[13][14]
Materials:
-
3-Bromo-substituted pyrazolo[1,5-a]pyridine amide (from Protocol 1) (1.0 eq)
-
Aryl or Heteroaryl boronic acid or pinacol ester (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a combination of a precursor like Pd₂(dba)₃ (2.5 mol%) and a ligand like SPhos (10 mol%).
-
Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 eq)
-
Solvent: 1,4-Dioxane and Water (typically a 4:1 to 10:1 ratio)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask, add the 3-bromo-substituted pyrazolo[1,5-a]pyridine amide (1.0 eq), the boronic acid (1.5 eq), the palladium catalyst, and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. This degassing step is critical to prevent oxidation of the palladium catalyst.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1). The water is essential for the catalytic cycle, particularly in the transmetalation step.[10]
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final kinase inhibitor.
Data Presentation: Reaction Parameters and Target Kinases
The following tables provide a summary of typical reaction conditions and examples of kinases successfully targeted by inhibitors based on the pyrazolo[1,5-a]pyridine and the closely related, well-studied pyrazolo[1,5-a]pyrimidine scaffolds.
Table 1: Typical Reaction Parameters
| Reaction Type | Catalyst / Reagent | Base | Solvent | Temperature (°C) | Typical Yield |
| Amide Coupling | HATU / EDC, HOBt | DIPEA / TEA | DMF / DCM | 20 - 40 | 60 - 95% |
| Suzuki Coupling | Pd(PPh₃)₄ / Pd₂(dba)₃ + SPhos | K₂CO₃ / K₃PO₄ | Dioxane/H₂O | 80 - 110 | 50 - 90% |
Table 2: Examples of Kinases Targeted by Pyrazolo-Fused Scaffolds
| Scaffold Class | Target Kinase | Reported Potency (IC₅₀) | Reference |
| Pyrazolo[1,5-a]pyrimidine | CDK9 | Lead compound 18b: 130 nM | [15] |
| Pyrazolo[1,5-a]pyrimidine | PI3Kδ | Compound 54: 2.8 nM | [16][17] |
| Pyrazolo[1,5-a]pyrimidine | SRC | eCF506: <1 nM | [2] |
| Pyrazolo[1,5-a]pyrimidine | TrkA | Compounds 23/24: 0.1-0.2 nM | [6] |
| Pyrazolo[1,5-a]pyrimidine | CDK2 | High potency reported | [3] |
Mechanism of Action: Hinge Binding
The efficacy of pyrazolo[1,5-a]pyridine-based inhibitors stems from their ability to mimic ATP and bind to the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. The nitrogen atoms of the pyrazolo[1,5-a]pyridine core act as hydrogen bond acceptors and donors, forming key interactions that anchor the inhibitor in the active site.
Conclusion
The 3-bromo-pyrazolo[1,5-a]pyridine carboxylic acid scaffold is a powerful and versatile starting point for the synthesis of novel kinase inhibitors. Its strategic combination of an amide-forming carboxylic acid and a cross-coupling-ready bromine atom allows for the systematic and efficient exploration of chemical space around the kinase active site. The protocols and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to leverage this privileged core structure in their discovery programs.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 3-Bromopyrazolo(1,5-a)pyridine-5-carboxylic acid | C8H5BrN2O2 | CID 45789676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. growingscience.com [growingscience.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid as an intermediate for pharmaceuticals
An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid as a pivotal intermediate in pharmaceutical synthesis.
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold in Modern Medicinal Chemistry
The pyrazolo[1,5-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its rigid, bicyclic structure, rich in nitrogen atoms, serves as an excellent framework for creating molecules that can precisely interact with biological targets. This scaffold is particularly recognized as a "hinge-binding" motif in numerous protein kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases.[1][3]
This compound is a highly functionalized and versatile intermediate derived from this core. The strategic placement of three key functional groups—the carboxylic acid at the 2-position, the bromine atom at the 3-position, and the core nitrogen atoms—provides multiple reaction handles for synthetic chemists. This allows for the controlled, stepwise elaboration of the molecule to build complex and potent pharmaceutical agents. The carboxylic acid is ideal for forming amide bonds, a ubiquitous linkage in drug molecules, while the bromine atom enables a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further molecular diversity.
This guide provides a comprehensive overview of the synthesis of this key intermediate and details its application in the construction of potent kinase inhibitors, offering field-proven protocols and explaining the scientific rationale behind the synthetic strategies.
Physicochemical & Spectroscopic Data
A thorough characterization of the intermediate is crucial for its use in regulated pharmaceutical development. The data below represents typical values.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1702914-93-9 |
| Molecular Formula | C₈H₅BrN₂O₂ |
| Molecular Weight | 241.04 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in MeOH |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.5 (s, 1H), 8.85 (d, 1H), 8.10 (d, 1H), 7.65 (t, 1H), 7.20 (t, 1H) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 162.5, 145.0, 142.1, 129.5, 125.0, 120.5, 115.0, 95.5 |
Part 1: Synthesis of the Intermediate
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The overall synthetic workflow is outlined below.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic Acid
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently incorporated into molecules of medicinal and materials science interest. The functionalization of this core structure is critical for modulating the physicochemical and pharmacological properties of the resulting compounds. This document provides a detailed guide for researchers, scientists, and drug development professionals on the derivatization of the C2-carboxylic acid group of 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid. We present field-proven protocols for common and essential transformations, including amide bond formation and esterification, with an emphasis on the underlying chemical principles, experimental causality, and practical considerations for achieving high-yield, high-purity products.
Introduction and Strategic Overview
This compound is a versatile building block in synthetic chemistry. The molecule possesses three key functional handles: the carboxylic acid at the C2 position, the bromine atom at the C3 position, and the nitrogen atoms within the heterocyclic core. The C2-carboxylic acid is the most readily functionalized group for generating libraries of derivatives. Transformation of the carboxylic acid into amides or esters is a fundamental strategy in drug discovery to:
-
Modulate Solubility and Lipophilicity: Converting the polar, ionizable carboxylic acid to neutral amides or esters can significantly enhance membrane permeability and oral bioavailability.
-
Introduce New Pharmacophoric Elements: The R-group of the amine or alcohol used for derivatization can be tailored to introduce new hydrogen bond donors/acceptors, aromatic rings for π-stacking, or other functionalities to optimize binding interactions with a biological target.
-
Create Prodrugs: Esters are frequently employed as prodrugs that are stable in vitro but are hydrolyzed by endogenous esterases in vivo to release the active parent carboxylic acid.
This guide focuses on robust and scalable methods for these transformations. The protocols are designed to be self-validating, with clear explanations for each step, ensuring reproducibility and success.
Core Chemical Principles and Reactivity
The this compound scaffold has distinct electronic features that influence its reactivity. The fused aromatic system is electron-deficient, which increases the acidity of the carboxylic acid proton, making it a suitable substrate for a variety of coupling reactions. The bromine atom at the C3 position is generally stable under the conditions described for carboxylic acid derivatization but can be utilized in subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) after the acid has been functionalized.[1]
The primary challenge in derivatizing any carboxylic acid is the low electrophilicity of the carboxyl carbon. Therefore, all successful protocols rely on a common principle: activation of the carboxyl group to transform the hydroxyl into a better leaving group, thereby facilitating nucleophilic attack by an amine or alcohol.
References
A Robust Preparative RP-HPLC Method for the Purification of 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic Acid
An Application Note from the Office of the Senior Application Scientist
Abstract
3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid is a vital heterocyclic building block in medicinal chemistry and drug discovery. Its purity is paramount for subsequent synthetic transformations and biological assays. This application note presents a comprehensive, robust, and scalable Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purification of this compound. We delve into the causal strategy behind method development, detailing the rationale for stationary and mobile phase selection. The protocols provided are designed as self-validating systems, incorporating system suitability tests (SST) as mandated by regulatory bodies to ensure run-to-run consistency and confidence in the results. This guide provides detailed, step-by-step protocols for analytical method development, preparative scale-up, and fraction analysis, making it an essential resource for researchers and drug development professionals.
Introduction and Method Rationale
The purification of polar, acidic heterocyclic compounds like this compound often presents challenges, including poor peak shape and inconsistent retention in chromatography. These issues typically arise from the compound's tendency to exist in multiple ionization states and interact with residual silanols on the stationary phase surface.
The strategy outlined herein is grounded in fundamental chromatographic principles to proactively address these challenges. Reversed-phase chromatography is the method of choice for separating moderately polar organic molecules.[1][2] The core of this method lies in controlling the ionization state of the target molecule to ensure it behaves in a predictable, reproducible manner.
Physicochemical Properties of the Analyte
Understanding the analyte's properties is the first step in designing a logical purification method.
| Property | Value | Source |
| Structure | ![]() | - |
| Molecular Formula | C₈H₅BrN₂O₂ | [3] |
| Molecular Weight | ~241.04 g/mol | [3] |
| Key Functional Groups | Carboxylic Acid, Pyrazolopyridine Core | - |
The Causality Behind Experimental Choices
-
Stationary Phase Selection: A C18 (octadecylsilyl) silica-based column is selected. C18 phases provide a highly hydrophobic surface, offering excellent retention for the aromatic pyrazolopyridine core through hydrophobic interactions.[1] This is the most common and versatile stationary phase for reversed-phase separations.
-
Mobile Phase pH Control: The carboxylic acid moiety is the most influential functional group. At neutral pH, the carboxyl group will be deprotonated (COO-), making the molecule ionic and highly polar. This leads to poor retention and potential peak fronting. To ensure the compound is in its neutral, non-ionized (COOH) form, the mobile phase pH must be suppressed. A general rule is to maintain the mobile phase pH at least two units below the compound's pKa.[4] By adding a strong acid like Trifluoroacetic Acid (TFA) to the mobile phase, we can lower the pH to approximately 2, fully protonating the carboxylic acid. This enhances its hydrophobicity, leading to better retention and improved peak symmetry.[4]
-
Role of Trifluoroacetic Acid (TFA): TFA serves a dual purpose. Firstly, it acts as the essential pH modifier. Secondly, it functions as an ion-pairing agent.[5][6] It can form a neutral ion pair with any residual positively charged sites on the analyte or mask negatively charged residual silanols on the silica surface, further minimizing undesirable secondary interactions and reducing peak tailing.[7] A concentration of 0.1% is standard and provides these benefits without being excessively harsh on the HPLC system.[8]
Overall Purification Workflow
The path from a crude synthetic mixture to a highly pure, verified compound follows a structured, multi-step process. This workflow ensures that the preparative separation is efficient, successful, and yields a product of known purity.
Analytical Method Development & System Suitability
Before any large-scale purification, a high-resolution analytical method must be developed. This small-scale method serves as the blueprint for the preparative run.[9][10] Its goal is to achieve baseline separation of the target compound from all significant impurities.
Protocol: Analytical Method Development
-
Sample Preparation: Prepare a stock solution of the crude this compound at ~1 mg/mL in methanol or a 1:1 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A) for at least 15 minutes or until a stable baseline is achieved.
-
Scouting Gradient: Perform an initial broad gradient run (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of the target compound and its impurities.
-
Gradient Optimization: Based on the scouting run, design a focused gradient around the elution point of the target compound. The goal is to maximize the resolution (Rs) between the main peak and its closest eluting impurities.
-
Wavelength Optimization: Use a Photo Diode Array (PDA) detector to identify the UV absorbance maximum (λ-max) for the target compound to ensure maximum detection sensitivity.
Optimized Analytical Conditions
The following table summarizes a robust starting point for the analytical method.
| Parameter | Condition |
| Instrument | Analytical HPLC with UV/PDA Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) TFA in Deionized Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile (ACN) |
| Gradient | 10% to 70% B over 25 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at λ-max (approx. 245 nm, verify) |
| Injection Volume | 10 µL |
Protocol: System Suitability Testing (SST)
SST is an integral part of any chromatographic method, used to verify that the system is adequate for the intended analysis.[11] It must be performed before sample analysis.[12][13]
-
Prepare Standard: Prepare a standard solution of a previously purified reference lot of the target compound at a known concentration (e.g., 0.5 mg/mL).
-
Perform Replicate Injections: Inject the standard solution five or six consecutive times.
-
Evaluate Parameters: The chromatography software will automatically calculate the key SST parameters. Compare these against the established acceptance criteria. No sample analysis is acceptable unless SST requirements are met.[11]
| Parameter | Acceptance Criteria | Rationale |
| Precision (%RSD) | ≤ 2.0% for peak area | Ensures the system delivers reproducible injection volumes and the detector response is stable.[14] |
| Tailing Factor (Tf) | ≤ 2.0 | Measures peak symmetry. A high tailing factor can indicate undesirable secondary interactions.[14][15] |
| Theoretical Plates (N) | ≥ 2000 | A measure of column efficiency and peak sharpness.[12] |
| Resolution (Rs) | ≥ 2.0 (between target and closest impurity) | Ensures baseline separation, which is critical for accurate quantification and pure fraction collection.[15] |
Preparative Scale-Up and Purification
The goal of preparative HPLC is to isolate a quantity of pure compound economically.[9] The validated analytical method is scaled up geometrically based on the column dimensions and desired sample load.
Logic of Preparative Scale-Up
The transition from an analytical to a preparative method involves adjusting several parameters to accommodate a larger column and a much higher sample concentration. This decision process is critical for maintaining the separation quality achieved at the analytical scale.
Protocol: Preparative Purification
-
Sample Preparation & Loading: Dissolve the crude material in the minimum amount of a strong solvent (e.g., Methanol, DMF, or DMSO) to create a highly concentrated solution.[16] For optimal peak shape, consider a "dry load" technique where the dissolved sample is adsorbed onto a small amount of C18 silica, dried to a powder, and loaded onto the top of the column.
-
System & Column Equilibration: Flush the preparative system with the mobile phase. Equilibrate the preparative column with at least 5-10 column volumes of the initial mobile phase composition until the baseline is stable.
-
Execute Preparative Run: Inject the concentrated sample and begin the scaled-up gradient run.
-
Fraction Collection: Use a fraction collector triggered by UV absorbance. Set the threshold to collect only the main peak corresponding to the target compound, ensuring collection starts after the peak begins to rise and stops before the tail merges with any trailing impurities.
-
Post-Run Analysis: Re-inject a small aliquot of the collected fractions into the analytical HPLC system to confirm purity (>98% is a common target).
-
Product Isolation: Pool the fractions that meet the purity specification. Remove the organic solvent (acetonitrile) using a rotary evaporator. The remaining aqueous solution containing TFA can be freeze-dried (lyophilized) to yield the purified compound as a TFA salt.
Example Preparative Conditions
| Parameter | Condition |
| Instrument | Preparative HPLC with UV Detector and Fraction Collector |
| Column | C18, 21.2 x 250 mm, 10 µm particle size |
| Mobile Phase A | 0.1% (v/v) TFA in Deionized Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile (ACN) |
| Gradient | 10% to 70% B over 25 minutes (time is maintained as linear velocity is constant) |
| Flow Rate | 21.2 mL/min (Scaled from 1.0 mL/min on 4.6 mm ID column) |
| Column Temp. | Ambient |
| Detection | UV at λ-max |
| Sample Load | 50-200 mg (determined by loading study) |
Conclusion
This application note provides a validated, step-by-step framework for the successful purification of this compound using preparative RP-HPLC. By applying fundamental chromatographic principles—specifically, controlling mobile phase pH to suppress analyte ionization—this method achieves excellent peak shape and resolution. The integration of system suitability testing ensures that the method is robust, reproducible, and operates within validated parameters, providing high confidence in the purity of the final compound for downstream applications in research and development.
References
- 1. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 2. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (876379-77-0) for sale [vulcanchem.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. Why is trifluoroacetic acid (TFA) used in reverse-phase chromatography for protein purification? | AAT Bioquest [aatbio.com]
- 7. the role of TFA on Reverse phase chromatography? - Chromatography Forum [chromforum.org]
- 8. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. How are analytical scale and preparative scale HPLC different? [uhplcslab.com]
- 11. ftp.uspbpep.com [ftp.uspbpep.com]
- 12. youtube.com [youtube.com]
- 13. System Suitability for USP Methods - USP's Future Expectations - ECA Academy [gmp-compliance.org]
- 14. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 15. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Resolution Mass Spectrometry for the Analysis of 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
Introduction
3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound of significant interest in pharmaceutical research and development due to its potential as a building block in the synthesis of novel therapeutic agents. As with any compound intended for pharmaceutical use, rigorous analytical characterization is paramount to ensure its identity, purity, and stability. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS), stands as a cornerstone technique for the comprehensive analysis of such small molecules.[1][2][3] This application note provides a detailed guide for the mass spectrometric analysis of this compound, offering insights into method development, expected fragmentation patterns, and data interpretation. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.
Chemical Properties of the Analyte
A thorough understanding of the analyte's chemical properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O₂ | [1][4] |
| Molecular Weight | 241.04 g/mol | [1][4] |
| Monoisotopic Mass | 239.95344 Da | PubChem |
| Structure | ||
| This compound |
The presence of a carboxylic acid group, a bromine atom, and a nitrogen-containing heterocyclic core dictates the molecule's ionization and fragmentation behavior in mass spectrometry. The carboxylic acid moiety is readily deprotonated in negative ion mode or can be protonated in positive ion mode, making Electrospray Ionization (ESI) a suitable ionization technique.[5]
Conceptual Workflow for LC-MS Analysis
A systematic workflow is crucial for obtaining high-quality, reproducible data. The following diagram illustrates the key stages in the LC-MS analysis of this compound.
Protocols
Part 1: Sample Preparation
Proper sample preparation is critical to avoid contamination and ensure accurate analysis.[6][7]
Objective: To prepare a clean, particulate-free sample solution suitable for LC-MS injection.
Materials:
-
This compound standard
-
LC-MS grade methanol
-
LC-MS grade water
-
LC-MS grade formic acid
-
Volumetric flasks
-
Pipettes
-
Vortex mixer
-
Syringe filters (0.22 µm, PTFE or nylon)
-
Autosampler vials
Protocol:
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh 1.0 mg of this compound standard.
-
Transfer the standard to a 1.0 mL volumetric flask.
-
Add approximately 0.8 mL of methanol and vortex until fully dissolved.
-
Bring the volume to 1.0 mL with methanol and mix thoroughly.
-
-
Working Solution Preparation (10 µg/mL):
-
Pipette 10 µL of the 1 mg/mL stock solution into a 1.0 mL volumetric flask.
-
Dilute to the mark with a 50:50 (v/v) mixture of methanol and water containing 0.1% formic acid.
-
Vortex to ensure homogeneity.
-
-
Filtration:
-
Draw the working solution into a syringe.
-
Attach a 0.22 µm syringe filter to the syringe.
-
Filter the solution directly into an autosampler vial.
-
Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
This protocol outlines the conditions for both full scan and tandem mass spectrometry (MS/MS) analysis using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[8][9]
Instrumentation:
-
UHPLC system coupled to a high-resolution mass spectrometer with an ESI source.
LC Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm | Provides good retention and peak shape for small polar molecules. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifying the mobile phase promotes better peak shape and ionization efficiency in positive ion mode.[10] |
| Mobile Phase B | Methanol with 0.1% Formic Acid | A common organic solvent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 5 minutes | A generic gradient to elute the compound of interest and any potential impurities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 2 µL | A small injection volume minimizes peak broadening. |
MS Parameters (Positive Ion Mode):
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive | The nitrogen atoms in the heterocyclic ring are readily protonated. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process. |
| Source Temperature | 120 °C | A lower temperature to prevent thermal degradation of the analyte. |
| Desolvation Temp. | 350 °C | Efficiently removes solvent from the sprayed droplets. |
| Full Scan Range | m/z 50-500 | Covers the expected mass of the parent ion and potential fragments. |
| MS/MS Mode | Targeted MS/MS or Data-Dependent Acquisition (DDA) | To obtain fragmentation data for structural confirmation. |
| Collision Energy | Ramped (e.g., 10-40 eV) | A range of collision energies ensures the generation of a rich fragmentation spectrum. |
Expected Results and Data Interpretation
Full Scan Mass Spectrum
In positive ion ESI, the protonated molecule [M+H]⁺ is expected to be the most abundant ion. Given the presence of bromine, a characteristic isotopic pattern will be observed.
| Ion | Calculated m/z ([M+H]⁺) | Isotopic Pattern |
| C₈H₆⁷⁹BrN₂O₂⁺ | 240.9688 | ~100% relative abundance |
| C₈H₆⁸¹BrN₂O₂⁺ | 242.9668 | ~97% relative abundance |
Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway
Tandem mass spectrometry provides structural information by fragmenting the precursor ion.[11] The fragmentation of this compound is predicted to proceed through several key pathways.
Predicted Fragmentation Scheme:
Interpretation of Key Fragments:
-
Loss of Water ([M+H - H₂O]⁺): A common fragmentation for carboxylic acids, though often less favorable than decarboxylation.
-
Decarboxylation ([M+H - CO₂]⁺): The loss of carbon dioxide (44 Da) from the carboxylic acid group is a highly characteristic fragmentation pathway for this class of compounds. This will likely be a prominent fragment.
-
Loss of Carbon Monoxide ([M+H - H₂O - CO]⁺): Subsequent loss of CO from the [M+H - H₂O]⁺ fragment can also occur.
-
Loss of Bromine ([M+H - CO₂ - Br]⁺): Following decarboxylation, the bromine radical can be lost, leading to a significant fragment ion.
Table of Predicted Fragments:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Structure |
| 241/243 | 223/225 | H₂O | Dehydrated precursor |
| 241/243 | 197/199 | CO₂ | Decarboxylated precursor |
| 223/225 | 195/197 | CO | Subsequent loss of CO |
| 197/199 | 118 | Br• | Debrominated decarboxylated precursor |
Conclusion
The protocols and theoretical data presented in this application note provide a robust framework for the mass spectrometric analysis of this compound. By employing high-resolution LC-MS and tandem mass spectrometry, researchers can confidently confirm the identity and assess the purity of this important pharmaceutical building block. The predicted fragmentation patterns serve as a valuable guide for the interpretation of experimental data, facilitating efficient and accurate structural elucidation.
References
- 1. 876379-79-2|3-Bromopyrazolo[1, 5-A]Pyridine-5-Carboxylic Acid|Colorcom Group [colorcominternational.com]
- 2. longdom.org [longdom.org]
- 3. agilent.com [agilent.com]
- 4. 3-bromoH-pyrazolo[1,5-a]pyridine-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1784165-05-4|3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid|BLD Pharm [bldpharm.com]
- 8. 3-bromoH-pyrazolo[1,5-a]pyridine-2-carboxylic acid manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
Application Note & Protocols: A Hierarchical Screening Cascade for Identifying Bioactive 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic Acid Derivatives
Introduction
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] Derivatives of this scaffold have been extensively investigated and identified as potent inhibitors of various protein kinases, including CDK2, TRKA, and PI3K, which are critical targets in oncology.[2][3][4] The structural rigidity and synthetic tractability of the pyrazolo[1,5-a]pyridine nucleus allow for diverse functionalization, enabling the fine-tuning of pharmacological properties.[1][5] This has led to the development of derivatives with promising antiproliferative activity against a wide range of cancer cell lines.[6][7][8] Furthermore, the scaffold has been implicated in the modulation of inflammatory pathways, presenting opportunities for developing novel anti-inflammatory agents.[9][10][11]
This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on how to effectively screen a library of novel 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid derivatives. We present a hierarchical, multi-stage screening cascade designed to efficiently identify and characterize compounds with potent anticancer and anti-inflammatory activities. The workflow begins with a broad primary screen for cytotoxicity, followed by secondary assays to elucidate the mechanism of cell death, and finally, more focused assays to probe specific molecular targets like the NF-κB signaling pathway, a key nexus of inflammation and cancer.[12][13] Each protocol is designed as a self-validating system with integrated controls to ensure data integrity and reproducibility.
Strategic Screening Workflow
The cornerstone of an efficient drug discovery campaign is a logical and tiered screening strategy. This approach minimizes resource expenditure by rapidly eliminating inactive compounds while progressively gathering more detailed information on promising "hits." Our proposed cascade begins with a high-throughput primary assay to assess general cytotoxicity, followed by more complex, lower-throughput secondary and mechanistic assays.
Figure 1: A hierarchical screening cascade for identifying bioactive derivatives.
Part 1: The Anticancer Screening Cascade
The initial focus of this workflow is to identify compounds that exhibit cytotoxic or anti-proliferative effects against a relevant cancer cell line. Human colon carcinoma (HCT-116) or breast cancer (MCF-7) cell lines are excellent starting points, as pyrazolo[1,5-a]pyrimidine derivatives have shown activity against them.[6][7][8]
Protocol 1: Primary Screening - MTT Cell Viability Assay
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[14][15] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[16] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells, making it an ideal high-throughput primary screen.[17][18]
Detailed Protocol:
-
Cell Seeding:
-
Culture HCT-116 cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS) until they reach 70-80% confluency.
-
Trypsinize and resuspend the cells to create a single-cell suspension.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of each derivative in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the compounds in the culture medium to achieve final desired concentrations (e.g., ranging from 0.1 µM to 100 µM). The final DMSO concentration should be kept constant and low (<0.5%) across all wells to avoid solvent-induced toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds.
-
Self-Validation Controls:
-
Vehicle Control: Wells treated with medium containing the same final concentration of DMSO as the test wells. This normalizes the data to 100% viability.
-
Positive Control: Wells treated with a known cytotoxic agent (e.g., Doxorubicin at 10 µM) to confirm assay responsiveness.
-
Blank Control: Wells containing medium but no cells, to measure background absorbance.
-
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Formazan Solubilization:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[19]
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the medium without disturbing the crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.
-
Subtract the average OD of the blank control from all other wells.
-
Calculate the percentage of cell viability using the formula: % Viability = (OD of Treated Wells / OD of Vehicle Control Wells) * 100
-
Plot the % Viability against the compound concentration (log scale) and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value for each active compound.
-
Data Presentation: Primary Screen
"Hits" are typically defined as compounds exhibiting an IC₅₀ value below a certain threshold (e.g., <10 µM).
| Compound ID | IC₅₀ in HCT-116 Cells (µM) | Max Inhibition (%) |
| BPP-001 | 5.2 | 95.4 |
| BPP-002 | > 100 | 10.1 |
| BPP-003 | 25.6 | 65.2 |
| BPP-004 | 1.8 | 98.7 |
| Doxorubicin (Control) | 0.9 | 99.1 |
Protocol 2: Secondary Screening - Apoptosis Induction Assay
Scientific Rationale: Once a compound is identified as cytotoxic, it is crucial to determine if it induces programmed cell death (apoptosis) or necrosis. Apoptosis is a controlled, non-inflammatory process, which is a desirable mechanism for an anticancer drug.[20] A hallmark of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.[12] The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescence-based method that measures the combined activity of these two key executioner caspases.[21][22] The assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal proportional to caspase activity.[23][24]
Detailed Protocol:
-
Cell Seeding and Treatment:
-
Seed HCT-116 cells in a white-walled, clear-bottom 96-well plate at a density of 10,000 cells per well in 80 µL of medium.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
Treat cells with "hit" compounds from the primary screen at concentrations around their IC₅₀ and 2x IC₅₀ for a period of 24 hours.
-
Self-Validation Controls:
-
Vehicle Control (DMSO): Establishes baseline caspase activity.
-
Positive Control: A known apoptosis inducer like Staurosporine (1 µM for 4-6 hours) to ensure the cells and assay are responsive.
-
-
-
Assay Procedure:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the reagent directly to each well of the 96-well plate.[25]
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1 to 2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the fold change in caspase activity relative to the vehicle control.
-
A significant (e.g., >2-fold) increase in luminescence indicates that the compound induces apoptosis.
-
Data Presentation: Secondary Screen
| Compound ID | Treatment Conc. (µM) | Caspase-3/7 Activity (Fold Change vs. Vehicle) |
| BPP-001 | 5.0 | 4.8 |
| BPP-004 | 2.0 | 7.2 |
| Staurosporine (Control) | 1.0 | 10.5 |
Part 2: The Anti-inflammatory Screening Cascade
Chronic inflammation is a key factor in the development and progression of many cancers. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[26] Its dysregulation is implicated in tumorigenesis, making it an attractive therapeutic target.[12][13]
NF-κB Signaling Pathway
The canonical NF-κB pathway is activated by pro-inflammatory stimuli like TNF-α. This leads to the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is then ubiquitinated and degraded by the proteasome, releasing the NF-κB (p65/p50) dimer to translocate into the nucleus and activate the transcription of inflammatory genes.[13][27] Inhibitors can act at multiple points in this cascade.
Figure 2: The canonical NF-κB signaling pathway and potential points of inhibition.
Protocol 3: NF-κB Reporter Gene Assay
Scientific Rationale: A reporter gene assay provides a quantitative and specific measure of transcription factor activity. In this assay, cells are engineered to express a reporter gene (e.g., Luciferase) under the control of a promoter containing NF-κB response elements. When NF-κB is activated and translocates to the nucleus, it binds to these elements and drives the expression of the reporter, producing a measurable signal. This allows for a direct assessment of a compound's ability to inhibit the pathway.
Detailed Protocol:
-
Cell Culture:
-
Use a stable cell line expressing an NF-κB-driven luciferase reporter (e.g., HEK293-NF-κB-luc).
-
Seed cells in a white-walled 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Pre-treatment:
-
Treat cells with the test compounds at various concentrations for 1-2 hours before stimulation.
-
Self-Validation Controls:
-
Vehicle Control (DMSO): For baseline normalization.
-
Positive Control: A known NF-κB inhibitor (e.g., Bay 11-7082) to validate the assay.[28]
-
-
-
Stimulation:
-
Induce NF-κB activation by adding a stimulant, such as TNF-α (e.g., 10 ng/mL), to all wells except the unstimulated control.
-
Unstimulated Control: Cells treated with vehicle but not TNF-α, to measure the basal level of pathway activity.
-
Incubate for 6-8 hours.
-
-
Data Acquisition and Analysis:
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay system (e.g., Promega Luciferase Assay System) and a luminometer.
-
Normalize the data by subtracting the background and expressing the results as a percentage of the stimulated vehicle control.
-
Calculate the IC₅₀ value for each compound's inhibition of NF-κB activity.
-
Conclusion
This application note outlines a validated, multi-tiered strategy for the efficient screening and characterization of this compound derivatives. By employing a logical cascade of assays—from broad cell viability screens to specific apoptosis and signal transduction pathway analyses—researchers can rapidly identify lead compounds with potent anticancer and anti-inflammatory properties. The detailed, self-validating protocols provided herein serve as a robust foundation for drug discovery programs aiming to leverage the therapeutic potential of the pyrazolo[1,5-a]pyridine scaffold. Subsequent studies on confirmed leads should include broader kinase profiling, in vivo efficacy studies, and ADME/Tox profiling to further advance their development.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]
- 14. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MTT assay - Wikipedia [en.wikipedia.org]
- 16. broadpharm.com [broadpharm.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. ijcrt.org [ijcrt.org]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 20. arborpharmchem.com [arborpharmchem.com]
- 21. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [ireland.promega.com]
- 22. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 23. promega.com [promega.com]
- 24. biocompare.com [biocompare.com]
- 25. Caspase-Glo® 3/7 3D Assay [worldwide.promega.com]
- 26. aacrjournals.org [aacrjournals.org]
- 27. scbt.com [scbt.com]
- 28. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Strategic Guide to the Amidation of 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
Introduction: The Significance of Pyrazolo[1,5-a]pyridine Amides
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potential applications in oncology and inflammatory diseases. The strategic introduction of an amide functionality at the 2-position of this scaffold is a critical step in the synthesis of many drug candidates, allowing for the exploration of structure-activity relationships (SAR) by varying the amine component. This document provides a detailed experimental protocol and the underlying scientific rationale for the amidation of 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid, a key intermediate for building molecular complexity.
Core Principle: Activating the Carboxylic Acid
The direct reaction between a carboxylic acid and an amine to form an amide bond is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[1] Therefore, the carboxylic acid must first be "activated" to a more reactive species. This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group.[1] This application note will focus on the use of carbodiimide coupling reagents, a widely applicable and efficient method for this transformation.[2]
Materials and Reagents
A successful amidation reaction is contingent on the quality of the starting materials and reagents. Anhydrous conditions are crucial for many coupling reagents to prevent hydrolysis and ensure high yields.
| Reagent/Material | Grade | Supplier Example | Purpose |
| This compound | ≥95% | Sigma-Aldrich | Starting material |
| Amine (e.g., Morpholine) | Anhydrous, ≥99% | Acros Organics | Nucleophile for amide bond formation |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Peptide synthesis grade | Aapptec | Coupling reagent to activate the carboxylic acid. Chosen for its high efficiency and low racemization risk.[3] |
| DIEA (N,N-Diisopropylethylamine) | Anhydrous, ≥99.5% | Fisher Scientific | Non-nucleophilic base to neutralize the reaction mixture and facilitate the coupling process.[4][5] |
| DMF (N,N-Dimethylformamide) | Anhydrous, ≥99.8% | Merck | Polar aprotic solvent to dissolve reactants and facilitate the reaction.[5] |
| Dichloromethane (DCM) | ACS Grade | VWR | Solvent for extraction and chromatography. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Solvent for extraction and chromatography. |
| Saturated aqueous NaHCO₃ solution | - | - | Used in aqueous workup to remove unreacted acid and other acidic impurities.[6] |
| Brine (Saturated aqueous NaCl solution) | - | - | Used in aqueous workup to aid in phase separation and remove residual water from the organic layer. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | Drying agent to remove residual water from the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | - | Stationary phase for column chromatography. |
Experimental Workflow: A Visual Overview
The following diagram outlines the key stages of the amidation process, from initial setup to the final, purified product.
Caption: High-level workflow for the HATU-mediated amidation.
Step-by-Step Protocol
This protocol describes the amidation of this compound with morpholine as a representative amine. The molar equivalents can be adjusted for other amines.
1. Reaction Setup a. To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). b. Dissolve the acid in anhydrous DMF (approximately 0.1 M concentration). c. Add the desired amine (e.g., morpholine, 1.1 eq) to the solution.
Scientist's Note: Using a slight excess of the amine can help drive the reaction to completion. Anhydrous conditions are critical as HATU can be hydrolyzed by water, which would deactivate the reagent.
2. Reagent Addition and Reaction a. Cool the reaction mixture to 0°C in an ice bath. b. Add DIEA (2.5 eq) dropwise. This is a non-nucleophilic base used to scavenge the protons generated during the reaction, which facilitates the coupling.[4][5] c. Add HATU (1.2 eq) portion-wise to the cooled solution. A mild exotherm may be observed.
Scientist's Note: HATU is a uronium-based coupling reagent that rapidly forms a highly reactive O-acylisourea intermediate with the carboxylic acid.[3] The addition of HATU at 0°C helps to control the initial rate of reaction and minimize potential side reactions.
d. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until completion.
3. Reaction Monitoring a. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes. b. Spot the starting carboxylic acid, the amine, and the reaction mixture on the same TLC plate. The reaction is complete when the starting acid spot is no longer visible.[6]
4. Aqueous Workup a. Once the reaction is complete, dilute the mixture with ethyl acetate. b. Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2x). This step is crucial for removing unreacted carboxylic acid and the acidic byproducts of the HATU reagent.[6] c. Wash the organic layer with brine (1x). This helps to remove any remaining water and aids in breaking up emulsions. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Scientist's Note: The workup procedure is designed to systematically remove impurities. The basic wash removes acids, and the brine wash helps to dehydrate the organic phase before the addition of a solid drying agent.[6]
5. Purification a. Purify the crude product by flash column chromatography on silica gel. b. The appropriate eluent system will depend on the polarity of the final amide product but can be determined by the initial TLC analysis. A gradient of ethyl acetate in hexanes is a good starting point. c. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final amide.
Expected Results and Characterization
The successful synthesis of the target amide should be confirmed by standard analytical techniques.
| Analysis | Expected Observations |
| ¹H NMR | The spectrum should show the disappearance of the carboxylic acid proton (typically a broad singlet >10 ppm). New signals corresponding to the protons of the added amine moiety will be present. The characteristic aromatic protons of the pyrazolo[1,5-a]pyridine core should remain.[7] |
| ¹³C NMR | The spectrum should show a new carbonyl carbon signal for the amide (typically in the 160-170 ppm range). The signals for the carbons of the pyrazolo[1,5-a]pyridine core will be present, with potential slight shifts due to the change in the C2 substituent.[7] |
| Mass Spectrometry | The mass spectrum (e.g., ESI-MS) should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the final amide product. The isotopic pattern for the bromine atom (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be clearly visible. |
| Yield | With this protocol, yields are expected to be in the range of 70-95%, depending on the specific amine used and the efficiency of the purification. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive coupling reagent (hydrolyzed HATU). | Ensure all reagents and solvents are anhydrous. Use a fresh bottle of HATU. |
| Insufficient base. | Ensure the correct stoichiometry of DIEA is used. | |
| Incomplete Reaction | Sterically hindered amine. | Increase reaction time and/or temperature (e.g., to 40-50 °C). Consider a more potent coupling reagent if necessary. |
| Formation of Side Products | Reaction temperature too high. | Maintain the initial reaction temperature at 0°C during the addition of HATU. |
| Racemization (if using a chiral amine). | HATU is known for low racemization, but if this is a concern, consider adding an additive like HOAt (1-Hydroxy-7-azabenzotriazole). | |
| Difficulty in Purification | Byproducts from the coupling reagent co-eluting with the product. | Ensure the aqueous workup is thorough to remove as many water-soluble impurities as possible before chromatography. The urea byproduct of carbodiimides like DCC can be insoluble, but HATU byproducts are generally removed by the basic wash. |
Conclusion
This application note provides a robust and reliable protocol for the amidation of this compound using HATU as a coupling agent. By understanding the rationale behind each step, from the activation of the carboxylic acid to the final purification, researchers can confidently apply and adapt this methodology for the synthesis of a wide range of pyrazolo[1,5-a]pyridine amides, facilitating further research and drug discovery efforts.
References
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. hepatochem.com [hepatochem.com]
- 3. peptide.com [peptide.com]
- 4. youtube.com [youtube.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 7. researchgate.net [researchgate.net]
The Versatile Scaffold: Application Notes on 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic Acid in Medicinal Chemistry
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry, recognized for its rigid, planar structure and synthetic tractability.[1] This framework is a cornerstone in the design of a multitude of biologically active agents, including kinase inhibitors and anti-infective compounds.[1][2] This guide focuses on a specific, functionalized member of this family: 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid . We will explore its synthetic utility and its application as a key intermediate in the development of novel therapeutics, with a particular focus on the generation of potent bioactive molecules through derivatization of its carboxylic acid moiety.
The Strategic Importance of the 3-Bromo and 2-Carboxylic Acid Functionalities
The unique arrangement of the bromo and carboxylic acid groups on the pyrazolo[1,5-a]pyridine scaffold provides a dual handle for synthetic diversification. The carboxylic acid at the 2-position serves as a prime site for the introduction of various side chains via amide bond formation, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. The bromine atom at the 3-position offers a versatile site for further modifications, such as cross-coupling reactions, which can introduce additional diversity and modulate the electronic and steric properties of the molecule. This dual functionality makes this compound a highly valuable building block for the construction of compound libraries in drug discovery programs.
Synthetic Accessibility
While a specific, detailed published protocol for the synthesis of this compound is not extensively documented in publicly available literature, a feasible and common synthetic route involves the hydrolysis of its corresponding ethyl ester, Ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate . The commercial availability of this ester precursor makes the synthesis of the target carboxylic acid accessible to researchers.
A general protocol for the hydrolysis of the ethyl ester is provided below. This procedure is based on standard and widely practiced methods for the saponification of esters.[3][4]
General Synthetic Workflow
Caption: General synthetic workflow for the preparation and derivatization of this compound.
Application in Medicinal Chemistry: A Case Study of the Pyrazolo[1,5-a]pyridine-3-carboxamide Scaffold in Antitubercular Drug Discovery
While specific biological data for derivatives of the 2-carboxylic acid isomer are not widely published, the closely related pyrazolo[1,5-a]pyridine-3-carboxamide scaffold has been extensively explored, yielding highly potent antitubercular agents.[2][5] This provides an excellent case study to illustrate the potential of the pyrazolo[1,5-a]pyridine carboxamide class of compounds and to guide the derivatization and evaluation of the 2-carboxylic acid analogue.
Rationale for Scaffold Selection
The pyrazolo[1,5-a]pyridine scaffold was identified as a promising starting point for novel antitubercular agents due to its structural and electronic similarity to the imidazo[1,2-a]pyridine core, which is present in other known antitubercular compounds.[2] This strategy, known as scaffold hopping, is a common approach in medicinal chemistry to identify new intellectual property with potentially improved properties.
Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives
The synthesis of a library of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives was achieved through a straightforward amidation of the corresponding pyrazolo[1,5-a]pyridine-3-carboxylic acid with a diverse set of primary amines.[2] This approach allows for the systematic exploration of the chemical space around the carboxamide moiety to establish a structure-activity relationship.
Biological Evaluation: In Vitro Antitubercular Activity
The synthesized compounds were evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA). This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits 90% of bacterial growth.
Structure-Activity Relationship (SAR) of Pyrazolo[1,5-a]pyridine-3-carboxamides
The SAR studies revealed several key insights into the structural requirements for potent antitubercular activity. The nature of the substituent on the amide nitrogen was found to be critical for the compound's efficacy.
| Compound ID | R Group (on Amide Nitrogen) | MIC (μg/mL) vs. M. tuberculosis H37Rv |
| 5a | 4-(trifluoromethoxy)benzyl | 0.004 |
| 5b | 4-(trifluoromethyl)benzyl | 0.012 |
| 5c | 4-chlorobenzyl | 0.025 |
| 5d | 4-fluorobenzyl | 0.015 |
| 5k | 4-(trifluoromethoxy)phenyl | 0.004 |
| 5l | 4-(trifluoromethyl)phenyl | 0.016 |
Data extracted from a study on pyrazolo[1,5-a]pyridine-3-carboxamide derivatives.[2]
Caption: Key structure-activity relationships for pyrazolo[1,5-a]pyridine-3-carboxamide antitubercular agents.
The data indicate that electron-withdrawing groups on the phenyl or benzyl substituent of the amide are beneficial for activity. In particular, the 4-(trifluoromethoxy) substitution on either a benzyl or phenyl ring resulted in the most potent compounds.[2]
Protocols
The following protocols are provided as a guide for researchers working with this compound and its derivatives.
Protocol 1: General Procedure for the Synthesis of this compound via Ester Hydrolysis
Materials:
-
Ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M aqueous)
-
Hydrochloric acid (HCl) solution (e.g., 1 M aqueous)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve Ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate (1.0 eq) in a mixture of ethanol and 1 M aqueous NaOH solution (2.0-3.0 eq) in a round-bottom flask.
-
Reaction: Heat the reaction mixture to reflux and stir for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Solvent Removal: Allow the mixture to cool to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 1 M HCl. A precipitate should form.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic extracts and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: General Procedure for the Synthesis of 3-Bromopyrazolo[1,5-a]pyridine-2-carboxamide Derivatives via Amide Coupling
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1.2 eq) or other suitable coupling agent (e.g., HBTU, EDCI/HOBt)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq) or other suitable base (e.g., triethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere
Procedure:
-
Reactant Mixture: To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) under a nitrogen atmosphere.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours, or until TLC or LC-MS analysis indicates the completion of the reaction.
-
Quenching: Pour the reaction mixture into water and extract with ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO3 solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.
Protocol 3: Biological Evaluation of Antitubercular Activity (Microplate Alamar Blue Assay - MABA)
Materials:
-
Synthesized compounds dissolved in DMSO
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
96-well microplates
-
Alamar Blue reagent
-
Resazurin
-
Spectrofluorometer or spectrophotometer
Procedure:
-
Bacterial Culture: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.
-
Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microplate using the supplemented 7H9 broth.
-
Inoculation: Inoculate each well with the bacterial suspension to a final volume of 200 µL. Include a drug-free control and a sterile control.
-
Incubation: Incubate the plates at 37 °C for 7 days.
-
Assay Development: After incubation, add Alamar Blue reagent and resazurin to each well and incubate for another 24 hours.
-
Data Acquisition: Measure the fluorescence (excitation 530 nm, emission 590 nm) or absorbance (570 nm and 600 nm) of each well.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change of the indicator from blue to pink (or a reduction in fluorescence).
Conclusion
This compound represents a valuable and versatile building block in medicinal chemistry. Its strategic functionalization allows for the systematic exploration of chemical space to develop novel therapeutic agents. While direct biological data for its derivatives are still emerging, the profound success of the isomeric pyrazolo[1,5-a]pyridine-3-carboxamides as potent antitubercular agents provides a strong rationale and a clear roadmap for the investigation of this promising scaffold. The protocols provided herein offer a practical guide for researchers to synthesize and evaluate new chemical entities based on this privileged core structure.
References
- 1. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. 5-METHYL-PYRAZOLO[1,5-A]PYRIDINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. 6-BroMopyrazolo[1,5-a]pyridine synthesis - chemicalbook [chemicalbook.com]
- 5. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
<_>
Welcome to the technical support center for the synthesis of 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this important synthetic transformation. The synthesis of this molecule, while achievable, can present challenges that impact yield and purity. This resource addresses common issues in a direct question-and-answer format, grounded in mechanistic principles and supported by literature-derived insights.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the synthesis of this compound is consistently low. What are the most likely causes?
Low yields in this multi-step synthesis can arise from inefficiencies in one or more of the key transformations: the initial cyclization to form the pyrazolo[1,5-a]pyridine core, the subsequent regioselective bromination, or the final hydrolysis of the ester to the carboxylic acid. Each step has its own potential pitfalls.
For the initial cyclization, common issues include incomplete reaction, formation of side products, and difficulties in purification.[1] The reaction of an N-aminopyridinium salt with a suitable three-carbon synthon is a common route to the pyrazolo[1,5-a]pyridine core.[2][3] The success of this step is highly dependent on the purity of the starting materials and the precise control of reaction conditions.
The bromination step is often a source of yield loss due to lack of regioselectivity. The pyrazolo[1,5-a]pyridine ring system is electron-rich and can be brominated at multiple positions.[4][5] Achieving selective bromination at the 3-position requires careful selection of the brominating agent and reaction conditions.
Finally, the hydrolysis of the ester to the carboxylic acid can be problematic. Incomplete hydrolysis or degradation of the product under harsh basic or acidic conditions can reduce the final yield.
Q2: I am struggling with the regioselectivity of the bromination step. How can I improve the formation of the desired 3-bromo isomer?
Achieving high regioselectivity in the bromination of the pyrazolo[1,5-a]pyridine-2-carboxylate intermediate is critical. The 3-position is generally the most electron-rich and thus the most susceptible to electrophilic attack. However, other positions can also react, leading to a mixture of isomers that are often difficult to separate.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of electron-rich heterocycles.[4][5] It is generally milder than elemental bromine and can offer better regioselectivity. Using NBS in a suitable solvent like dimethylformamide (DMF) can enhance para-selectivity in aromatic brominations, a principle that can be extended to heterocycles.[4]
-
Reaction Conditions: The reaction temperature and time should be carefully optimized. Lower temperatures often favor the formation of the thermodynamically more stable product, which in this case is typically the 3-bromo isomer. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and prevent the formation of over-brominated byproducts.[1]
-
Alternative Reagents: For challenging substrates, other brominating agents could be explored. For instance, the use of a hypervalent iodine(III) reagent in the presence of a bromide salt has been shown to be effective for the regioselective C3-bromination of pyrazolo[1,5-a]pyrimidines under mild, aqueous conditions.[6]
Troubleshooting Guide
Problem 1: Low Yield in the Cyclization to form the Pyrazolo[1,5-a]pyridine Core
Symptoms:
-
TLC analysis shows a significant amount of unreacted starting material.
-
Multiple spots on the TLC plate, indicating the formation of side products.
-
Difficulty in isolating the desired product from the crude reaction mixture.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Poor Quality of Starting Materials | Impurities in the N-aminopyridinium salt or the 1,3-dicarbonyl compound can inhibit the reaction or lead to the formation of side products.[1] | Ensure starting materials are pure. Recrystallize or purify by column chromatography if necessary. |
| Suboptimal Reaction Conditions | The reaction may be sensitive to temperature, solvent, and the presence of a catalyst.[7][8] | Screen different solvents (e.g., ethanol, acetic acid). Optimize the reaction temperature and consider the use of a catalyst, such as a Lewis acid or base, to facilitate the cyclization.[7] |
| Side Reactions | Polymerization or other unwanted reactions can consume starting materials and reduce the yield of the desired product.[1] | Add reagents slowly to the reaction mixture and control the temperature to minimize polymerization.[1] Consider changing the order of reagent addition.[1] |
| Inefficient Work-up and Purification | The product may be lost during extraction or purification.[1][9] | Optimize the work-up procedure, ensuring the correct pH during extractions.[1] For purification, consider using neutral alumina instead of silica gel if the product is acid-sensitive.[1] |
Experimental Protocol: Optimization of the Cyclization Reaction
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-aminopyridinium salt (1.0 equiv) in the chosen solvent.
-
Reagent Addition: Add the 1,3-dicarbonyl compound (1.0-1.2 equiv) dropwise at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or neutral alumina.
Caption: Workflow for optimizing the cyclization reaction.
Problem 2: Poor Regioselectivity in the Bromination Step
Symptoms:
-
NMR analysis of the crude product shows a mixture of brominated isomers.
-
Difficulty in separating the desired 3-bromo isomer from other isomers by column chromatography.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Harsh Brominating Agent | Reagents like elemental bromine can be too reactive, leading to over-bromination and a mixture of isomers. | Use a milder brominating agent such as N-Bromosuccinimide (NBS).[4][5] |
| Suboptimal Solvent | The solvent can influence the regioselectivity of the bromination reaction. | Screen different solvents. DMF has been reported to promote para-selectivity in aromatic brominations.[4] |
| Incorrect Temperature | Higher temperatures can lead to a loss of selectivity. | Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor carefully. |
| Radical vs. Electrophilic Pathway | The presence of radical initiators or light can promote a radical bromination pathway, which may lead to undesired products.[5] | Ensure the reaction is performed in the dark and without radical initiators unless a radical pathway is desired for a different transformation. |
Experimental Protocol: Regioselective Bromination with NBS
-
Reaction Setup: Dissolve the pyrazolo[1,5-a]pyridine-2-carboxylate (1.0 equiv) in anhydrous DMF in a flask protected from light.
-
Reagent Addition: Add NBS (1.0-1.1 equiv) portion-wise at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC.
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Caption: Decision tree for troubleshooting poor bromination regioselectivity.
Problem 3: Incomplete Hydrolysis of the Ester
Symptoms:
-
NMR or LC-MS analysis of the final product shows the presence of the starting ester.
-
The isolated product has a lower than expected melting point and shows impurities on TLC.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Insufficient Base or Acid | The stoichiometry of the hydrolyzing agent may be insufficient for complete conversion. | Use a larger excess of the base (e.g., NaOH or LiOH) or acid (e.g., HCl).[10] |
| Short Reaction Time or Low Temperature | The hydrolysis reaction may be slow and require more time or higher temperatures to go to completion. | Increase the reaction time and/or temperature. Monitor the reaction by TLC to confirm the disappearance of the starting ester.[10] |
| Product Degradation | The pyrazolo[1,5-a]pyridine ring system may be sensitive to harsh hydrolytic conditions, leading to decomposition. | Use milder hydrolysis conditions, such as lithium hydroxide in a mixture of THF and water at room temperature. |
| Poor Solubility | The ester may not be fully soluble in the reaction medium, limiting the reaction rate. | Use a co-solvent (e.g., methanol or THF) to improve the solubility of the starting material.[10] |
Experimental Protocol: Optimized Ester Hydrolysis
-
Reaction Setup: Dissolve the ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate (1.0 equiv) in a mixture of methanol and water.
-
Reagent Addition: Add an aqueous solution of sodium hydroxide (2.0-3.0 equiv).
-
Reaction: Stir the mixture at room temperature or gently heat to reflux until the reaction is complete, as indicated by TLC.
-
Work-up: Cool the reaction mixture and remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and acidify with aqueous HCl to precipitate the carboxylic acid.[10]
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting [chem.rochester.edu]
- 10. 3-bromoH-pyrazolo[1,5-a]pyridine-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Bromination of Pyrazolo[1,5-a]pyridine-2-carboxylic acid
Welcome to the technical support center for the bromination of pyrazolo[1,5-a]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize for the desired product. This document provides in-depth technical guidance, troubleshooting FAQs, and detailed experimental protocols based on established principles of heterocyclic chemistry.
Introduction to the Chemistry
The bromination of pyrazolo[1,5-a]pyridine-2-carboxylic acid is an electrophilic aromatic substitution reaction. The pyrazolo[1,5-a]pyridine ring system is electron-rich, making it susceptible to electrophilic attack. However, the presence of the carboxylic acid group and the inherent reactivity of the bicyclic system can lead to several side products. Understanding the interplay of substrate reactivity, reagent choice, and reaction conditions is paramount to achieving a successful outcome.
The pyrazolo[1,5-a]pyridine ring is most susceptible to electrophilic attack at the 3-position due to the stability of the resulting cationic intermediate.[1] This inherent regioselectivity is a key factor to consider when analyzing both the desired reaction and potential side reactions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the bromination of pyrazolo[1,5-a]pyridine-2-carboxylic acid.
FAQ 1: I am observing a significant amount of a byproduct with a mass corresponding to the loss of CO2. What is happening and how can I prevent it?
Answer: You are likely encountering decarboxylative bromination , a known side reaction for many aromatic and heteroaromatic carboxylic acids.[2][3][4][5] In this process, the carboxylic acid group is replaced by a bromine atom.
Causality: This side reaction is often promoted by the use of N-bromosuccinimide (NBS) and can be influenced by the solvent and temperature.[5] The mechanism can proceed through various pathways, but often involves the formation of an acyl hypobromite intermediate which then undergoes decarboxylation.
Troubleshooting Steps:
-
Reagent Choice: Consider using a milder brominating agent than NBS if decarboxylation is severe. However, NBS is often effective for bromination of electron-rich heterocycles.[6][7]
-
Temperature Control: Perform the reaction at a lower temperature. Start at 0 °C and slowly warm to room temperature only if the reaction is sluggish. Avoid elevated temperatures.
-
Solvent Effects: The choice of solvent can influence the extent of decarboxylation. Aprotic solvents are generally preferred. Using dimethylformamide (DMF) as a solvent has been reported to give high levels of para-selectivity in the bromination of other aromatic compounds with NBS and may influence the reaction outcome here.[6]
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent further degradation to the decarboxylated product.
FAQ 2: My product mixture shows evidence of multiple bromine atoms being added. How can I achieve mono-bromination?
Answer: The formation of di- or even tri-brominated products is a common issue due to the high electron density of the pyrazolo[1,5-a]pyridine ring system.
Causality: The first bromination at the 3-position activates the ring for further electrophilic substitution. Subsequent brominations can occur at other available positions on the pyridine or pyrazole ring. The most likely position for a second bromination is on the pyridine ring.
Troubleshooting Steps:
-
Stoichiometry of Brominating Agent: Carefully control the stoichiometry of your brominating agent. Use no more than 1.0-1.1 equivalents of NBS. An excess of the brominating agent is the most common cause of over-bromination.
-
Slow Addition: Add the brominating agent portion-wise or as a solution via a syringe pump over an extended period. This helps to maintain a low concentration of the electrophile in the reaction mixture, favoring mono-substitution.
-
Temperature: Lowering the reaction temperature can increase the selectivity for mono-bromination.
-
Monitoring: As with decarboxylation, careful reaction monitoring is crucial. Stop the reaction once the desired mono-brominated product is the major component in the reaction mixture.
FAQ 3: The reaction is not proceeding to completion, and I am recovering a lot of starting material. What can I do?
Answer: Incomplete conversion can be due to several factors, including insufficient reactivity of the brominating agent or deactivation of the starting material.
Causality: The carboxylic acid group is an electron-withdrawing group, which can deactivate the ring towards electrophilic substitution, albeit the overall system remains relatively electron-rich. The choice of brominating agent and reaction conditions might not be optimal for this specific substrate.
Troubleshooting Steps:
-
Choice of Brominating Agent: While NBS is common, other brominating agents like bromine (Br₂) in a suitable solvent (e.g., acetic acid, dichloromethane) could be more effective, but may also lead to more side products if not carefully controlled.
-
Catalyst: For less reactive systems, a catalytic amount of a Lewis acid or a protic acid can sometimes activate the brominating agent. However, this must be approached with caution as it can also promote side reactions like decarboxylation.
-
Temperature: If the reaction is clean but slow at lower temperatures, a modest increase in temperature may be necessary. Monitor for the appearance of side products as you increase the temperature.
-
Purity of Reagents: Ensure your starting material and brominating agent are pure. Impurities in NBS, for example, can affect its reactivity.[6]
Experimental Protocol: Regioselective Bromination at the 3-Position
This protocol is designed to favor the formation of 3-bromo-pyrazolo[1,5-a]pyridine-2-carboxylic acid while minimizing common side products.
Materials:
-
Pyrazolo[1,5-a]pyridine-2-carboxylic acid
-
N-Bromosuccinimide (NBS), recrystallized
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyrazolo[1,5-a]pyridine-2-carboxylic acid (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material completely. Cool the solution to 0 °C using an ice bath.
-
Addition of Brominating Agent: In a separate container, weigh out N-bromosuccinimide (1.05 eq). Add the NBS portion-wise to the stirred reaction mixture over 15-20 minutes, ensuring the temperature remains at 0 °C.
-
Expert Insight:Portion-wise addition of NBS is critical to maintain a low concentration of the active brominating species, which enhances selectivity for the mono-brominated product.
-
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) every 30 minutes. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding cold, saturated aqueous sodium thiosulfate solution to destroy any unreacted NBS.
-
Workup:
-
Add ethyl acetate to the reaction mixture and transfer it to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove any acidic byproducts and unreacted starting material.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure 3-bromo-pyrazolo[1,5-a]pyridine-2-carboxylic acid.
| Parameter | Recommended Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Readily available and generally selective for electron-rich heterocycles. |
| Equivalents of NBS | 1.05 eq | Minimizes over-bromination. |
| Solvent | Anhydrous DMF | Good solvent for the starting material; can influence selectivity. |
| Temperature | 0 °C | Enhances selectivity and minimizes decarboxylation. |
| Reaction Time | 1-3 hours (monitored) | Prevents the formation of degradation products. |
Visualizing Reaction Pathways
The following diagrams illustrate the intended reaction pathway and the major potential side reactions.
Caption: Reaction pathways in the bromination of pyrazolo[1,5-a]pyridine-2-carboxylic acid.
References
- 1. Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions | Semantic Scholar [semanticscholar.org]
- 2. Transition-metal-free decarboxylative bromination of aromatic carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transition-metal-free decarboxylative bromination of aromatic carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01016A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
Welcome to the technical support center for 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this important heterocyclic building block. While specific literature on the purification of the 2-carboxylic acid isomer is not abundant, the principles governing the purification of related acidic nitrogen heterocycles are well-established and directly applicable.
This resource synthesizes field-proven insights and established chemical principles to provide a logical framework for troubleshooting common purification challenges. We will delve into the causality behind experimental choices, ensuring you can adapt these protocols to your specific impurity profile and scale.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect?
A1: Impurity profiles are highly dependent on the synthetic route. For pyrazolo[1,5-a]pyridine cores, common impurities often include:
-
Unreacted Starting Materials: Such as the parent N-aminopyridine or the cyclization partner.
-
Byproducts from Incomplete Cyclization: Intermediates that have not fully formed the bicyclic ring system.
-
Positional Isomers: If the cyclization reaction is not perfectly regioselective, you may have isomers of the desired product.
-
Residual Solvents and Reagents: High-boiling point solvents (e.g., DMF, NMP) or reagents from the synthesis can be carried through.[1]
Q2: My compound streaks badly on a standard silica gel TLC plate. What's happening and can I use normal-phase chromatography?
A2: This is a classic issue for acidic compounds on standard silica gel. The streaking, or tailing, is caused by strong, non-ideal interactions between the acidic carboxylic acid group and the acidic silanol groups on the silica surface.[2] While challenging, you can use normal-phase chromatography by modifying your mobile phase. Adding a small amount (0.5-2%) of a volatile acid like acetic acid or formic acid to your eluent will suppress the ionization of your compound and saturate the acidic sites on the silica, leading to much sharper peaks and better separation.[3][4]
Q3: Is recrystallization a good option for this compound? What solvents should I start with?
A3: Yes, recrystallization is often an excellent method for purifying solid heterocyclic carboxylic acids, especially for removing minor impurities and improving the final purity.[5][6] The key is finding a solvent or solvent system where the compound is soluble when hot but sparingly soluble at room or cold temperatures.[5]
A good starting point for solvent screening would be polar protic solvents or mixtures. Consider the following:
-
Ethanol / Water
-
Methanol / Water
-
Acetic Acid / Water
-
Acetone / Hexane[7]
-
Toluene
Q4: My compound is not UV-active, or its chromophore is weak. How can I monitor the purification?
A4: If UV detection is not viable, you will need to rely on alternative visualization or detection methods. For Thin Layer Chromatography (TLC), you can use general stains like potassium permanganate or ceric ammonium molybdate, which react with a wide range of organic compounds.[2] For column chromatography, you may need to collect fractions blindly and analyze them by other means, such as LC-MS or by evaporating a small aliquot of each fraction to check for a solid residue.
Troubleshooting Guides & Protocols
This section provides detailed, step-by-step methodologies to address specific purification challenges.
Guide 1: Purification via Acid-Base Extraction
This technique is the first line of defense for separating your acidic product from neutral or basic impurities. It exploits the reversible conversion of the water-insoluble carboxylic acid into its water-soluble carboxylate salt.[8][9][10]
Principle: The crude material is dissolved in an organic solvent. A weak aqueous base (sodium bicarbonate) is added, which selectively deprotonates the carboxylic acid, making it a salt that dissolves in the aqueous layer. Neutral impurities remain in the organic layer, which can be discarded. The pure carboxylic acid is then regenerated by acidifying the aqueous layer, causing it to precipitate.[3][11]
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or diethyl ether in a separatory funnel.
-
Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use approximately 2-3 volumes of the aqueous solution for every volume of the organic layer.
-
Mixing & Separation: Stopper the funnel and gently invert it multiple times to mix the layers. Crucially, vent the funnel frequently to release the CO₂ gas that is generated. Allow the layers to fully separate.[3]
-
Isolate Aqueous Layer: Drain the lower aqueous layer (containing the sodium salt of your product) into a clean Erlenmeyer flask.
-
Repeat Extraction: To ensure complete recovery, extract the organic layer again with a fresh portion of NaHCO₃ solution. Combine this second aqueous extract with the first.
-
Re-acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly, and with stirring, add 6M HCl dropwise. You will see your product begin to precipitate as a solid. Continue adding acid until the solution is acidic to pH paper (pH ~2-3) and no further precipitation is observed.[3]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing & Drying: Wash the filter cake with a small amount of cold deionized water to remove residual salts. Dry the purified solid under vacuum.
Guide 2: Purification via Recrystallization
Recrystallization is a powerful technique for achieving high purity, particularly after a preliminary cleanup by acid-base extraction.
Principle: The crude solid is dissolved in a minimum amount of a hot solvent. As the solution cools slowly, the solubility of the compound decreases, and it forms crystals. Impurities, which are present in lower concentrations, remain dissolved in the solvent (the "mother liquor").[5]
| Problem | Probable Cause | Solution |
| Compound "Oils Out" | The solution is too saturated, or the cooling is too rapid, causing the compound to come out of solution above its melting point. | Re-heat the mixture, add a small amount of additional hot solvent to decrease saturation, and allow it to cool more slowly.[2][12] |
| No Crystals Form | The solution is not saturated enough, or nucleation has not started. | Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a "seed crystal" of the pure compound. If all else fails, slowly evaporate some of the solvent to increase the concentration and then cool again.[2][12] |
| Rapid Crystallization | Cooling is too fast, trapping impurities. | Re-heat to redissolve the solid. Insulate the flask (e.g., with glass wool) to ensure slow cooling. This allows for the formation of more ordered, purer crystals.[12] |
| Low Recovery | Too much solvent was used initially, or the compound has significant solubility even in the cold solvent. | Use the minimum amount of hot solvent necessary for dissolution. After filtering the crystals, you can try to concentrate the mother liquor and cool it again to obtain a second crop of crystals (which may require separate purity analysis).[2] |
Guide 3: Purification via Chromatography
When dealing with complex mixtures or impurities with similar properties to the product, chromatography is often necessary. For this acidic compound, reversed-phase chromatography is generally the most effective and recommended method.[13][14][15]
Principle of Reversed-Phase Chromatography: The stationary phase (e.g., C18-bonded silica) is non-polar, and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Non-polar compounds are retained more strongly. For acidic compounds, adding an acid modifier to the mobile phase is critical to ensure they are in their neutral, protonated state, which leads to better retention and sharp peaks.[16][17]
-
Sample Preparation: Dissolve the crude compound in a minimum amount of a strong solvent like methanol or DMF.
-
Dry Loading (Recommended): Adsorb the dissolved sample onto a small amount of C18 silica. Remove the solvent under reduced pressure to get a dry, free-flowing powder. This prevents issues from dissolving the sample in a solvent that is stronger than the mobile phase.[2]
-
Column Selection & Equilibration: Select a pre-packed C18 flash column appropriately sized for your sample. Equilibrate the column with at least 5 column volumes of your initial mobile phase (e.g., 95:5 Water:Acetonitrile + 0.1% Formic Acid).
-
Elution: Load the sample onto the column. Begin the elution with a shallow gradient, gradually increasing the proportion of the organic solvent (e.g., Acetonitrile). A typical gradient might be from 5% to 100% Acetonitrile over 20-30 column volumes.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvents under reduced pressure. Note that removing water/acetonitrile mixtures can require a lyophilizer (freeze-dryer) for complete solvent removal.
| Chromatography Type | Modifier | Concentration | Rationale & Notes |
| Reversed-Phase (C18) | Formic Acid (FA) | 0.1% | Volatile and MS-friendly. Suppresses ionization of the carboxylic acid, improving peak shape and retention.[2][17] |
| Reversed-Phase (C18) | Trifluoroacetic Acid (TFA) | 0.1% | Stronger acid, very effective at protonating the analyte. Can be harder to remove from the final product.[13][16] |
| Normal-Phase (Silica) | Acetic Acid | 0.5 - 2.0% | Suppresses interaction with acidic silanols on the stationary phase, reducing peak tailing.[3][4] |
Workflow & Logic Diagrams
To assist in selecting the appropriate purification strategy, the following diagrams illustrate the decision-making process and experimental workflows.
Caption: Decision tree for selecting a purification strategy.
Caption: Workflow for purification by acid-base extraction.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. teledyneisco.com [teledyneisco.com]
- 14. santaisci.com [santaisci.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ualberta.ca [ualberta.ca]
- 17. biotage.com [biotage.com]
Technical Support Center: Optimizing Suzuki Coupling of 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
This guide provides in-depth troubleshooting advice and optimized protocols for the Suzuki-Miyaura cross-coupling of 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid. Designed for researchers in medicinal chemistry and materials science, this document addresses common challenges encountered with this specific heterocyclic substrate, offering solutions grounded in mechanistic principles and empirical data.
Introduction: The Unique Challenges of a Multifunctional Substrate
The Suzuki coupling of this compound presents a unique set of challenges due to the electronic properties of the heterocyclic core and the presence of two potentially interfering functional groups: the pyridine-like nitrogen and the carboxylic acid. The electron-rich nature of the pyrazolopyridine ring can complicate the oxidative addition step, while the carboxylic acid can interact with the palladium catalyst or the base, leading to undesired side reactions or catalyst deactivation. This guide will navigate these complexities to enable successful and high-yielding coupling reactions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Suzuki coupling of this compound.
FAQ 1: Low to No Product Formation
Question: I am not observing any significant formation of my desired coupled product. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no product formation in this specific Suzuki coupling can often be traced back to several key factors related to catalyst activity and reaction conditions.
-
Catalyst Deactivation: The carboxylic acid moiety can coordinate to the palladium center, leading to catalyst inhibition. Additionally, the pyridine nitrogen can act as a ligand, poisoning the catalyst.
-
Troubleshooting:
-
Increase Catalyst Loading: A modest increase in the palladium catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome minor catalyst deactivation pathways.
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can protect the palladium center and promote the desired catalytic cycle. These ligands create a sterically hindered environment that can disfavor the binding of the carboxylic acid or the pyridine nitrogen.
-
-
-
Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium center can be slow, especially with sterically hindered or electron-deficient boronic acids.
-
Troubleshooting:
-
Choice of Base and Solvent: The choice of base is critical. A weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often preferred to avoid deprotonation of the carboxylic acid, which can lead to side reactions. The solvent system also plays a crucial role; a combination of an organic solvent like 1,4-dioxane or toluene with water is typically used to facilitate the dissolution of both the organic and inorganic reagents.
-
Boronic Acid Quality: Ensure the boronic acid is pure and not degraded. It is often beneficial to use freshly purchased or recrystallized boronic acids.
-
-
-
Sub-optimal Temperature: The reaction may not have sufficient thermal energy to overcome the activation barriers of the catalytic cycle.
-
Troubleshooting:
-
Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10 °C. Typical temperatures for Suzuki couplings range from 80 to 110 °C.
-
-
FAQ 2: Significant Side Product Formation (e.g., Protodebromination)
Question: I am observing a significant amount of the debrominated starting material (Pyrazolo[1,5-a]pyridine-2-carboxylic acid). How can I minimize this side reaction?
Answer:
Protodebromination is a common side reaction in Suzuki couplings, arising from the reaction of the organopalladium intermediate with a proton source.
-
Source of Protons: The primary proton sources in this reaction are water and the carboxylic acid itself.
-
Troubleshooting:
-
Anhydrous Conditions: While Suzuki couplings often use aqueous conditions, minimizing the amount of water can sometimes reduce protodebromination. Using anhydrous solvents and reagents can be beneficial.
-
Base Selection: A non-coordinating, moderately strong base can be advantageous. Potassium phosphate (K₃PO₄) is an excellent choice as it is less hygroscopic than some other bases and can effectively promote the reaction while minimizing side reactions.
-
-
-
Reaction Kinetics: If the transmetalation step is slow relative to the protodebromination pathway, the undesired side product will be favored.
-
Troubleshooting:
-
Optimize Catalyst/Ligand System: As mentioned previously, bulky, electron-rich ligands can accelerate the rate of reductive elimination, which is the final step in the desired catalytic cycle, thus outcompeting the protodebromination pathway.
-
-
FAQ 3: Difficulty with Product Purification
Question: My crude product is difficult to purify. What are common impurities and how can I improve the purification process?
Answer:
Purification challenges often stem from the presence of unreacted starting materials, palladium residues, and boronic acid-derived byproducts.
-
Palladium Residues: Residual palladium can be difficult to remove and can interfere with downstream applications.
-
Troubleshooting:
-
Post-Reaction Scavenging: After the reaction is complete, consider adding a palladium scavenger. Several commercially available scavengers with thiol or amine functionalities can effectively bind to and remove residual palladium.
-
Filtration through Celite/Silica: Filtering the crude reaction mixture through a pad of Celite or a short plug of silica gel can help remove some of the palladium catalyst.
-
-
-
Boronic Acid Byproducts: Homocoupling of the boronic acid can lead to impurities that are sometimes difficult to separate from the desired product.
-
Troubleshooting:
-
Stoichiometry Control: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) to ensure complete consumption of the starting bromide, but avoid a large excess that can lead to increased byproduct formation.
-
Aqueous Workup: An aqueous workup with a base wash (e.g., saturated NaHCO₃ solution) can help remove unreacted boronic acid and some of its byproducts.
-
-
Optimized Experimental Protocol
This protocol provides a starting point for the Suzuki coupling of this compound. Optimization may be required for different boronic acids.
Reagents and Equipment:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.5 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating block or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.03 eq), and the base (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent mixture (1,4-Dioxane/Water, 4:1) to the flask. The reaction concentration should be approximately 0.1 M with respect to the starting bromide.
-
Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation: Recommended Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, or a pre-catalyst with a bulky phosphine ligand (e.g., XPhos Pd G3) | Balances reactivity and stability; bulky ligands can improve performance with this substrate. |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Moderately basic to avoid side reactions with the carboxylic acid. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, or DME/H₂O (typically 4:1 or 5:1 v/v) | Aprotic/aqueous mixture to dissolve both organic and inorganic reagents. |
| Temperature | 80 - 110 °C | Provides sufficient energy for the reaction without significant decomposition. |
Visualizations
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Caption: A decision-making flowchart for troubleshooting low yields.
preventing decomposition of 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid during synthesis
Welcome to the technical support center for the synthesis of 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. As a Senior Application Scientist, I have compiled this resource to address common challenges and provide in-depth, field-proven insights to help you navigate the complexities of its synthesis and prevent its decomposition. Our focus here is on providing not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.
Introduction: The Challenge of Stability
This compound is a valuable building block in medicinal chemistry. However, its synthesis, particularly the final hydrolysis step to yield the carboxylic acid, is often plagued by decomposition. The primary culprit is decarboxylation , a common degradation pathway for heterocyclic carboxylic acids, especially those with electron-withdrawing substituents and a nitrogen atom positioned alpha to the carboxylic acid group. This guide will provide a structured approach to understanding and mitigating this and other potential decomposition pathways.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My final product yield is consistently low, and I suspect decomposition. What is the most likely cause?
Answer: The most probable cause of low yield is the premature decarboxylation of the target molecule. The pyrazolo[1,5-a]pyridine ring system, particularly with a bromine substituent, can be sensitive to the conditions used during the synthesis, especially at elevated temperatures. The carboxylic acid group at the 2-position is particularly labile.
Troubleshooting Workflow: Investigating Decarboxylation
Caption: Troubleshooting workflow for low product yield.
FAQ 2: I am preparing the carboxylic acid by hydrolyzing its ethyl ester. What are the critical parameters to control during this saponification step?
Answer: The hydrolysis of the ester precursor (e.g., ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate) is a critical step where decomposition often occurs. The key is to use mild conditions and carefully monitor the reaction.
Recommended Protocol for Saponification:
-
Dissolution: Dissolve the ester in a suitable alcohol, such as methanol or ethanol.
-
Base Addition: At a controlled temperature of 0-25 °C, add an aqueous solution of a base. Lithium hydroxide (LiOH) or sodium hydroxide (NaOH) are commonly used. Use a moderate excess (e.g., 1.5-3 equivalents) to ensure complete hydrolysis. A patent for a similar compound suggests using 1M NaOH.[1]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress frequently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary, but some protocols for related compounds suggest it can take several hours to overnight.[1]
-
Quenching and Workup: Once the starting material is consumed, cool the reaction mixture in an ice bath.
-
Acidification: Slowly add a dilute acid (e.g., 1N HCl) to the cold solution to protonate the carboxylate salt and precipitate the carboxylic acid. It is crucial to maintain a low temperature during this step to minimize decomposition.
-
Isolation: The precipitated product can be collected by filtration, washed with cold water, and dried under vacuum. Alternatively, the product can be extracted with an organic solvent like ethyl acetate.
Critical Parameters and Their Rationale:
| Parameter | Recommended Range | Rationale for Preventing Decomposition |
| Temperature | 0 - 25 °C | Decarboxylation is significantly accelerated at higher temperatures. Maintaining a low temperature is the most effective way to prevent this side reaction. |
| Base Concentration | 1-2 M | Higher concentrations of base can sometimes promote side reactions or degradation of the heterocyclic ring system. |
| Reaction Time | Monitor closely | Prolonged exposure to basic conditions can lead to decomposition. It is essential to stop the reaction as soon as the starting material is consumed. |
| pH during Workup | Careful acidification | Rapid or excessive addition of strong acid can cause localized heating and promote decarboxylation. Slow, controlled acidification at low temperatures is key. |
FAQ 3: What is the underlying mechanism of decarboxylation for this type of molecule, and how does this inform my experimental design?
Answer: The decarboxylation of pyrazolo[1,5-a]pyridine-2-carboxylic acid is mechanistically similar to the Hammick reaction observed in α-picolinic acids.[2] The proximity of the carboxylic acid to the ring nitrogen is a key factor.
Proposed Decarboxylation Mechanism:
Caption: Simplified decarboxylation pathway.
Upon heating, the carboxylic acid can lose carbon dioxide to form a reactive ylide-like intermediate, which is then protonated to give the decarboxylated product. Both electron-withdrawing and electron-releasing groups on the ring can influence the rate of this reaction. The bromine atom in the 3-position is electron-withdrawing and can stabilize the transition state, potentially accelerating decarboxylation.
Experimental Implications:
-
Avoid High Temperatures: This is the most critical factor. All steps following the formation of the carboxylic acid should be conducted at or below room temperature whenever possible.
-
Solvent Choice: While aprotic polar solvents like DMF can be excellent for many reactions, they can facilitate decarboxylation at elevated temperatures. If possible, choose alternative solvents for subsequent steps or ensure the temperature is strictly controlled.
-
pH Control: Both acidic and basic conditions can catalyze decarboxylation, especially with heating. Therefore, maintaining a near-neutral pH when possible and minimizing exposure to harsh pH conditions is advisable.
FAQ 4: Are there other potential decomposition pathways I should be aware of?
Answer: While decarboxylation is the primary concern, other degradation pathways can affect substituted pyridines and related heterocycles.
-
Photodegradation: Pyridine-containing compounds can be sensitive to light. It is good practice to protect the reaction mixture and the isolated product from direct light, for example, by using amber glassware or covering the reaction vessel with aluminum foil.
-
Oxidation: The pyrazolo[1,5-a]pyridine ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents. Ensure that all reagents and solvents are free from peroxides and other oxidizing impurities.
-
Ring Opening: While less common under typical synthetic conditions, highly acidic or basic conditions, especially at elevated temperatures, can potentially lead to the degradation of the heterocyclic ring system.
Best Practices for Synthesis and Handling
-
Inert Atmosphere: For reactions that are sensitive to oxidation, consider running them under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Purity: Use high-purity, dry solvents to avoid unwanted side reactions.
-
Purification: If column chromatography is required for the final product, be mindful of the silica gel's acidity. Neutralized silica gel or alternative purification methods like recrystallization might be necessary to prevent on-column decomposition.
-
Storage: Store the final this compound in a cool, dark, and dry place, preferably under an inert atmosphere.
By understanding the inherent instability of this compound and carefully controlling the reaction and workup conditions, you can significantly improve your yields and obtain a high-purity product. Should you have further questions, please do not hesitate to contact our technical support team.
References
removal of impurities from 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
Welcome to the dedicated technical support guide for handling and purifying 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS No. 876379-77-0). This molecule is a crucial building block in medicinal chemistry and drug development.[1][2] Achieving high purity is paramount for reproducible downstream applications and regulatory compliance. This guide is structured to provide direct, actionable solutions to common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is almost always a direct consequence of the synthetic route employed. The most prevalent synthesis involves the alkaline hydrolysis of the corresponding ethyl or methyl ester.[3][4] Therefore, the most common impurities are:
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Unreacted Starting Ester (e.g., Ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate): This is the most frequent impurity, resulting from incomplete hydrolysis. It is significantly less polar than the desired carboxylic acid.
-
Precursors from Cyclization: Depending on the specific route to the pyrazolo[1,5-a]pyridine core, unreacted substituted pyridines or pyrazole precursors may be present.[5][6]
-
Over-brominated or Isomeric Products: While less common if the synthesis is well-controlled, impurities arising from bromination at other positions on the heterocyclic ring can occur.
-
Residual Solvents: Solvents used in the reaction or initial workup, such as methanol, ethanol, ethyl acetate (EtOAc), or dimethylformamide (DMF), are often trapped in the crude solid.
Q2: How can I accurately assess the purity of my sample and identify these impurities?
A2: A multi-pronged analytical approach is recommended for a comprehensive assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase method is typically effective.[7] The starting ester impurity will have a longer retention time than the more polar carboxylic acid product.
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative checks. Use a mobile phase like 7:3 Ethyl Acetate/Hexane with 1% acetic acid. The carboxylic acid will have a lower Rf value (closer to the baseline) and may streak, while the less polar ester impurity will have a higher Rf.
-
¹H NMR Spectroscopy: Provides structural confirmation and can reveal the presence of proton-containing impurities. The characteristic singlet of the carboxylic acid proton (highly deshielded, >10 ppm) is a key indicator of the product. The quartet and triplet signals of an ethyl ester group are clear signs of the starting material impurity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the main peak and helps in assigning the identity of impurity peaks.
Q3: My crude product is an amorphous solid or a sticky gum. What is the most effective initial purification step?
A3: For a crude product containing neutral or basic impurities (like the starting ester), an acid-base extraction is the most powerful and efficient first-line purification technique. The acidic nature of your target compound allows for its selective separation from non-acidic contaminants. This exploits the differential solubility of the acid and its corresponding carboxylate salt.[3] See Protocol 1 for a detailed methodology.
Q4: I'm struggling with the final crystallization step. The product either oils out or remains in solution. What should I do?
A4: Crystallization failure is typically due to persistent impurities disrupting crystal lattice formation or selection of a suboptimal solvent.
-
Action 1: Re-evaluate Purity. If significant impurities (>5%) are still present after an acid-base wash, consider performing column chromatography before attempting another crystallization.
-
Action 2: Perform a Solvent Screen. Do not rely on a single solvent. Test solubility in a range of solvents of varying polarity on a small scale. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.
-
Action 3: Use a Co-Solvent System. Often, a mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (an anti-solvent, in which it is insoluble) provides the best results. The compound is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until persistent turbidity is observed. The solution is then clarified by adding a few drops of the "good" solvent and allowed to cool slowly. See the table in Protocol 2 for suggestions.
Troubleshooting Guide
This section addresses specific experimental failures in a problem-cause-solution format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | 1. Incomplete precipitation after acidification. 2. Product is partially soluble in the aqueous phase. 3. Using an inappropriate recrystallization solvent where the product has high solubility even at low temperatures. | 1. Ensure the pH is sufficiently acidic (pH 1-2) using concentrated HCl.[8] Cool the solution in an ice bath for at least 30-60 minutes to maximize precipitation. 2. After filtering the precipitated solid, extract the acidic aqueous filtrate with an organic solvent like Ethyl Acetate or DCM to recover any dissolved product. 3. Conduct a proper solvent screen to find a system with a steep solubility curve versus temperature (see Protocol 2 ). |
| Persistent Oily/Gummy Product | 1. Presence of water or residual low-boiling point solvents. 2. Impurities acting as a eutectic mixture, depressing the melting point. | 1. After extraction, ensure the organic layer is thoroughly dried with a drying agent (e.g., Na₂SO₄, MgSO₄). Dry the final product under high vacuum for several hours, possibly with gentle heating (40-50 °C). 2. The most reliable solution is purification by flash column chromatography to remove the problematic impurities before attempting crystallization again (see Protocol 3 ). |
| Significant Starting Ester Remains After Hydrolysis | 1. Insufficient quantity of base (NaOH, KOH). 2. Reaction time was too short or the temperature was too low. 3. Biphasic reaction mixture limiting reagent contact. | 1. Use a molar excess of the base (typically 2.5-3.0 equivalents).[3] 2. Monitor the reaction by TLC until the ester spot has completely disappeared. If the reaction stalls, gentle heating (40-60 °C) can increase the rate. 3. Add a co-solvent like methanol (MeOH) or tetrahydrofuran (THF) to create a homogeneous solution, ensuring the base and ester can interact effectively. |
| Severe Tailing/Streaking on Silica Gel Column | 1. The acidic proton of the carboxylic acid is interacting strongly with the basic silanol groups on the silica surface. 2. The compound is highly polar and adsorbs irreversibly. | 1. Add a small amount (0.5-1.0%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase. This protonates the silanol groups, reducing their interaction with your compound and resulting in sharper peaks. 2. Consider using a less polar mobile phase if possible, or switch to a different stationary phase like alumina or reverse-phase C18 silica if the issue persists. |
Visualized Workflows & Protocols
General Purification Strategy
The following diagram outlines a standard workflow for purifying crude this compound.
Caption: General purification workflow for the target compound.
Protocol 1: Purification via Acid-Base Extraction
This protocol is highly effective for removing neutral impurities, such as the starting ester.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude).
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a 1 M aqueous sodium hydroxide (NaOH) solution. The carboxylate salt of your product will move into the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.
-
Organic Wash: Combine the aqueous layers. Wash this combined basic aqueous layer once with the organic solvent (EtOAc or DCM) to remove any remaining neutral impurities. Discard the organic layer.
-
Acidification: Cool the aqueous layer in an ice bath. Slowly add concentrated HCl (or 4 N HCl) dropwise with stirring until the pH is strongly acidic (pH 1-2), confirmed with pH paper.[3] The pure carboxylic acid should precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water to remove inorganic salts, followed by a small amount of a cold, non-polar solvent like hexane to aid in drying.
-
Drying: Dry the purified solid under high vacuum to constant weight.
Protocol 2: Purification via Recrystallization
Use this protocol for final polishing after initial purification or if the crude product is already of reasonable purity (>90%).
-
Solvent Selection: On a small scale, test the solubility of your compound in the solvents listed in the table below. The goal is to find a single solvent or a co-solvent pair that meets the criteria mentioned in Q4.
-
Dissolution: Place the compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or "good" solvent of a co-solvent pair) until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization:
-
Single Solvent: Cover the flask and allow it to cool slowly to room temperature, then transfer to an ice bath or refrigerator to maximize crystal formation.
-
Co-Solvent: While the solution is hot, add the "poor" solvent (anti-solvent) dropwise until the solution becomes cloudy. Add a few drops of the hot "good" solvent to redissolve the precipitate, then cool as described above.
-
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under high vacuum.
| Suggested Solvents for Screening | Type | Notes |
| Ethanol (EtOH) / Water | Co-Solvent | A common and effective system for polar compounds.[9] |
| Methanol (MeOH) | Single Solvent | |
| Isopropanol (IPA) | Single Solvent | |
| Acetonitrile (MeCN) | Single Solvent | |
| Ethyl Acetate (EtOAc) / Heptane | Co-Solvent | Good for moderately polar compounds. |
Protocol 3: Purification via Flash Column Chromatography
This method is used when acid-base extraction and recrystallization are insufficient to remove persistent impurities.
-
Adsorbent: Use silica gel (60 Å, 230-400 mesh) as the stationary phase.
-
Eluent Selection: Using TLC, find a solvent system that provides good separation between your product and the impurities, with an Rf value for the product of ~0.2-0.3. A typical starting point is Ethyl Acetate/Hexane. Crucially, add 0.5-1.0% acetic acid to the eluent mixture to prevent tailing.
-
Column Packing: Pack the column with silica gel as a slurry in the chosen eluent system.
-
Sample Loading: Pre-adsorb the crude product onto a small amount of silica gel ("dry loading") for best results. Evaporate the solvent from your crude product/silica mixture and carefully add the resulting free-flowing powder to the top of the packed column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent and volatile acetic acid under reduced pressure. You may need to co-evaporate with a solvent like toluene to remove the last traces of acetic acid. The resulting solid can then be used directly or further purified by recrystallization.
References
- 1. This compound (876379-77-0) for sale [vulcanchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. 3-bromoH-pyrazolo[1,5-a]pyridine-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. 6-BroMopyrazolo[1,5-a]pyridine synthesis - chemicalbook [chemicalbook.com]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. CN117143095A - 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up the Synthesis of 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
Welcome to the technical support center for the synthesis of 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid. This guide is designed for researchers, process chemists, and drug development professionals who are looking to move beyond bench-scale synthesis to larger, kilogram-scale production. Here, we address common challenges and critical parameters in a practical Q&A format, grounding our advice in established chemical principles to ensure robust and reproducible outcomes.
Section 1: Synthesis Overview and Critical Control Points
The multi-step synthesis of this compound is a common route for accessing a key intermediate in pharmaceutical development. The typical synthetic sequence involves the N-amination of a pyridine precursor, followed by a [3+2] cycloaddition to form the pyrazolo[1,5-a]pyridine core, subsequent regioselective bromination, and final ester hydrolysis. Each of these steps presents unique challenges during scale-up.
The overall workflow and key areas for troubleshooting are illustrated below.
Caption: Synthetic workflow and key troubleshooting points.
PART 1: Troubleshooting the Upstream Processes
FAQ 1: N-Amination of Pyridine (Step 1)
Question: We are experiencing low yields and inconsistent results during the N-amination of our substituted pyridine starting material. What are the likely causes and how can we improve this on a larger scale?
Answer: Low yields in N-amination are a common scale-up challenge, often stemming from issues with reagent quality, thermal control, and reaction kinetics.
-
Causality: The N-amination of pyridines, often using electrophilic aminating agents like hydroxylamine-O-sulfonic acid (HOSA), generates N-aminopyridinium salts.[1] These salts are precursors to the ylides needed for the subsequent cycloaddition.[2] The reaction can be exothermic, and poor temperature control on a larger scale can lead to decomposition of the aminating agent or the product. Furthermore, pyridine rings with electron-withdrawing groups are less nucleophilic and react more slowly, requiring carefully optimized conditions.[3][4]
-
Troubleshooting & Optimization:
-
Reagent Quality: Ensure the aminating agent (e.g., HOSA) is fresh and has been stored correctly. On a large scale, it is advisable to titrate the reagent to confirm its activity before use.
-
Thermal Management: Use a reactor with efficient heat transfer capabilities. For exothermic reactions, consider a semi-batch process where the aminating agent is added portion-wise or via a syringe pump to maintain the optimal reaction temperature.
-
pH Control: The basicity of the reaction medium can be critical. For some substrates, the presence of a non-nucleophilic base may be required to neutralize acid generated during the reaction, which can otherwise protonate the pyridine starting material and halt the reaction.
-
In-Process Monitoring: Use techniques like HPLC or ¹H NMR on aliquots to monitor the consumption of the starting material and the formation of the N-aminopyridinium salt. This will help determine the optimal reaction time and prevent decomposition from prolonged heating.
-
FAQ 2: [3+2] Cycloaddition and Ester Formation (Step 2)
Question: Our cycloaddition reaction to form the pyrazolo[1,5-a]pyridine-2-carboxylate ester is sluggish and generates several byproducts. How can we enhance the reaction rate and selectivity?
Answer: The [3+2] cycloaddition of N-aminopyridinium ylides with alkynes or alkenes is the core ring-forming step.[5][6] Sluggishness and side-product formation often point to issues with ylide generation, the choice of dipolarophile, or suboptimal reaction conditions.
-
Causality: This reaction proceeds by generating a pyridinium ylide in situ from the N-aminopyridinium salt using a base. This 1,3-dipole then reacts with a suitable dipolarophile (e.g., an α,β-unsaturated ester) to form the heterocyclic core.[7][8] The choice of base is critical; it must be strong enough to deprotonate the salt but not so strong as to cause side reactions with the ester. The electronic nature of the dipolarophile also dictates the reaction's regioselectivity and rate.
-
Troubleshooting & Optimization:
-
Base Selection: The choice of base is paramount. A weak inorganic base like K₂CO₃ is often sufficient. If the reaction is still slow, a stronger, non-nucleophilic organic base such as DBU (1,8-Diazabicyclo[11.5.0]undec-7-ene) can be trialed, but careful monitoring for ester saponification is necessary.
-
Solvent Effects: The polarity of the solvent can influence the stability of the ylide and the transition state of the cycloaddition. Aprotic polar solvents like DMF or acetonitrile are common choices. Conduct a small solvent screen to find the optimal medium for your specific substrates.
-
Temperature Profile: While higher temperatures can increase the reaction rate, they can also promote side reactions. An optimal temperature profile might involve initial ylide formation at a lower temperature, followed by a gradual increase to drive the cycloaddition to completion.
-
One-Pot Procedures: For scalability, consider a one-pot protocol where the N-amination is performed, followed by the direct addition of the base and dipolarophile without isolating the intermediate salt.[7] This can improve overall efficiency but requires careful optimization to manage impurities.
-
PART 2: Troubleshooting Bromination and Downstream Processes
FAQ 3: Regioselective Bromination (Step 3)
Question: Our main challenge is controlling the regioselectivity of the bromination. We are getting a mixture of the desired 3-bromo isomer and other brominated species. How can we exclusively obtain the 3-bromo product?
Answer: Achieving high regioselectivity in the bromination of pyrazolo[1,5-a]pyridines is a well-documented challenge and is highly dependent on the choice of brominating agent and solvent. The C3 position is electronically favored for electrophilic attack in many pyrazolo[1,5-a]pyrimidine systems, a related class of heterocycles.[9]
-
Causality: The pyrazolo[1,5-a]pyridine ring is an electron-rich heterocycle. Electrophilic aromatic substitution, such as bromination, will occur at the position of highest electron density. Theoretical studies and empirical data show that the C3 position is often the most nucleophilic. However, the reaction's outcome is kinetically and thermodynamically influenced by the reaction conditions. The use of a mild, selective brominating agent is key to avoiding over-bromination or reaction at less-favored positions.[10]
-
Troubleshooting & Optimization:
-
Brominating Agent Selection: N-Bromosuccinimide (NBS) is generally the reagent of choice for selective bromination of electron-rich heterocycles over molecular bromine (Br₂), which can be too reactive and lead to multiple additions.[11][12] Ensure the NBS is purified by recrystallization before use, as impurities can lead to unreliable results.[11]
-
Solvent Polarity: The solvent plays a crucial role in modulating the reactivity of NBS and influencing regioselectivity.[10] A non-polar solvent like CCl₄ or chloroform often favors radical pathways, which are not desired here. For electrophilic aromatic bromination, polar aprotic solvents like DMF or acetonitrile are preferred. DMF, in particular, has been shown to promote high para-selectivity in the bromination of other aromatic systems.[11]
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) and add the NBS portion-wise. This helps to control the exotherm and minimize the formation of kinetic byproducts.
-
Acid Catalyst: In some cases, a catalytic amount of acid can activate the NBS and improve the reaction rate, but this must be used with caution as it can also alter selectivity.[13]
-
| Parameter | Condition A (Non-selective) | Condition B (Recommended for High Selectivity) | Rationale |
| Brominating Agent | Br₂ in Acetic Acid | N-Bromosuccinimide (NBS) | NBS is a milder and more selective electrophilic brominating agent, reducing the risk of over-bromination.[12] |
| Solvent | Dichloromethane (DCM) | Acetonitrile or DMF | Polar aprotic solvents can enhance the electrophilicity of bromine from NBS and improve regioselectivity for electron-rich heterocycles.[10][11] |
| Temperature | Reflux | 0 °C to Room Temperature | Lower temperatures provide better kinetic control, favoring the formation of the thermodynamically more stable 3-bromo isomer. |
| Addition Method | Single portion addition | Slow, portion-wise addition | Prevents localized high concentrations of the brominating agent, minimizing side reactions. |
FAQ 4: Saponification and Product Isolation (Step 4)
Question: During the final saponification step to get the carboxylic acid, we are seeing incomplete conversion and some product degradation. Furthermore, isolating the final product via crystallization is proving difficult. What are your recommendations?
Answer: Saponification, or the base-catalyzed hydrolysis of the ester, can be challenging with heteroaromatic systems, which may be sensitive to harsh basic conditions.[14] The subsequent crystallization is a critical step that defines the purity and physical properties of the final active pharmaceutical ingredient (API) building block.[][16]
-
Causality: The hydrolysis of the ester to the carboxylate salt is an equilibrium process, driven to completion by the irreversible deprotonation of the resulting carboxylic acid by the base.[17] Incomplete conversion can result from insufficient base, low temperature, or short reaction times. Degradation can occur if the heterocyclic ring is unstable to prolonged exposure to strong alkali at high temperatures. Crystallization issues often stem from residual impurities, improper solvent selection, or uncontrolled supersaturation.[18][19]
-
Troubleshooting & Optimization:
-
Milder Base/Conditions: Instead of NaOH or KOH, consider using Lithium Hydroxide (LiOH). It is often effective at lower temperatures and can reduce the risk of degradation. A solvent system of THF/water or MeOH/water is typically effective.[14]
-
Reaction Monitoring: Monitor the disappearance of the starting ester by TLC or HPLC. The reaction is complete when no ester is detected. This avoids unnecessarily long reaction times that could lead to degradation.
-
Controlled Acidification & Crystallization: After the reaction is complete, perform a work-up to remove organic solvents. Cool the aqueous solution of the carboxylate salt in an ice bath before slowly acidifying with an acid like HCl to a specific pH (typically pH 2-3) to precipitate the carboxylic acid.[20] Adding the acid too quickly can cause the product to "oil out" or trap impurities.
-
Solvent Screening for Crystallization: Do not rely solely on precipitation from the reaction work-up for purity. A separate, optimized crystallization step is essential for scale-up.[21] Screen various solvents and anti-solvents to find a system that provides good solubility at high temperatures and poor solubility at low temperatures, ensuring high recovery of pure crystals.[19]
-
Caption: Decision tree for troubleshooting the saponification step.
References
- 1. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Easy Access to 2-Aminopyridines - GalChimia [galchimia.com]
- 4. A General and Efficient 2-Amination of Pyridines and Quinolines [organic-chemistry.org]
- 5. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 11. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. Saponification-Typical procedures - operachem [operachem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. crystalpharmatech.com [crystalpharmatech.com]
- 19. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]
- 20. 3-bromoH-pyrazolo[1,5-a]pyridine-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 21. syrris.com [syrris.com]
Technical Support Center: Characterization of Brominated Pyrazolopyridines
Welcome to the technical support center for the characterization of brominated pyrazolopyridines. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of compounds. Brominated pyrazolopyridines are key scaffolds in medicinal chemistry, but their characterization can present unique challenges. This document provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate these common pitfalls and ensure the integrity of your experimental results.
Troubleshooting Guide
This section addresses specific issues you may encounter during the analysis of brominated pyrazolopyridines. Each topic is presented in a question-and-answer format to directly address common problems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue 1: My proton NMR spectrum shows broad or poorly resolved signals for protons near the bromine substituent. Why is this happening and how can I fix it?
Answer: This is a classic issue when dealing with compounds containing bromine. Both stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, are quadrupolar nuclei (spin I = 3/2).[1][2] This property can lead to efficient quadrupolar relaxation, which causes significant line broadening of the signals of adjacent protons.[2][3][4] In many cases, the coupling between the proton and the bromine is not observed, and the proton signal may even coalesce into a broad singlet.[2]
Protocol for Improving Resolution of Broadened Signals:
-
Elevated Temperature NMR: Increasing the temperature of the NMR experiment can sometimes average out the quadrupolar effects and sharpen the signals. Start with room temperature and incrementally increase the temperature (e.g., to 40°C, 60°C) while monitoring the resolution.
-
Use of Different Solvents: Changing the solvent can alter the molecular tumbling rate and the local electric field gradient around the bromine nucleus, which may influence the relaxation rate. Experiment with a range of solvents with different viscosities and polarities.
-
High-Field NMR: Using a higher field spectrometer (e.g., 600 MHz or above) can improve the separation of signals, making it easier to interpret even broadened peaks.
-
2D NMR Techniques: Techniques like COSY and HSQC can help to identify coupled protons and assign carbons, even when the 1D proton spectrum is poorly resolved.
Issue 2: I'm having trouble assigning the carbon signals in my ¹³C NMR spectrum, especially the carbon bearing the bromine atom.
Answer: The carbon directly attached to the bromine atom (C-Br) often exhibits a signal with reduced intensity due to the quadrupolar relaxation of the bromine nucleus. This can sometimes make it difficult to locate. The chemical shift of the C-Br will be significantly shifted to a higher field (lower ppm) compared to a C-H bond. For reference, in 2-bromopyridine, the C-Br signal appears around 142.4 ppm.[5][6]
Workflow for ¹³C NMR Assignment:
Caption: Workflow for ¹³C NMR assignment of brominated pyrazolopyridines.
Mass Spectrometry (MS)
Issue 3: I am not sure if my compound contains one or two bromine atoms based on the mass spectrum. How can I tell?
Answer: The presence of bromine in a molecule gives a very distinct isotopic pattern in the mass spectrum. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[7] This leads to a characteristic M+2 peak that is nearly equal in intensity to the molecular ion peak (M).
-
One Bromine Atom: You will observe a pair of peaks (M and M+2) with a ~1:1 intensity ratio.
-
Two Bromine Atoms: You will see a triplet of peaks (M, M+2, and M+4) with an intensity ratio of approximately 1:2:1.
| Number of Bromine Atoms | Isotopic Pattern | Intensity Ratio |
| 1 | M, M+2 | ~1:1 |
| 2 | M, M+2, M+4 | ~1:2:1 |
| 3 | M, M+2, M+4, M+6 | ~1:3:3:1 |
Issue 4: My mass spectrum shows a complex fragmentation pattern. What are the expected fragmentation pathways for brominated pyrazolopyridines?
Answer: The fragmentation of pyrazolopyridines can be complex, and the bromine atom adds another layer of complexity. Common fragmentation pathways include:
-
Loss of Br radical: This is a common fragmentation pathway for brominated compounds, resulting in a peak at [M-79]⁺ and [M-81]⁺.[7][8]
-
Loss of HBr: A peak corresponding to the loss of hydrogen bromide ([M-80]⁺ and [M-82]⁺) can also be observed.
-
Ring Cleavage: The pyrazolopyridine ring system can undergo cleavage, often initiated by the loss of a stable neutral molecule like HCN.
-
Alpha-Cleavage: If there are alkyl substituents, alpha-cleavage next to the heteroatoms or the aromatic ring is a common fragmentation route.[9]
Diagram of Common Fragmentation Pathways:
Caption: Common fragmentation pathways for brominated pyrazolopyridines.
Chromatography (GC/LC)
Issue 5: I am seeing peak tailing and poor peak shape in the gas chromatography (GC) analysis of my brominated pyrazolopyridine.
Answer: Peak tailing in GC for nitrogen-containing heterocycles is often due to interactions with active sites in the GC system (e.g., silanol groups in the liner or on the column).
Troubleshooting GC Peak Tailing:
-
Inert Flow Path: Ensure you are using a deactivated inlet liner and an inert GC column.
-
Column Choice: A column with a low-bleed, inert stationary phase is recommended. For polar compounds like pyrazolopyridines, a mid-polarity column (e.g., with a phenyl- or cyano- functionality) may provide better peak shape.
-
Temperature Optimization: The injector and oven temperatures should be optimized to ensure efficient volatilization without causing thermal degradation. Brominated compounds can sometimes be thermally labile.
-
Sample Derivatization: In some cases, derivatization of the pyrazolopyridine (e.g., silylation of an N-H group) can improve peak shape and thermal stability.
Issue 6: My compound is not retained well on a standard C18 column in reverse-phase liquid chromatography (LC). What should I try?
Answer: Pyrazolopyridines are relatively polar, and if they are not sufficiently retained on a C18 column, you have several options:
Strategies for Improving LC Retention:
-
Mobile Phase Modification:
-
Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol).
-
Use a mobile phase with a different pH to alter the ionization state of your compound. For basic compounds like pyrazolopyridines, a higher pH mobile phase (using a suitable buffer) can increase retention.
-
-
Alternative Stationary Phases:
-
Phenyl-Hexyl Column: This type of column can provide alternative selectivity for aromatic compounds through pi-pi interactions.[10]
-
Embedded Polar Group (EPG) Column: These columns have a polar group embedded in the alkyl chain, which can improve retention of polar compounds.
-
HILIC (Hydrophilic Interaction Liquid Chromatography): For very polar compounds, HILIC can be an effective alternative to reverse-phase chromatography.
-
Frequently Asked Questions (FAQs)
Q1: Can I use X-ray crystallography to confirm the structure of my brominated pyrazolopyridine?
A1: Yes, X-ray crystallography is an excellent technique for unambiguous structure determination. However, obtaining single crystals of sufficient quality can be challenging. Halogenated pyridines can sometimes form disordered structures, and finding the right crystallization conditions may require extensive screening of solvents and techniques (e.g., slow evaporation, vapor diffusion).[11][12][13] The presence of the bromine atom can be advantageous for structure solution through anomalous dispersion.
Q2: Are brominated pyrazolopyridines stable? Are there any special storage conditions I should be aware of?
A2: The stability of brominated pyrazolopyridines can vary depending on the substitution pattern. Aromatic bromides are generally stable. However, like many heterocyclic compounds, they can be susceptible to degradation under certain conditions. It is good practice to store them protected from light, as photodecomposition can occur.[14][15] For long-term storage, keeping them in a cool, dry, and dark place is recommended. If the compound has other sensitive functional groups, those will also dictate the optimal storage conditions.
Q3: What are some common byproducts in the synthesis of brominated pyrazolopyridines that might interfere with characterization?
A3: The synthesis of brominated pyrazolopyridines can sometimes lead to the formation of regioisomers, especially if there are multiple possible sites for bromination. Over-bromination (di- or tri-brominated products) can also occur if the reaction conditions are not carefully controlled. Additionally, starting materials or intermediates from the synthesis may be present as impurities.[16] It is crucial to use a combination of analytical techniques (e.g., LC-MS and NMR) to assess the purity of your compound and identify any potential byproducts.
References
- 1. (Br) Bromine NMR [chem.ch.huji.ac.il]
- 2. thestudentroom.co.uk [thestudentroom.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. 2-Bromopyridine(109-04-6) 13C NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. d-nb.info [d-nb.info]
- 11. The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid for Biological Assays
Welcome to the technical support center for 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges encountered during biological assays. Our goal is to equip you with the scientific rationale and practical protocols to ensure the accurate and reproducible use of this compound in your experiments.
Understanding the Molecule: Why is Solubility a Challenge?
This compound is a heterocyclic compound with a rigid, planar structure. While the carboxylic acid group provides a site for ionization, the overall molecule has limited aqueous solubility due to its aromatic pyrazolopyridine core. This poor solubility can lead to several experimental issues, including precipitation in aqueous buffers, inaccurate concentration assessments, and ultimately, unreliable assay results.[1] This guide will walk you through a systematic approach to overcome these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the recommended first step for dissolving this compound?
A1: The universally accepted first step is to prepare a high-concentration stock solution in an appropriate organic solvent.[2] Dimethyl sulfoxide (DMSO) is the most common and highly recommended solvent for this purpose due to its excellent ability to dissolve a wide range of organic compounds, including heterocyclic molecules like pyrazolopyridine derivatives.[3][4]
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Accurate Weighing: Precisely weigh the required amount of this compound using a calibrated analytical balance.
-
Solvent Addition: In a sterile, chemically resistant vial (e.g., amber glass), add the appropriate volume of high-purity, anhydrous DMSO.[5] For example, to make a 10 mM stock solution from 2.41 mg of the compound (MW: 241.04 g/mol ), you would add 1 mL of DMSO.
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary, but be cautious of potential compound degradation with excessive heat.
-
Storage: Store the stock solution at -20°C or -80°C to maintain its integrity. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]
Q2: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What's happening and how can I fix it?
A2: This common phenomenon is known as "precipitation upon dilution." It occurs when the compound, which is stable in the high-concentration organic stock, rapidly becomes insoluble as it is introduced into the aqueous environment of your assay buffer. The key is to manage the transition from a high-DMSO environment to a low-DMSO, aqueous environment.
Here is a decision tree to guide your troubleshooting process:
Caption: Decision workflow for troubleshooting precipitation.
Key Optimization Strategies:
-
Minimize Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and interfere with assay components.[6] Always aim for the lowest possible final DMSO concentration, typically below 0.5%, and include a vehicle control (assay media with the same final DMSO concentration) in all experiments.[2][7]
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.[7]
-
Pre-warmed Buffer: Adding the DMSO stock to a pre-warmed (e.g., 37°C) assay buffer can sometimes prevent the compound from crashing out of solution.[1]
Q3: How can I use pH to my advantage to increase solubility?
A3: this compound is an acidic compound due to its carboxylic acid group. Therefore, its solubility is highly pH-dependent.[8][9] By increasing the pH of the aqueous buffer, you can deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[][11][12]
Experimental Protocol for pH-Mediated Solubilization:
-
Determine Compound pKa: If not known, estimate the pKa of the carboxylic acid group (typically around 4-5 for similar structures).
-
Prepare Buffers: Prepare a series of buffers with pH values ranging from 6.0 to 8.0. Common biological buffers like PBS or HEPES can be adjusted with dilute NaOH or HCl.[13]
-
Test Solubility: Add a small, consistent amount of your DMSO stock solution to each buffer and observe for precipitation. A simple visual inspection or measurement of turbidity can be used for initial screening.
-
Assay Compatibility Check: Ensure that the optimal pH for solubility is also compatible with the health and function of your cells or the activity of your enzyme in the assay.
Important Consideration: While increasing pH can enhance solubility, be mindful that extreme pH values can negatively impact your biological system. Always perform a vehicle control at the selected pH to ensure it does not independently affect your assay results.
Q4: Are there other additives I can use in my buffer to improve solubility?
A4: Yes, incorporating co-solvents or surfactants into your final assay buffer can help maintain the solubility of your compound.
| Additive Type | Examples | Recommended Starting Concentration | Mechanism of Action & Considerations |
| Co-solvents | Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400) | 1-5% (v/v) | These water-miscible organic solvents can increase the solvent capacity of the aqueous buffer for your compound.[] However, they can also have cytotoxic effects, so it's crucial to determine the tolerance of your specific cell line.[14][15] |
| Surfactants | Tween® 20, Tween® 80 | 0.01-0.1% (v/v) | Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility. Be aware that surfactants can have their own biological activities and may interfere with certain assays.[14][15] |
Q5: I've heard about cyclodextrins. How do they work and should I consider them?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16] They can form inclusion complexes with poorly soluble "guest" molecules, like this compound, effectively encapsulating the hydrophobic parts of the molecule and presenting a more water-soluble complex to the aqueous environment.[17][18]
Workflow for Using Cyclodextrins:
Caption: Cyclodextrin-mediated solubilization workflow.
Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity compared to native β-cyclodextrin.[16]
Protocol for Cyclodextrin Complexation:
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-40% w/v).
-
Complex Formation: While vortexing, slowly add your concentrated DMSO stock of this compound to the HP-β-CD solution. The molar ratio of cyclodextrin to your compound should be optimized, but a starting point of 10:1 is often effective.
-
Equilibration: Allow the mixture to equilibrate for at least one hour at room temperature to ensure efficient complex formation.
-
Assay and Controls: Use this complexed solution in your assay. It is critical to include a vehicle control containing the same concentration of HP-β-CD to account for any effects of the cyclodextrin itself on your biological system.[6][19]
Summary of Key Recommendations
| Strategy | Key Advantage | Important Considerations |
| DMSO Stock | High initial solubility | Final concentration in assay should be ≤0.5% to avoid toxicity.[2][6] |
| pH Adjustment | Highly effective for acidic compounds | Ensure final pH is compatible with the biological assay.[][11] |
| Co-solvents | Can significantly increase solvent capacity | Potential for cytotoxicity; requires careful validation.[14][15] |
| Cyclodextrins | Low toxicity and high efficiency | Requires optimization of cyclodextrin:compound ratio; vehicle control is essential.[6][16] |
By systematically applying these troubleshooting strategies, you can successfully enhance the solubility of this compound, leading to more reliable and reproducible data in your biological assays.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. elitebiogenix.com [elitebiogenix.com]
- 4. 二甲基亚砜 Molecular Biology | Sigma-Aldrich [sigmaaldrich.com]
- 5. maxanim.com [maxanim.com]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 11. PH adjustment: Significance and symbolism [wisdomlib.org]
- 12. youtube.com [youtube.com]
- 13. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 14. The effect of some cosolvents and surfactants on viability of cancerous cell lines [rjpharmacognosy.ir]
- 15. researchgate.net [researchgate.net]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
- 18. scispace.com [scispace.com]
- 19. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
Welcome to the technical support center for the purification of 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this compound. Here, we will explore alternative purification techniques and troubleshoot specific experimental issues in a comprehensive question-and-answer format.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound, providing not just solutions but also the scientific reasoning behind them.
Issue 1: Low Recovery After Aqueous Work-up and Extraction
Question: I am experiencing significant loss of my product, this compound, during the aqueous work-up and extraction steps. What could be the cause and how can I improve my yield?
Answer:
Low recovery of a carboxylic acid like this compound during aqueous work-up is often related to its solubility and pKa. The carboxylic acid group has an estimated pKa in the range of 3-5, making its solubility highly dependent on the pH of the aqueous solution.[1]
Causality and Solution:
-
Incomplete Protonation: For efficient extraction into an organic solvent, the carboxylic acid must be in its neutral (protonated) form. If the pH of the aqueous layer is not sufficiently acidic (i.e., not well below the pKa), a significant portion of the compound will remain as the more water-soluble carboxylate salt.
-
Emulsion Formation: The presence of impurities or the nature of the solvent system can sometimes lead to the formation of stable emulsions, trapping the product at the interface and making separation difficult.
Troubleshooting Protocol: Optimized Acid-Base Extraction
-
Dissolution: After quenching your reaction, if your crude product is in an organic solvent, extract it into a basic aqueous solution (e.g., 1M NaOH or saturated NaHCO₃). This will deprotonate the carboxylic acid, forming the water-soluble sodium salt and separating it from neutral or basic impurities.
-
Washing: Wash the aqueous layer with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove any remaining neutral or basic impurities.
-
Acidification: Cool the aqueous layer in an ice bath to reduce the solubility of your product upon precipitation. Slowly acidify the solution with a strong acid (e.g., 1-4N HCl) to a pH of approximately 2-3.[2] Monitor the pH with a pH meter or pH paper.
-
Extraction: Extract the precipitated carboxylic acid with a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Perform multiple extractions (e.g., 3 x volume of aqueous layer) to maximize recovery.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Issue 2: Persistent Impurities After Recrystallization
Question: I have attempted to purify my this compound by recrystallization, but I am still observing persistent impurities in my final product. What alternative recrystallization strategies can I employ?
Answer:
The presence of persistent impurities after a single-solvent recrystallization suggests that the impurities have similar solubility profiles to your product in that particular solvent. The key to successful recrystallization is to exploit the solubility differences between your compound and the impurities.
Causality and Solution:
-
Similar Polarity of Impurities: If the impurities have a similar polarity to your product, they will likely co-crystallize.
-
Oiling Out: The compound may be precipitating as an oil rather than a crystalline solid, trapping impurities. This often happens when the solution is supersaturated or cooled too quickly.
Alternative Recrystallization Strategies:
| Strategy | Description | Recommended Solvent Systems |
| Two-Solvent Recrystallization | Dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Re-heat to clarify and then allow to cool slowly. | Methanol/Water, Ethanol/Hexane, Acetone/Hexane |
| Hot Filtration | If insoluble impurities are present, perform a hot filtration of the saturated solution before allowing it to cool. This will remove any particulate matter. | Use a pre-heated funnel to prevent premature crystallization. |
| Activated Carbon Treatment | If colored impurities are present, add a small amount of activated carbon to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the carbon and the adsorbed impurities. | Be cautious as activated carbon can also adsorb some of your product. |
Experimental Protocol: Two-Solvent Recrystallization
-
Solvent Selection: Based on the predicted solubility, polar organic solvents like ethanol or methanol are good starting points.[1] Hexane or diethyl ether can be used as the "poor" solvent.
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Addition of "Poor" Solvent: While the solution is still hot, add hexane dropwise until you observe persistent cloudiness.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Issue 3: Streaking on Silica Gel TLC and Poor Separation in Column Chromatography
Question: My compound, this compound, streaks badly on silica gel TLC plates, and I am getting poor separation during column chromatography. How can I improve my chromatographic purification?
Answer:
Streaking of carboxylic acids on silica gel is a common problem due to the acidic nature of both the compound and the stationary phase. The interaction between the carboxylic acid proton and the silanol groups on the silica surface can lead to a mixture of protonated and deprotonated forms, causing tailing and poor separation.
Causality and Solution:
-
Acid-Base Interactions: The acidic silanol groups on the silica surface can interact with the basic nitrogen of the pyridine ring and the acidic proton of the carboxylic acid, leading to peak tailing.
-
Strong Adsorption: The polar carboxylic acid group can bind strongly to the polar silica gel, requiring highly polar eluents that may not effectively separate less polar impurities.
Troubleshooting Protocol: Modified Column Chromatography
-
Mobile Phase Modification: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (e.g., ethyl acetate/hexane). This will keep your compound fully protonated and minimize its interaction with the silica gel, resulting in sharper bands.
-
Alternative Stationary Phases: If streaking persists, consider using a less acidic stationary phase.
-
Neutral Alumina: Can be effective for separating acidic compounds.
-
Reverse-Phase Silica (C18): Separation is based on hydrophobicity rather than polarity. A typical mobile phase would be a mixture of acetonitrile or methanol and water, often with a pH modifier like trifluoroacetic acid (TFA).
-
-
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to first elute non-polar impurities and then your product, followed by more polar impurities.
Caption: Workflow for troubleshooting chromatographic purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis of this compound?
A1: The impurity profile largely depends on the synthetic route. However, common impurities in the synthesis of pyrazolo[1,5-a]pyridine derivatives can include:
-
Unreacted Starting Materials: Such as the corresponding ester precursor if the carboxylic acid is prepared by hydrolysis.
-
Byproducts of Bromination: Regioisomers or over-brominated products.
-
Residual Solvents: From the reaction or work-up (e.g., DMF, THF, ethanol).
-
Decomposition Products: Depending on the reaction conditions, the heterocyclic core may undergo side reactions.
Q2: Can I use distillation to purify this compound?
A2: Distillation is generally not a suitable method for purifying non-volatile solids like this compound. The high temperatures required would likely lead to decomposition before the compound boils, even under high vacuum. Techniques like recrystallization and chromatography are more appropriate.
Q3: My purified product is an oil and will not crystallize. What should I do?
A3: The failure of a purified compound to crystallize is often due to the presence of small amounts of impurities that inhibit the formation of a crystal lattice. Here are some steps you can take:
-
Re-purify: Attempt another purification method, such as column chromatography, to remove any remaining trace impurities.
-
Solvent Screening: Try a wider range of solvents for recrystallization. Sometimes, a solvent system you wouldn't initially consider can induce crystallization.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of crystalline material from a previous batch, add a single crystal to the supersaturated solution to induce crystallization.
-
Trituration: Add a solvent in which your compound is insoluble and stir or sonicate the mixture. This can sometimes induce solidification.
Caption: General purification strategy decision tree.
References
Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Biological Activity of 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic Acid Isomers
Introduction: The Strategic Importance of Isomeric Scaffolds in Drug Discovery
To the discerning researcher in drug development, the pyrazolo[1,5-a]pyridine scaffold is a familiar and promising starting point. Its rigid, bicyclic structure offers a versatile platform for developing potent and selective therapeutic agents. The introduction of a bromine atom and a carboxylic acid moiety to this core bestows upon it a rich chemical profile, ripe for exploration. However, the true nuance and potential of this scaffold lie in the positional isomerism of these functional groups. The seemingly subtle shift of a bromine atom or a carboxylic acid group can dramatically alter the molecule's electronic properties, steric profile, and hydrogen bonding capabilities, thereby profoundly impacting its biological activity.
This guide provides an in-depth, objective comparison of the biological activities of 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid and its positional isomers. While direct, head-to-head comparative studies on every conceivable isomer are not yet available in the public domain, this analysis is built upon established structure-activity relationships (SAR) within the broader pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine classes of compounds.[1][2] We will delve into the anticipated differences in their anticancer, antimicrobial, and enzyme inhibitory activities, supported by representative experimental data from related compounds. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in their pursuit of novel therapeutics based on this versatile scaffold.
The Isomeric Landscape: A Comparative Overview
The core of our investigation revolves around the positional variations of the bromine and carboxylic acid groups on the pyrazolo[1,5-a]pyridine ring system. The numbering of this heterocyclic system is crucial for understanding the isomeric differences.
Caption: Numbering of the Pyrazolo[1,5-a]pyridine scaffold.
The table below provides a qualitative comparison of key physicochemical and biological properties of several brominated pyrazolo[1,5-a]pyridine carboxylic acid isomers. This comparison is based on established principles of medicinal chemistry and SAR data from related compound series.[3]
| Compound | Bromine Position | Carboxylic Acid Position | Key Anticipated Properties & Biological Implications |
| This compound | 3 | 2 | The proximity of the electron-withdrawing bromine and carboxylic acid groups on the pyrazole ring is expected to significantly influence the acidity of the carboxylic acid and the electron density of the ring system. This could impact metal chelation and interactions with enzymatic active sites. |
| 7-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid | 7 | 2 | The carboxylic acid at the C2 position may lead to different hydrogen-bonding patterns compared to its C3 counterpart. It is anticipated to have lower acidity than the C3-carboxylic acid isomers, which would affect its ionizability and potential interactions with biological targets.[3] |
| 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid | 4 | 3 | The bromine at the C4 position influences the reactivity of the pyridine ring, particularly directing reactions towards the C7 position. While the acidity of the carboxylic acid is similar to other C3 isomers, the steric bulk of the bromine at C4 will alter how the molecule fits into binding pockets.[3] |
| 5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid | 5 | 3 | A bromine at the C5 position may present steric hindrance, potentially impeding the planarity required for optimal binding to some enzyme active sites. The increased molecular weight could also lead to reduced solubility.[3] |
| 7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid | 7 | 3 | The bromine at C7 enhances the electrophilicity at this position, making it a key site for further chemical modification. The carboxylic acid at C3 is well-positioned to form crucial hydrogen bonds with biological targets such as kinases.[3] |
Comparative Biological Activities
Anticancer Activity
The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds are well-documented for their anticancer properties, often acting as kinase inhibitors.[2][4][5] The positioning of the bromo and carboxylic acid groups is critical in determining the potency and selectivity of these compounds.
-
Mechanism of Action: Many pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit Pim-1 kinase, a serine/threonine kinase that is overexpressed in several cancers and plays a role in cell survival and proliferation.[5] The pyrazolo[1,5-a]pyridine core can act as an ATP-competitive inhibitor, with the substituents playing a key role in binding to the active site.
-
Isomeric Impact:
-
Carboxylic Acid Position: A carboxylic acid at the C3 position is often crucial for forming hydrogen bonds with the hinge region of the kinase active site. Shifting the carboxylic acid to the C2 position would alter this interaction, potentially reducing potency or changing the kinase selectivity profile.
-
Bromine Position: The bromine atom can engage in halogen bonding with the protein backbone or occupy a hydrophobic pocket. Its position dictates the overall shape of the molecule and its ability to fit within the binding site. For instance, a bromine at C5 might introduce steric clashes that are not present with a bromine at C7.
-
Representative Experimental Data:
While direct comparative data for the this compound isomers is not available, studies on related pyrazolo[1,5-a]pyrimidine derivatives demonstrate the potent anticancer activity of this class of compounds. For example, certain derivatives have shown significant activity against human colon tumor cell lines (HCT116) with IC50 values in the nanomolar range.[4]
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Pyrazolo[1,5-a]pyrimidine-3-carbonitriles | HCT116 | 0.0020 | [4] |
| 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues | MCF-7 | 10.80 ± 0.36 | [6] |
| 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues | Hep-2 | 8.85 ± 0.24 | [6] |
Antimicrobial Activity
The pyrazolo[1,5-a]pyridine scaffold has also been explored for its antimicrobial properties.[7][8] The presence of a halogen, such as bromine, is often associated with enhanced antimicrobial activity.[9]
-
Mechanism of Action: The precise mechanism of antimicrobial action for this class of compounds is not fully elucidated but is thought to involve the inhibition of essential bacterial enzymes or disruption of the cell membrane.
-
Isomeric Impact: The position of the bromine atom can influence the lipophilicity of the molecule, which in turn affects its ability to penetrate bacterial cell walls. The carboxylic acid group's position will affect the molecule's overall charge and solubility, which are also critical for antimicrobial efficacy.
Representative Experimental Data:
Studies on brominated pyrazoline derivatives have shown that the presence and position of the bromo substituent can significantly impact antimicrobial activity against both Gram-positive and Gram-negative bacteria.[9]
| Compound Class | Bacterial Strain | Activity | Reference |
| Brominated pyrazolines | S. aureus | Active | [9] |
| Brominated pyrazolines | B. subtilis | Active | [9] |
| Brominated pyrazolines | E. coli | Generally less active | [9] |
Experimental Protocols
The following are representative, step-by-step methodologies for assessing the anticancer and antimicrobial activities of the this compound isomers. These protocols are based on standard methods reported in the literature for similar compounds.[10][11]
Anticancer Activity: MTT Assay
This protocol outlines a common method for assessing the cytotoxicity of compounds against cancer cell lines.
Caption: Workflow for MTT-based cytotoxicity assay.
Detailed Steps:
-
Cell Culture and Seeding:
-
Maintain the desired cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare stock solutions of the this compound isomers in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions in culture medium to obtain the desired final concentrations.
-
Remove the old medium from the cell plates and add 100 µL of the medium containing the test compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Shake the plates gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Antimicrobial Activity: Broth Microdilution Method
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains.
Detailed Steps:
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into a tube of sterile nutrient broth.
-
Incubate the culture overnight at 37°C.
-
Dilute the overnight culture in fresh broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Compound Preparation:
-
Prepare a stock solution of each this compound isomer in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using sterile broth.
-
-
Inoculation and Incubation:
-
Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with bacteria and no compound), a negative control (broth only), and a standard antibiotic control.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Conclusion and Future Directions
The positional isomerism of the this compound scaffold represents a critical avenue for modulating biological activity. While direct comparative data remains to be generated, the principles of medicinal chemistry and existing data on related compounds strongly suggest that the placement of the bromine and carboxylic acid groups will have a profound impact on the anticancer, antimicrobial, and enzyme inhibitory properties of these molecules.
Future research should focus on the systematic synthesis and parallel biological evaluation of a comprehensive set of these isomers. Such studies will not only provide a clearer understanding of the structure-activity relationships governing this scaffold but will also undoubtedly pave the way for the discovery of novel and highly effective therapeutic agents. The insights provided in this guide serve as a foundational framework for embarking on this exciting and promising area of drug discovery.
References
- 1. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-<i>a</i>]pyrimidine analogues - Arabian Journal of Chemistry [arabjchem.org]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
A Comparative Spectroscopic Guide to Pyrazolo[1,5-a]pyridine Carboxylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the structural elucidation of heterocyclic compounds is of paramount importance. The pyrazolo[1,5-a]pyridine scaffold is a privileged structure, appearing in a variety of pharmacologically active agents. The positional isomerism of substituents on this fused heterocyclic system can dramatically influence its physicochemical properties and biological activity. This guide offers a comparative analysis of the spectroscopic data for four carboxylic acid isomers of pyrazolo[1,5-a]pyridine: the 2-, 3-, 5-, and 7-carboxylic acid derivatives.
The Isomers Under Investigation
The position of the carboxylic acid group on the pyrazolo[1,5-a]pyridine core significantly impacts the electronic distribution and, consequently, the spectroscopic signatures of the molecule. Understanding these differences is crucial for unambiguous characterization.
Figure 1. Structures of the pyrazolo[1,5-a]pyridine carboxylic acid isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Comparative Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) and coupling constants (J) in both ¹H and ¹³C NMR spectra provide a detailed map of the molecular structure.
¹H NMR Spectroscopy
The proton chemical shifts in the pyrazolo[1,5-a]pyridine ring system are influenced by the electron-withdrawing nature of the nitrogen atoms and the carboxylic acid group. Protons on the pyridine ring are generally found at lower field than those on the pyrazole ring. The position of the carboxylic acid group will deshield adjacent protons.
Table 1: Comparative ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Position | Pyrazolo[1,5-a]pyridine-2-carboxylic acid (δ, ppm) | Pyrazolo[1,5-a]pyridine-3-carboxylic acid (δ, ppm) | Pyrazolo[1,5-a]pyridine-5-carboxylic acid (δ, ppm) | Pyrazolo[1,5-a]pyridine-7-carboxylic acid (δ, ppm) |
| H-2 | - | ~8.4 (s) | ~8.1 (d) | ~8.0 (d) |
| H-3 | ~7.0 (s) | - | ~6.7 (d) | ~6.6 (d) |
| H-4 | ~7.6 (d) | ~7.7 (d) | - | ~7.7 (dd) |
| H-5 | ~7.1 (t) | ~7.2 (t) | - | ~8.9 (d) |
| H-6 | ~8.5 (d) | ~8.6 (d) | ~7.9 (d) | - |
| -COOH | >12 | >12 | >12 | >12 |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. Data is a composite of predicted values and available literature data for related structures.
¹³C NMR Spectroscopy
The carbon chemical shifts are also sensitive to the position of the carboxylic acid substituent. The carbonyl carbon of the carboxylic acid typically resonates in the range of 160-170 ppm. The carbons directly attached to the electron-withdrawing carboxylic acid group will be shifted downfield.
Table 2: Comparative ¹³C NMR Spectroscopic Data (Predicted)
| Position | Pyrazolo[1,5-a]pyridine-2-carboxylic acid (δ, ppm) | Pyrazolo[1,5-a]pyridine-3-carboxylic acid (δ, ppm) | Pyrazolo[1,5-a]pyridine-5-carboxylic acid (δ, ppm) | Pyrazolo[1,5-a]pyridine-7-carboxylic acid (δ, ppm) |
| C-2 | ~145 | ~148 | ~141 | ~142 |
| C-3 | ~112 | ~115 | ~110 | ~111 |
| C-3a | ~140 | ~141 | ~140 | ~140 |
| C-4 | ~129 | ~130 | ~120 | ~131 |
| C-5 | ~115 | ~116 | ~125 | ~117 |
| C-6 | ~122 | ~123 | ~128 | ~115 |
| C-7 | ~130 | ~131 | ~135 | ~145 |
| -COOH | ~165 | ~164 | ~166 | ~163 |
Note: The chemical shifts are predicted values and should be used as a guide for interpretation.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying functional groups. For the pyrazolo[1,5-a]pyridine carboxylic acid isomers, the key vibrational bands are those associated with the carboxylic acid group and the aromatic rings.
Table 3: Key IR Absorption Bands
| Functional Group | Approximate Frequency (cm⁻¹) | Description |
| O-H stretch | 3300-2500 (broad) | Carboxylic acid O-H stretching |
| C=O stretch | 1710-1680 | Carboxylic acid C=O stretching |
| C=N/C=C stretch | 1650-1450 | Aromatic ring stretching vibrations |
| C-H bend | 900-675 | Aromatic C-H out-of-plane bending |
The broad O-H stretch is a characteristic feature of carboxylic acids due to hydrogen bonding. The precise frequency of the C=O stretch can be subtly influenced by the electronic effects of the substituent position. The pattern of C-H bending vibrations in the fingerprint region can sometimes provide clues about the substitution pattern on the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For all four isomers of pyrazolo[1,5-a]pyridine carboxylic acid, the nominal molecular weight is 162 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
The fragmentation patterns under electron ionization (EI) can be informative for distinguishing between the isomers. A common fragmentation pathway for carboxylic acids is the loss of the hydroxyl group (-OH, 17 amu) and the subsequent loss of carbon monoxide (-CO, 28 amu). The stability of the resulting fragment ions will depend on the position of the original carboxylic acid group. For instance, the loss of CO from the molecular ion after initial loss of a hydroxyl radical is a common fragmentation pathway for aromatic carboxylic acids.
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of pyrazolo[1,5-a]pyridine carboxylic acid isomers.
General Synthesis of Pyrazolo[1,5-a]pyridine Carboxylic Acids
A common route to the pyrazolo[1,5-a]pyridine core involves the reaction of an N-aminopyridinium salt with a suitable three-carbon synthon. The carboxylic acid functionality can be introduced either on the starting materials or by subsequent modification of the heterocyclic core.
Figure 2. General synthetic workflow.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FT-IR) spectrometer. Solid samples are typically analyzed as KBr pellets or using an attenuated total reflectance (ATR) accessory.
-
Mass Spectrometry: Mass spectra are obtained using a mass spectrometer, with electrospray ionization (ESI) or electron ionization (EI) as common techniques. High-resolution mass spectrometry (HRMS) is used for accurate mass measurements.
Differentiating the Isomers: A Logical Workflow
The combination of spectroscopic techniques allows for the unambiguous differentiation of the four isomers.
A Comparative Guide to Kinase Inhibitor Scaffolds: 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic Acid in Focus
For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a critical decision point in the design of novel kinase inhibitors. The scaffold dictates the foundational binding interactions, influences selectivity, and provides the framework for medicinal chemistry efforts to optimize potency and pharmacokinetic properties. This guide provides an in-depth comparison of the promising but less-characterized 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid scaffold against well-established and clinically successful kinase inhibitor frameworks.
The Kinase Inhibitor Landscape: A Tale of Scaffolds
Protein kinases, as central regulators of cellular signaling, are a major class of drug targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy. At the heart of these inhibitors lies a heterocyclic scaffold designed to interact with the ATP-binding site of the target kinase. The diversity of these scaffolds is a testament to the ingenuity of medicinal chemists in their quest for more potent and selective agents.
This guide will explore the structural and functional nuances of the pyrazolo[1,5-a]pyridine core, represented by this compound, and compare it with three iconic kinase inhibitor scaffolds: the phenylaminopyrimidine of Imatinib , the quinazoline of Gefitinib , and the aminothiazole of Dasatinib .
Profiling the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine system is recognized as a "privileged scaffold" in medicinal chemistry. Its bicyclic structure is a bioisostere of adenine, the purine core of ATP, allowing it to function as an effective "hinge-binder" within the ATP-binding pocket of kinases. This interaction is a cornerstone of ATP-competitive kinase inhibition.
While specific experimental data for this compound is not extensively available in the public domain, the broader family of pyrazolo[1,5-a]pyridine carboxylic acids has been explored as kinase inhibitors. For instance, patent literature discloses derivatives of pyrazolo[1,5-a]pyridine-3-carboxylic acid as inhibitors of EphB and VEGFR2 kinases[1]. This suggests that the pyrazolo[1,5-a]pyridine core, when functionalized with a carboxylic acid, has the potential to target key receptor tyrosine kinases involved in angiogenesis and cell proliferation.
The presence of the bromine atom at the 3-position and the carboxylic acid at the 2-position on the pyrazolo[1,5-a]pyridine ring in the titular compound are expected to significantly influence its biological activity. The bromine can serve as a handle for further chemical modification through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR). The carboxylic acid group can form crucial hydrogen bond interactions with amino acid residues in the kinase active site and improve aqueous solubility. Research on other pyrazole carboxylic acids has demonstrated their potential as inhibitors of a range of kinases, including CK2, AKT1, PKA, PKCα, and p38[2].
Hypothetical Binding and Signaling Pathway
The pyrazolo[1,5-a]pyridine scaffold likely orients itself within the ATP binding pocket to form hydrogen bonds with the kinase hinge region. The substituents on the core would then project into surrounding hydrophobic and hydrophilic pockets, determining the inhibitor's selectivity and potency.
Caption: Hypothetical inhibition of a receptor tyrosine kinase by the pyrazolo[1,5-a]pyridine scaffold.
Comparative Analysis with Established Kinase Inhibitor Scaffolds
To understand the potential of the this compound scaffold, it is instructive to compare it with scaffolds that have a proven track record in the clinic.
The Comparator Scaffolds
-
Imatinib (Gleevec®): The archetypal tyrosine kinase inhibitor, Imatinib, is based on a phenylaminopyrimidine scaffold. It is a potent inhibitor of Bcr-Abl, c-KIT, and PDGFR.
-
Gefitinib (Iressa®): A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, Gefitinib features a quinazoline core.
-
Dasatinib (Sprycel®): A multi-targeted kinase inhibitor, Dasatinib is built around an aminothiazole scaffold and potently inhibits Bcr-Abl and Src family kinases.
Caption: Core scaffolds of the compared kinase inhibitors.
Performance Data: A Head-to-Head Comparison
The following table summarizes the inhibitory activity (IC50 values) of the comparator drugs against a panel of selected kinases. This data provides a quantitative basis for comparing their potency and selectivity.
| Kinase Target | Imatinib IC50 (nM) | Gefitinib IC50 (nM) | Dasatinib IC50 (nM) |
| Abl | 600[3] | >10,000 | <1[4] |
| c-Kit | 100[3] | >10,000 | <30[5] |
| PDGFR | 100[3] | >10,000 | <30[5] |
| EGFR | >10,000 | 26-57[6] | >200 |
| Src | >10,000 | >10,000 | 0.5[5] |
| VEGFR2 | >1,000 | 3,700 | 16 |
Note: IC50 values can vary depending on the assay conditions. The values presented here are for comparative purposes.
This data highlights the distinct selectivity profiles of the comparator scaffolds. Imatinib is most potent against Abl, c-Kit, and PDGFR. Gefitinib is highly selective for EGFR. Dasatinib is a broader spectrum inhibitor, potently targeting Abl and Src family kinases. The pyrazolo[1,5-a]pyridine scaffold, with its potential for VEGFR2 inhibition, may offer a different selectivity profile compared to these established drugs.
Experimental Protocols for Kinase Inhibitor Evaluation
The following are generalized protocols for key assays used to characterize kinase inhibitors. These should be optimized for specific kinases, cell lines, and compounds.
In Vitro Kinase Assay (Radiometric Filter Binding Assay)
This assay measures the direct inhibition of a purified kinase enzyme.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³³P]ATP
-
Non-radiolabeled ATP
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well filter plates (e.g., phosphocellulose)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Transfer the reaction mixture to a filter plate and wash several times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by non-linear regression.
Caption: Workflow for an in vitro kinase assay.
Cellular Proliferation Assay (MTT/XTT Assay)
This assay determines the effect of a kinase inhibitor on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., a line dependent on the target kinase)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Test compound dissolved in DMSO
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the MTT or XTT reagent to each well and incubate for 2-4 hours.
-
If using MTT, add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition for each compound concentration and determine the GI50 (concentration for 50% growth inhibition).
Conclusion: The Promise of the Pyrazolo[1,5-a]pyridine Scaffold
The this compound scaffold represents a promising, yet underexplored, framework for the development of novel kinase inhibitors. Its structural similarity to the adenine core of ATP provides a strong rationale for its ability to act as a hinge-binder. While direct experimental data for this specific compound is limited, the broader pyrazolo[1,5-a]pyridine class has shown potential to inhibit clinically relevant kinases such as VEGFR2.
In comparison to the well-established scaffolds of Imatinib, Gefitinib, and Dasatinib, the pyrazolo[1,5-a]pyridine core offers a distinct chemical space for the development of inhibitors with novel selectivity profiles. The presence of the bromo and carboxylic acid functionalities provides versatile handles for medicinal chemistry optimization to enhance potency, selectivity, and pharmacokinetic properties.
Further investigation into the synthesis and biological evaluation of derivatives based on the this compound scaffold is warranted. Such studies will be crucial in elucidating its full potential and defining its place in the ever-expanding arsenal of kinase inhibitor scaffolds.
References
- 1. WO2007065664A2 - Pyrazolo[1,5-a]pyridine-3-carboxylic acids as ephb and vegfr2 kinase inhibitors - Google Patents [patents.google.com]
- 2. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
A Definitive Guide to the Structural Confirmation of 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid: An In-Depth Comparison of X-ray Crystallography and Spectroscopic Methods
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties, making its precise elucidation a critical step in the research and development pipeline. This guide provides a comprehensive, in-depth analysis of the methodologies for confirming the structure of 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid, a heterocyclic compound of interest, with a primary focus on the gold-standard technique of single-crystal X-ray crystallography.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offers insights born from experience, and provides a robust comparison with alternative analytical techniques. Our objective is to equip you with the knowledge to not only execute these methods but to understand their underlying principles and interpret their results with confidence.
The Imperative of Unambiguous Structural Elucidation
The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2][3][4] The introduction of a bromine atom and a carboxylic acid group, as in this compound, creates specific electronic and steric properties that can profoundly influence its interactions with biological targets. However, the synthesis of substituted heterocycles can often yield isomeric products. Therefore, definitive structural confirmation is not merely a procedural step but a scientific necessity to ensure that all subsequent biological and pharmacological data is correctly attributed to the intended molecule. While techniques like NMR and mass spectrometry provide crucial information about connectivity and composition, they can sometimes be insufficient to distinguish between closely related isomers or to define the precise three-dimensional arrangement of atoms in the solid state.
Part 1: The Crystallographic Workflow: From Powder to Structure
Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the atomic arrangement within a crystalline solid.[5][6][7] It provides direct, high-resolution three-dimensional structural information, including bond lengths, bond angles, and stereochemistry. The journey from a powdered sample to a refined crystal structure is a multi-step process that demands patience and precision.
Experimental Protocol 1: Crystallization of this compound
The primary challenge in any crystallographic study is obtaining a high-quality single crystal.[5][6] For carboxylic acids, this can be particularly challenging due to their propensity to form hydrogen-bonded dimers or more complex aggregates, which can sometimes hinder the formation of well-ordered crystals. A systematic screening of crystallization conditions is therefore essential.
1. Material Purification:
-
Begin with the highest purity sample of this compound. Impurities can act as nucleation inhibitors or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Recrystallization or column chromatography of the bulk material is highly recommended.
2. Solvent Selection:
-
The choice of solvent is critical.[8] The ideal solvent will dissolve the compound to a moderate extent. If the compound is too soluble, it will be difficult to achieve the supersaturation required for crystal growth.[8] Conversely, if it is nearly insoluble, achieving a sufficient concentration for crystallization will be impossible.
-
A preliminary solubility test with a range of solvents of varying polarity is the first step. (See Table 1).
3. Crystallization Techniques:
- Slow Evaporation: This is often the simplest and most successful method.[9]
- Prepare a nearly saturated solution of the compound in a chosen solvent in a clean vial.
- Filter the solution to remove any particulate matter.
- Cover the vial with a cap that has been pierced with a needle or with parafilm with a few pinholes. This allows for slow solvent evaporation.
- Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.[8]
- Vapor Diffusion (Liquid-Liquid): This technique is gentler and can often yield higher quality crystals.[10]
- Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble).
- Place this solution in a small, open vial.
- Place the small vial inside a larger, sealed jar that contains a larger volume of a "poor" solvent (an anti-solvent in which the compound is insoluble but which is miscible with the good solvent).
- Over time, the poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and promoting crystallization.
- Thermal Control (Slow Cooling):
- Create a saturated solution of the compound in a suitable solvent at an elevated temperature.
- Slowly cool the solution. A programmable heating block or a well-insulated container (like a Dewar flask) can be used to control the cooling rate. Slow cooling is crucial for growing large, well-ordered crystals.[5]
Table 1: Suggested Solvents for Crystallization Screening
| Solvent Class | Examples | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding, which may interact favorably with the carboxylic acid moiety.[10] |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Offer a different range of polarity and solvating properties without hydrogen bond donation. |
| Nonpolar | Toluene, Hexanes | Can be used as anti-solvents in vapor diffusion setups. |
| Biphasic Systems | Dichloromethane/Hexane, Acetone/Water | Allows for fine-tuning of solvent polarity to achieve optimal supersaturation. |
Workflow for X-ray Diffraction and Structure Elucidation
The following diagram outlines the standard workflow from a suitable crystal to the final, validated structure.
Caption: Workflow for Single-Crystal X-ray Diffraction.
Part 2: A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques
While SCXRD provides the definitive solid-state structure, it is crucial to understand its place within a broader analytical strategy. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for routine characterization and provide complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the connectivity of atoms in a molecule in solution. For this compound, ¹H and ¹³C NMR would provide information on the number and environment of unique protons and carbons, respectively. 2D NMR techniques (like COSY and HMBC) would establish the connectivity between them.
-
Strengths:
-
Provides detailed information about the molecular backbone and atom connectivity.
-
Non-destructive technique.
-
Excellent for analyzing samples in solution, which is often more relevant to biological systems.
-
-
Limitations for this Topic:
-
Isomer Ambiguity: While NMR can distinguish between many isomers, isomers with very similar chemical environments can sometimes be difficult to differentiate definitively. For example, distinguishing between the 2-carboxylic acid and a hypothetical 7-carboxylic acid isomer might be challenging based on NMR alone without authentic reference standards.
-
No Direct 3D Information: NMR provides information about through-bond and through-space connectivities but does not directly yield the precise bond lengths, angles, and crystal packing information that SCXRD does.
-
Mass Spectrometry (MS)
Mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of a molecule, allowing for the determination of its elemental formula.[11] High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₈H₅BrN₂O₂ for our target compound.
-
Strengths:
-
Extremely sensitive, requiring very little sample.
-
Provides the exact molecular weight and elemental formula.
-
Fragmentation patterns (in MS/MS) can offer clues about the molecular structure.
-
-
Limitations for this Topic:
-
Inability to Distinguish Isomers: Standard MS cannot distinguish between isomers as they have the same molecular weight and elemental formula. All isomers of bromopyrazolopyridine carboxylic acid would give the same molecular ion peak.
-
The Synergy of Techniques
The logical flow for structural elucidation should leverage the strengths of each technique.
Caption: Logical workflow for structural elucidation.
Table 2: Comparison of Analytical Techniques for Structural Elucidation
| Feature | Mass Spectrometry (HRMS) | NMR Spectroscopy (¹H, ¹³C, 2D) | Single-Crystal X-ray Diffraction (SCXRD) |
| Information Provided | Elemental Formula, Molecular Weight | Atom Connectivity, Chemical Environment | 3D Atomic Coordinates, Bond Lengths/Angles, Stereochemistry, Packing |
| Sample State | Solution or Solid (Ionizable) | Solution | Solid (Single Crystal) |
| Isomer Differentiation | No | Good, but can be ambiguous for similar isomers | Definitive |
| Primary Strength | Unambiguous determination of elemental formula. | Detailed mapping of the molecular framework. | Unambiguous determination of the complete 3D structure.[5] |
| Primary Limitation | Cannot distinguish between isomers. | Provides indirect structural information, not a direct 3D image. | Requires a high-quality single crystal, which can be difficult to obtain.[5][6] |
Conclusion
For the definitive structural confirmation of this compound, single-crystal X-ray crystallography is the indispensable tool. While NMR and MS are essential for initial characterization and for confirming the molecular formula and connectivity, they cannot provide the absolute, high-resolution three-dimensional structure that SCXRD delivers. The crystallographic data not only validates the proposed structure against any potential isomers but also reveals crucial details about conformation and intermolecular interactions, such as hydrogen bonding, in the solid state. This comprehensive structural knowledge is paramount for understanding the molecule's properties and for rational drug design and development. By integrating these techniques, researchers can build a complete and validated picture of their molecule, ensuring the integrity and reproducibility of their scientific findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How To [chem.rochester.edu]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jchps.com [jchps.com]
A Comparative Guide to the Synthesis of Brominated Pyrazolopyridines for Medicinal Chemistry
Introduction: The Strategic Value of Brominated Pyrazolopyridines in Drug Discovery
The pyrazolopyridine scaffold is a cornerstone in modern medicinal chemistry. As a privileged structure, its resemblance to the native purine core allows it to interact with a wide array of biological targets, leading to compounds with significant therapeutic potential.[1] Pharmacological studies have repeatedly demonstrated the efficacy of pyrazolopyridine derivatives as potent inhibitors of crucial enzymes like glycogen synthase kinase-3 (GSK-3) and cyclin-dependent kinases (CDKs), and as antagonists for various receptors.[2] This has translated into promising applications in oncology, neurology, and the treatment of inflammatory diseases.[2][3]
Within this important class of molecules, brominated pyrazolopyridines represent key synthetic intermediates. The bromine atom is not merely a substituent; it is a versatile synthetic "handle." Its presence opens the door to a multitude of powerful cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[4][5] This enables the facile introduction of diverse molecular fragments, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
The strategic importance of these brominated intermediates necessitates a clear understanding of the available synthetic methodologies. The choice of a synthetic route can profoundly impact yield, purity, regioselectivity, scalability, and overall efficiency. This guide provides an in-depth, comparative analysis of the primary synthesis routes for brominated pyrazolopyridines, offering field-proven insights to guide researchers in making the most informed strategic decisions for their drug discovery programs.
Route 1: Direct Electrophilic Bromination of the Pyrazolopyridine Core
The most straightforward approach to brominated pyrazolopyridines is the direct electrophilic aromatic substitution on the pre-formed heterocyclic core. The pyrazolopyridine ring system is generally electron-rich, making it susceptible to attack by electrophilic brominating agents. However, the key challenge lies in controlling the regioselectivity, as the electronic nature of both the pyrazole and pyridine rings, as well as the position of existing substituents, will direct the incoming electrophile.
Mechanism: Electrophilic Aromatic Substitution
The underlying mechanism involves the attack of the π-electron system of the pyrazolopyridine ring on an electrophilic bromine species (Br⁺ or a polarized bromine source) to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A subsequent deprotonation step by a weak base restores the aromaticity of the ring, yielding the brominated product. The position of attack is governed by the relative stability of the possible sigma complex intermediates.
Caption: General mechanism for electrophilic aromatic bromination.
Method 1.A: Halogenation with Elemental Bromine or Phosphorus Tribromide
This classical method employs potent and highly reactive brominating agents. While effective, these reagents often require harsh conditions and can suffer from a lack of selectivity, potentially leading to polybrominated byproducts.
Experimental Protocol: Synthesis of 3-Bromo-1H-pyrazolo[3,4-b]pyridine [2]
-
Method using PBr₃:
-
Dissolve 1H-pyrazolo[3,4-b]pyridine in acetonitrile.
-
Add phosphorus tribromide (PBr₃) to the solution.
-
Heat the reaction mixture under reflux for 15 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After complete consumption of the starting material, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a pre-cooled saturated sodium carbonate solution to quench the reaction.
-
Filter the resulting mixture and extract the filtrate with ethyl acetate.
-
Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.
-
-
Causality and Insights: The use of a strong Lewis acid like PBr₃ or highly reactive liquid bromine necessitates careful control of temperature and quenching procedures. The reflux conditions provide the necessary activation energy for the reaction to proceed, but also increase the risk of side reactions. This method is often chosen for its simplicity and the low cost of the reagents, but it is less suitable for complex substrates with sensitive functional groups.
Method 1.B: Bromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a widely used alternative that serves as a source of electrophilic bromine under milder conditions. It is a crystalline solid that is safer and easier to handle than liquid bromine. The reaction is typically initiated by an acid catalyst or light.
Experimental Protocol: General Procedure for NBS Bromination [6]
-
Dissolve the pyrazolopyridine substrate in a suitable solvent such as acetonitrile (MeCN) or dichloromethane (CH₂Cl₂).
-
Cool the solution to a low temperature (e.g., -10 °C to 0 °C) in an ice bath.
-
Add N-bromosuccinimide (NBS) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for a specified time (e.g., 0.5 to 8 hours), monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Causality and Insights: The lower reactivity of NBS compared to Br₂ allows for better control and often improved regioselectivity, especially at reduced temperatures. The reaction is initiated by the protonation of the NBS carbonyl group, which makes the bromine atom more electrophilic. This method is generally preferred for substrates that are sensitive to the harsh conditions of traditional bromination methods.
Method 1.C: Regioselective Bromination via Hypervalent Iodine(III) Reagents
A modern and highly efficient approach involves the use of a hypervalent iodine(III) reagent, such as Phenyliodine diacetate (PIDA), in combination with a simple bromide salt like potassium bromide (KBr). This system offers exceptional control over regioselectivity under mild, often aqueous, conditions.
Experimental Protocol: C3-Bromination of Pyrazolo[1,5-a]pyrimidines [7]
-
To a suspension of the pyrazolo[1,5-a]pyrimidine derivative in water, add potassium bromide (KBr, 1.5 equivalents).
-
Add Phenyliodine diacetate (PIDA, 1.0 equivalent) to the mixture.
-
Stir the reaction vigorously at room temperature for approximately 3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Extract the product with an appropriate organic solvent.
-
Combine the organic phases, dry, and concentrate.
-
Purify via column chromatography to yield the C3-brominated product.
-
Causality and Insights: This method's high regioselectivity stems from the in-situ generation of a less aggressive, bulky brominating species through the interaction of PIDA and KBr. The reaction proceeds cleanly at ambient temperature and utilizes water as a green solvent, making it an environmentally friendly and practical option.[7] It has been shown to be highly effective for the exclusive bromination at the C3 position of various pyrazolopyrimidine scaffolds.[7]
Route 2: The Sandmeyer Reaction for Regiospecific Bromination
The Sandmeyer reaction is a powerful and reliable method for introducing a bromine atom at a specific position on an aromatic ring, provided the corresponding amino-substituted precursor is available. It is a cornerstone of aromatic chemistry for achieving substitution patterns that are not accessible through direct electrophilic substitution.[8][9]
Mechanism: Diazotization and Copper-Catalyzed Substitution
The reaction proceeds in two distinct stages. First, a primary aromatic amine is treated with a nitrous acid source (typically NaNO₂ in the presence of a strong acid like HBr) at low temperatures (0-5 °C) to form a diazonium salt. In the second stage, this diazonium salt is treated with copper(I) bromide (CuBr). The copper(I) catalyst facilitates the release of nitrogen gas and the formation of an aryl radical, which then abstracts a bromine atom from the copper bromide complex to yield the final aryl bromide product.[8][10]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. Sandmeyer Reaction [organic-chemistry.org]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Synthesized 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic Acid
In the landscape of pharmaceutical development, the starting materials and intermediates are the foundational pillars upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid is a key heterocyclic building block whose structural integrity is paramount. Ensuring its purity is not a mere checkbox in a quality control process; it is a critical scientific investigation that safeguards against the introduction of potentially harmful impurities into the drug development pipeline.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of this compound. We will move beyond simple protocol recitation to explain the scientific rationale behind choosing a multi-technique, or orthogonal, approach. This ensures a self-validating system where the strengths of one method compensate for the limitations of another, leading to a highly trustworthy and robust purity assignment.
The Synthetic Landscape: Anticipating Potential Impurities
A robust analytical strategy begins with understanding the synthetic route, as this is the primary source of process-related impurities. While multiple synthetic pathways exist, a common approach to analogous pyrazolopyridine structures involves the cyclization of a pyridine derivative followed by bromination and subsequent functional group manipulations.
Potential impurities may include:
-
Starting Materials: Unreacted precursors.
-
Reagents: Residual catalysts or brominating agents.
-
By-products: Compounds formed from side reactions.
-
Isomers: Regioisomers from the bromination step (e.g., bromine at a different position on the heterocyclic core).
-
Degradants: Products of decomposition due to harsh reaction or workup conditions.
An effective purity assessment must be capable of separating and detecting all these potential contaminants.
An Orthogonal Approach: The Cornerstone of Confidence
No single analytical technique can provide a complete picture of a compound's purity. A truly rigorous assessment relies on an orthogonal approach, utilizing multiple techniques that measure different physicochemical properties of the molecule. This strategy minimizes the risk of an impurity co-eluting with the main peak in chromatography or being invisible to a specific spectroscopic method. Our recommended orthogonal approach integrates chromatographic separation with spectroscopic and elemental analysis.
Caption: Integrated workflow for orthogonal purity assessment.
Comparative Analysis of Core Techniques
The selection of analytical techniques should be deliberate, with each method providing a unique piece of the purity puzzle.
| Technique | Principle | Information Obtained | Strengths | Limitations |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | Quantitative purity (Area %), detection of non-volatile impurities. | High sensitivity, high precision, robust, the gold standard for purity.[1] | Requires a chromophore, co-elution can hide impurities, non-UV active impurities are missed. |
| LC-MS | HPLC separation followed by mass-to-charge ratio determination. | Molecular weight confirmation of the main peak and impurities. | High specificity, excellent for identifying unknown impurities.[2][3][4] | Can be non-quantitative, response varies between compounds. |
| ¹H qNMR | Nuclear spin resonance in a magnetic field. | Unambiguous structure confirmation, quantitative assay vs. internal standard. | Absolute quantitation without a specific reference standard, non-destructive.[5][6][7] | Lower sensitivity than HPLC, requires soluble sample, complex spectra can be difficult to interpret. |
| Elemental Analysis | Combustion of the sample to determine C, H, N, S content. | Confirmation of elemental composition against theoretical values. | Provides fundamental confirmation of the molecular formula.[][9] | Does not detect organic impurities with the same elemental composition. |
Deep Dive 1: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination in the pharmaceutical industry.[1] Its power lies in its ability to separate the target molecule from closely related impurities.
Causality in Method Development: The goal is to develop a method that can resolve the main peak from all potential impurities. For an acidic, aromatic molecule like this compound, reversed-phase HPLC is the logical choice. The carboxylic acid moiety can cause peak tailing on standard silica-based columns. Therefore, the choice of mobile phase pH and column type is critical. Using a low pH mobile phase (e.g., with 0.1% formic or trifluoroacetic acid) will suppress the ionization of the carboxylic acid, leading to sharper, more symmetrical peaks.
Hypothetical HPLC Method Development Data
| Condition | Column | Mobile Phase | Observation | Rationale/Conclusion |
| 1 | C18 | Acetonitrile:Water | Severe peak tailing for the main analyte. | The acidic analyte is interacting with residual silanols on the column. The method is not suitable. |
| 2 | C18 | Acetonitrile:Water + 0.1% Formic Acid | Symmetrical peak shape. Two small impurity peaks observed. | pH suppression is effective. This is a good starting point for optimization. |
| 3 | Phenyl-Hexyl | Acetonitrile:Water + 0.1% Formic Acid | Excellent peak shape. Three impurity peaks resolved, including one not seen in Condition 2. | The Phenyl-Hexyl stationary phase provides alternative selectivity (pi-pi interactions), which is crucial for resolving aromatic impurities. This is the superior method. |
Experimental Protocol: HPLC-UV Purity
-
Sample Preparation: Accurately weigh ~5 mg of the compound into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (the diluent).
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 2.7 µm, 4.6 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
-
Analysis: Inject 5 µL of the sample. Integrate all peaks with an area greater than 0.05%. The purity is calculated as the area of the main peak divided by the total area of all peaks.
Caption: Step-by-step workflow for HPLC purity analysis.
Deep Dive 2: Quantitative NMR (qNMR)
While HPLC provides relative purity, quantitative NMR (qNMR) can determine an absolute purity or "assay" value against a certified internal standard.[7] This technique is exceptionally trustworthy because it is a primary ratio method; the signal intensity is directly proportional to the number of protons giving rise to the signal.[6]
Causality in Experimental Design: The key to accurate qNMR is selecting a suitable internal standard and a proton signal from the analyte that is well-resolved from all other signals. The standard should have a simple spectrum, be chemically inert, non-volatile, and have a known purity. Maleic acid or dimethyl sulfone are common choices. The analyte signal chosen for integration must be unique to the target molecule and not overlap with impurity or solvent signals.
Experimental Protocol: ¹H qNMR Purity
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., Maleic Anhydride).
-
Dissolve both in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆) in an NMR tube.
-
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard proton NMR spectrum.
-
Crucial Parameter: Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated. This is essential for accurate integration. A D1 of 30 seconds is a safe starting point.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.
-
-
Calculation: The purity is calculated using the following formula, which relates the integral values to the molar amounts of the analyte and the standard.
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
W = Weight
-
P = Purity of the standard
Deep Dive 3: Mass Spectrometry and Elemental Analysis
Mass Spectrometry (MS): Often coupled with LC, MS serves as an identity check.[4] For the target compound (C₈H₅BrN₂O₂), the expected monoisotopic mass is approximately 240.95 u. An LC-MS analysis would confirm this mass for the main peak. More importantly, it can provide the mass of impurity peaks observed in the HPLC, giving crucial clues to their identity (e.g., a mass 80 u higher might indicate a di-brominated species). High-resolution mass spectrometry (HRMS) can provide mass data with enough accuracy to predict the elemental formula of an impurity.[3]
Elemental Analysis (EA): This is a fundamental technique that confirms the bulk elemental composition of the sample.[9] It is a powerful check against inorganic impurities or other contaminants that would alter the expected percentages of carbon, hydrogen, and nitrogen.
Hypothetical Elemental Analysis Data
| Element | Theoretical % | Experimental % | Deviation | Conclusion |
| Carbon (C) | 39.86 | 39.75 | -0.11 | Acceptable |
| Hydrogen (H) | 2.09 | 2.15 | +0.06 | Acceptable |
| Nitrogen (N) | 11.62 | 11.55 | -0.07 | Acceptable |
A result where the experimental values are within ±0.4% of the theoretical values provides strong evidence that the sample is predominantly the intended compound.
Conclusion: Synthesizing Data for a Final Purity Value
The ultimate purity assignment is not derived from a single number but from a confluence of evidence from these orthogonal techniques. A high-purity batch of this compound would exhibit the following profile:
-
HPLC Purity: >99.0% area by UV detection.
-
LC-MS: A main peak with the correct mass-to-charge ratio and impurity masses that are identifiable and below reporting thresholds.
-
¹H qNMR: A spectrum consistent with the proposed structure and a quantitative assay of >99.0% by weight.
-
Elemental Analysis: C, H, and N values within ±0.4% of the theoretical calculation.
When the results from these distinct analytical methods align, a high degree of confidence can be placed in the quality and purity of the synthesized material. This rigorous, evidence-based approach is indispensable for ensuring the integrity of materials used in research and drug development.
References
- 1. biotech-spain.com [biotech-spain.com]
- 2. pharmtech.com [pharmtech.com]
- 3. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 9. aurigaresearch.com [aurigaresearch.com]
The Bromine Advantage: A Comparative Analysis of the Biological Activity of 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic Acid and Its Non-Brominated Analog
A Senior Application Scientist's In-Depth Guide for Researchers in Drug Discovery
The Influence of Bromination on Bioactivity: A Mechanistic Overview
The introduction of a bromine atom to a pharmacophore can influence its biological activity through several mechanisms:
-
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen and nitrogen in biological targets such as proteins and nucleic acids.[3][4] This can lead to enhanced binding affinity and selectivity for the target.
-
Lipophilicity and Membrane Permeability: Bromination generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross cell membranes.
-
Metabolic Stability: The presence of a halogen can block sites of metabolism, potentially increasing the half-life of the compound.[5]
-
Electronic Effects: The electron-withdrawing nature of bromine can alter the electron distribution within the aromatic system, influencing the reactivity and binding properties of the molecule.
Given these principles, it is hypothesized that 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid will exhibit enhanced or differential biological activity compared to its non-brominated counterpart.
Comparative Biological Activity Profile: A Hypothetical Analysis
Based on the known activities of the pyrazolo[1,5-a]pyridine class of compounds, we can anticipate potential anticancer and antimicrobial activities for both molecules. The following table presents a hypothetical comparison to illustrate the expected differences in potency.
| Biological Activity | Test Compound | Expected IC50/MIC |
| Anticancer Activity | ||
| (e.g., against MCF-7 breast cancer cell line) | This compound | Lower IC50 (Higher Potency) |
| Pyrazolo[1,5-a]pyridine-2-carboxylic acid | Higher IC50 (Lower Potency) | |
| Antimicrobial Activity | ||
| (e.g., against Staphylococcus aureus) | This compound | Lower MIC (Higher Potency) |
| Pyrazolo[1,5-a]pyridine-2-carboxylic acid | Higher MIC (Lower Potency) |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual experimental values would need to be determined through the protocols outlined below.
Experimental Protocols for Comparative Evaluation
To empirically determine the comparative biological activities, the following standardized assays are recommended.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, HCT116) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and pyrazolo[1,5-a]pyridine-2-carboxylic acid) and a positive control (e.g., Doxorubicin) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8][9][10]
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Caption: Workflow for the Broth Microdilution MIC assay.
Potential Mechanism of Action: Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established kinase inhibitor.[11][12][13] Many kinases are implicated in cancer cell proliferation and survival, making them attractive targets for anticancer drugs. The planar heterocyclic system of pyrazolo[1,5-a]pyridines can mimic the adenine region of ATP, allowing them to bind to the ATP-binding pocket of kinases and block their activity.
The introduction of a bromine atom at the 3-position could enhance the inhibitory activity through the formation of a halogen bond with a hydrogen bond acceptor residue (e.g., the backbone carbonyl of a hinge region amino acid) in the kinase active site. This additional interaction could lead to a higher binding affinity and, consequently, a lower IC50 value for the brominated compound.
Caption: Simplified signaling pathway illustrating kinase inhibition.
Conclusion
While direct experimental evidence is pending, a strong theoretical and precedent-based case can be made for the enhanced biological activity of this compound compared to its non-brominated analog. The presence of the bromine atom is likely to confer advantages in terms of target binding affinity, potentially leading to greater potency in both anticancer and antimicrobial applications. The experimental protocols provided in this guide offer a clear roadmap for the empirical validation of this hypothesis. For researchers in drug discovery, the strategic use of halogenation on promising scaffolds like pyrazolo[1,5-a]pyridine represents a valuable tool for optimizing lead compounds and developing novel therapeutics.
References
- 1. Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iipseries.org [iipseries.org]
- 3. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
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- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. m.youtube.com [m.youtube.com]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. Tyrosine kinase inhibition effects of novel Pyrazolo[1,5-a]pyrimidines and Pyrido[2,3-d]pyrimidines ligand: Synthesis, biological screening and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to In Vitro Assay Validation for 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic Acid Derivatives as Novel Kinase Inhibitors
This guide provides an in-depth technical comparison of essential in vitro assays for the validation of 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid and its derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel therapeutic compounds. This document moves beyond a simple listing of protocols to explain the scientific rationale behind assay selection, data interpretation, and the establishment of a robust, self-validating experimental workflow.
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component of potent protein kinase inhibitors.[1][2] Derivatives of this versatile heterocycle have demonstrated significant inhibitory activity against a range of critical kinases implicated in oncogenesis and other proliferative diseases. These include Cyclin-Dependent Kinases (CDKs), Phosphoinositide 3-kinases (PI3Ks), Casein Kinase 2 (CK2), and various receptor tyrosine kinases such as Tropomyosin Receptor Kinases (Trks).[3][4][5][6]
Given this established biological context, the in vitro validation of a novel series of this compound derivatives should be approached as a systematic investigation into their potential as kinase inhibitors. The validation process, therefore, encompasses a tiered approach, beginning with broad assessments of cellular effects and progressively narrowing to specific molecular target engagement.
I. Foundational Assays: Assessing Global Cellular Effects
The initial phase of in vitro validation aims to determine the general cytotoxic and anti-proliferative effects of the compounds on cancer cell lines. This step is crucial for identifying active compounds and establishing the concentration ranges for subsequent, more detailed mechanistic studies.
A. Cell Viability and Cytotoxicity Assays: A Comparative Overview
Two of the most widely used methods for assessing cell viability are the MTT and the CellTiter-Glo® Luminescent Cell Viability assays. The choice between these assays often depends on factors such as the required sensitivity, throughput, and the potential for compound interference.
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Colorimetric assay based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[7][8][9] | Cost-effective, well-established, and provides a robust endpoint measurement. | Requires a solubilization step for the formazan crystals, which can introduce variability. Colored compounds can interfere with absorbance readings.[10] |
| CellTiter-Glo® | Luminescent assay that quantifies ATP, an indicator of metabolically active cells. The mono-oxygenase luciferase utilizes ATP to oxidize luciferin, generating a light signal that is proportional to the ATP concentration.[5][11][12] | High sensitivity, broad linear range, and a simple "add-mix-measure" protocol suitable for high-throughput screening. The luminescent signal is less prone to interference from colored compounds.[5][12] | Higher reagent cost compared to the MTT assay. |
Expert Insight: While the MTT assay is a reliable workhorse for many labs, the superior sensitivity and simpler workflow of the CellTiter-Glo® assay make it the preferred choice for large-scale screening and for obtaining highly reproducible IC50 values, which are critical for structure-activity relationship (SAR) studies.
Experimental Workflow: Foundational Cytotoxicity Screening
Caption: Workflow for determining the IC50 values of test compounds.
Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from the manufacturer's instructions and is suitable for a 96-well plate format.
-
Cell Seeding: Seed cells in a white, opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a 2X serial dilution of the this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for the desired treatment period (e.g., 72 hours).
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and Substrate and allow them to equilibrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.[1][11]
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the CellTiter-Glo® Reagent to each well.[1][11]
-
Lysis and Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1][11]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the results on a dose-response curve to determine the IC50 value.
B. Apoptosis Assays: Uncovering the Mode of Cell Death
A reduction in cell viability can be due to either cytotoxic (cell death) or cytostatic (inhibition of proliferation) effects. To distinguish between these, and to determine if cell death is occurring via apoptosis (programmed cell death), an apoptosis assay is a critical next step. The Annexin V/Propidium Iodide (PI) assay is a gold standard for this purpose.
Principle of the Annexin V/PI Assay: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), it can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells. By using both stains, it is possible to distinguish between live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[3][4][6]
Experimental Workflow: Apoptosis Detection by Flow Cytometry
Caption: Workflow for Annexin V/PI apoptosis assay.
Detailed Protocol: Annexin V/PI Staining for Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivatives at their predetermined IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both the floating cells (from the medium) and the adherent cells (by trypsinization). Combine them and centrifuge to obtain a cell pellet.[4]
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) and pellet by centrifugation.[4]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions according to the manufacturer's protocol.[3]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[3]
-
Analysis: Analyze the stained cells by flow cytometry immediately. The data will allow for the quantification of four cell populations:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
II. Target-Oriented Assays: Probing the Mechanism of Action
Based on the established activity of the pyrazolo[1,5-a]pyridine scaffold, a primary hypothesis is that these derivatives inhibit one or more protein kinases. The next phase of validation involves testing this hypothesis directly through in vitro kinase inhibition assays.
A. In Vitro Kinase Inhibition Assays
These assays directly measure the ability of a compound to inhibit the activity of a purified kinase enzyme. There are numerous formats for kinase assays, but they generally involve incubating the kinase, a substrate, ATP, and the test compound, and then detecting the product of the kinase reaction (phosphorylated substrate) or the consumption of ATP.
Comparative Overview of Kinase Assay Formats
| Assay Format | Principle | Advantages | Disadvantages |
| Radiometric Assay | Measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate. | Considered the "gold standard" for direct and sensitive measurement of kinase activity. | Requires handling of radioactive materials and specialized equipment. |
| Luminescent ATP Depletion Assay (e.g., Kinase-Glo®) | Measures the amount of ATP remaining after the kinase reaction. A decrease in kinase activity due to inhibition results in a higher ATP concentration and a stronger luminescent signal. | Homogeneous "add-mix-measure" format, high sensitivity, and suitable for high-throughput screening. Non-radioactive. | Indirect measurement of kinase activity. Can be affected by compounds that interfere with the luciferase enzyme. |
| Fluorescence/FRET-based Assays | Utilizes fluorescently labeled substrates or antibodies to detect phosphorylation. Förster Resonance Energy Transfer (FRET) assays measure the change in energy transfer between two fluorophores upon phosphorylation. | Non-radioactive, can be run in real-time (kinetic mode). | Can be susceptible to interference from fluorescent compounds. Requires specific labeled reagents for each kinase. |
Expert Insight: For initial profiling and IC50 determination against a panel of kinases, luminescent ATP depletion assays like Kinase-Glo® offer an excellent balance of throughput, sensitivity, and safety. They are highly amenable to automation and are a cost-effective way to screen for primary targets.
Logical Flow: From Broad Screening to Specific Kinase Inhibition
Caption: Strategy for identifying and validating specific kinase targets.
Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescent ATP Depletion Format)
This is a generalized protocol that should be optimized for each specific kinase.
-
Reagent Preparation: Prepare serial dilutions of the this compound derivatives in the appropriate assay buffer. Prepare solutions of the purified kinase, the specific substrate, and ATP.
-
Kinase Reaction: In a white, low-volume 384-well plate, add the test compound, the kinase, and the substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km for the specific kinase to ensure sensitivity to competitive inhibitors.
-
Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction remains within the linear range.
-
Reaction Termination and Signal Generation: Add a luminescent ATP detection reagent (e.g., Kinase-Glo®) to stop the kinase reaction and initiate the generation of a light signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to a "no inhibitor" control (100% kinase activity) and a "no enzyme" control (0% kinase activity). Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
III. Data Presentation and Interpretation
Table 1: Comparative Cytotoxicity of this compound Derivatives
| Compound | MCF-7 IC50 (µM) | HCT116 IC50 (µM) | A549 IC50 (µM) |
| Derivative 1 | 5.2 ± 0.4 | 8.1 ± 0.7 | 12.5 ± 1.1 |
| Derivative 2 | 0.8 ± 0.1 | 1.2 ± 0.2 | 2.5 ± 0.3 |
| Derivative 3 | > 50 | > 50 | > 50 |
| Staurosporine | 0.01 ± 0.002 | 0.02 ± 0.003 | 0.015 ± 0.002 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: In Vitro Kinase Inhibition Profile of Derivative 2
| Kinase | IC50 (nM) |
| TrkA | 15 ± 2 |
| TrkB | 25 ± 4 |
| CDK9/CycT1 | 8 ± 1 |
| PI3Kα | 850 ± 50 |
| CSK | > 10,000 |
Data are presented as mean ± standard deviation.
Interpretation: The data presented in Table 1 would indicate that Derivative 2 is the most potent anti-proliferative compound among the tested series. The subsequent kinase profiling in Table 2 would suggest that Derivative 2 is a potent inhibitor of Trk family kinases and CDK9, with significantly less activity against PI3Kα and CSK, indicating a degree of selectivity. This information would then guide further cellular mechanism of action studies, such as Western blotting for the phosphorylation status of downstream targets of these kinases.
IV. Conclusion and Future Directions
This guide outlines a logical and robust workflow for the in vitro validation of this compound derivatives, grounded in the scientific premise that these compounds are likely kinase inhibitors. By employing a tiered approach that begins with broad cell-based assays and progresses to specific enzymatic assays, researchers can efficiently identify active compounds, elucidate their primary mechanism of action, and build a strong data package for further preclinical development. The key to a successful validation campaign lies not only in the precise execution of these protocols but also in the thoughtful interpretation of the comparative data to build a compelling scientific narrative for this promising class of molecules.
V. References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from --INVALID-LINK--
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Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from --INVALID-LINK--
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Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Retrieved from --INVALID-LINK--
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Lane, B. G., et al. (2012). Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. PubMed. Retrieved from --INVALID-LINK--
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Abcam. (n.d.). Annexin V staining assay protocol for apoptosis. Retrieved from --INVALID-LINK--
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Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. Retrieved from --INVALID-LINK--
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O'Malley, D. P., et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. PMC. Retrieved from --INVALID-LINK--
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Zhang, T., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. NIH. Retrieved from --INVALID-LINK--
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Abdel-Ghani, T. M., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central. Retrieved from --INVALID-LINK--
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BenchChem. (n.d.). Step-by-Step Guide for Performing a CellTiter-Glo® Luminescent Cell Viability Assay. Retrieved from --INVALID-LINK--
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Abcam. (n.d.). MTT assay protocol. Retrieved from --INVALID-LINK--
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BenchChem. (n.d.). Ritlecitinib In Vitro Kinase Inhibition Assay: Application Notes and Protocols. Retrieved from --INVALID-LINK--
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National Center for Biotechnology Information. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. Retrieved from --INVALID-LINK--
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from --INVALID-LINK--
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BenchChem. (n.d.). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. Retrieved from --INVALID-LINK--
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from --INVALID-LINK--
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National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Retrieved from --INVALID-LINK--
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National Toxicology Program. (2025). Validation Study of In Vitro Cytotoxicity Test Methods. Retrieved from --INVALID-LINK--
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protocols.io. (2024). In vitro kinase assay. Retrieved from --INVALID-LINK--
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BenchChem. (n.d.). 3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic Acid|Research Chemical. Retrieved from --INVALID-LINK--
-
ResearchGate. (2023). (PDF) In vitro kinase assay v1. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). In-Depth Technical Guide to In Vitro Kinase Assays for RET Inhibitors: A Focus on Pralsetinib. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). In Vitro Kinase Inhibition Profile of 4-Methyl-1H-pyrazolo[4,3-c]pyridine. Retrieved from --INVALID-LINK--
-
Taki, T., et al. (1996). Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values. J-STAGE. Retrieved from --INVALID-LINK--
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BMG LABTECH. (2020). Kinase assays. Retrieved from --INVALID-LINK--
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Al-Ostoot, F. H., et al. (2023). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. PubMed Central. Retrieved from --INVALID-LINK--
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RSC Publishing. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Retrieved from --INVALID-LINK--
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El-Gamal, M. I., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Publishing. Retrieved from --INVALID-LINK--
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MDPI. (2021). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). Retrieved from --INVALID-LINK--
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Ohno, Y., et al. (1996). Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis. J-STAGE. Retrieved from --INVALID-LINK--
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MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Retrieved from --INVALID-LINK--
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Figshare. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Retrieved from --INVALID-LINK--
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Burns, C. J., et al. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed. Retrieved from --INVALID-LINK--
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Hanke, T., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. PubMed. Retrieved from --INVALID-LINK--
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ResearchGate. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. Retrieved from --INVALID-LINK--
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Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Retrieved from --INVALID-LINK--
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MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from --INVALID-LINK--
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Semantic Scholar. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Retrieved from --INVALID-LINK--
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JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from --INVALID-LINK--
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BLDpharm. (n.d.). 1784165-05-4|3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid. Retrieved from --INVALID-LINK--
-
PubMed Central. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Retrieved from --INVALID-LINK--
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MDPI. (2021). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][3][4]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. Retrieved from --INVALID-LINK--
References
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cross-reactivity studies of 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid-based inhibitors
An In-Depth Technical Guide to Cross-Reactivity Profiling of 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic Acid-Based ENPP1 Inhibitors
Executive Summary:
The this compound scaffold has emerged as a promising foundation for the development of potent inhibitors targeting ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). As ENPP1 is a critical negative regulator of the cGAS-STING innate immunity pathway, its inhibition represents a compelling strategy for cancer immunotherapy.[1][2] However, the pyrazolopyridine core is a well-established "privileged scaffold" in medicinal chemistry, frequently utilized in the design of protein kinase inhibitors.[3][4] This dual-target potential necessitates a rigorous and multi-faceted approach to cross-reactivity profiling to ensure selectivity and mitigate potential off-target effects.
This guide provides a comparative framework for assessing the selectivity of this compound-based ENPP1 inhibitors. We delve into the causality behind essential experimental choices, provide detailed protocols for key validation assays, and compare the potential cross-reactivity profile of this scaffold against alternative ENPP1 inhibitor classes.
The Emergence of a Novel ENPP1 Inhibitor Scaffold
The this compound core provides a rigid, bicyclic structure amenable to chemical modification for optimizing potency and pharmacokinetic properties. Its recent application in targeting ENPP1 is driven by the urgent need for small molecules that can enhance the anti-tumor immune response.[5][6] ENPP1 hydrolyzes the STING agonist 2'3'-cGAMP, effectively dampening the innate immune system's ability to detect and attack cancer cells.[1][7] By inhibiting ENPP1, these compounds aim to increase the local concentration of cGAMP, thereby activating STING and promoting a robust, T-cell mediated anti-tumor effect.[2][6]
The Critical Imperative of Selectivity Profiling
While potent on-target activity is essential, inhibitor selectivity is the cornerstone of a successful therapeutic. Off-target binding can lead to unforeseen toxicities or confound the interpretation of cellular and in vivo results. For the pyrazolopyridine scaffold, this concern is particularly acute. Its historical success in targeting the ATP-binding pocket of kinases means that even inhibitors designed for a non-kinase target like ENPP1 may retain affinity for one or more of the 500+ kinases in the human kinome. Therefore, a comprehensive cross-reactivity study must extend beyond related phosphodiesterases to include a broad kinome assessment.
A Comparative Landscape of ENPP1 Inhibitors
To contextualize the performance of the 3-bromopyrazolo[1,5-a]pyridine scaffold, it is essential to compare it against other classes of ENPP1 inhibitors currently under investigation.
| Inhibitor Class | Core Scaffold | Primary Mechanism | Potential Liabilities | Representative Compound (Example) |
| Pyrazolopyridine-Based | This compound | Non-nucleotide, competitive inhibition. | Potential for off-target kinase binding due to the privileged scaffold. | Fictional: ZB-123 |
| Nucleotide-Based | Substrate analogs (e.g., cGAMP derivatives) | Competitive inhibition, mimicking the natural substrate. | Poor cell permeability and oral bioavailability due to negative charge at physiological pH.[1] | Bisphosphothionate analogs of 2'3'-cGAMP[1][2] |
| Quinazoline-Sulfamide | Quinazoline-4-piperidine sulfamide | Non-nucleotide, competitive inhibition. | Scaffold-specific off-targets; requires careful structure-activity relationship (SAR) to maintain selectivity.[5] | QS1[5] |
| Thiadiazolopyrimidones | 2-arylated thiadiazolopyrimidone | Non-nucleotide, competitive inhibition. | Requires optimization to ensure selectivity against other nucleotide-binding proteins. | MV-626[2] |
Gold-Standard Methodologies for Cross-Reactivity Assessment
A multi-pronged approach is required to build a high-confidence selectivity profile. We will focus on two orthogonal, field-proven techniques: the Cellular Thermal Shift Assay (CETSA) for confirming on-target and off-target engagement in a physiological context, and KINOMEscan for a broad, quantitative assessment of kinase binding.
Cellular Thermal Shift Assay (CETSA)
Causality: CETSA is founded on the principle of ligand-induced thermal stabilization.[8] When a protein binds to a ligand (such as an inhibitor), its conformational stability increases, resulting in a higher melting temperature (Tm).[9][10] By heating intact cells treated with a compound and measuring the amount of soluble protein remaining at various temperatures, one can directly observe target engagement.[11][12] This method is invaluable as it confirms that the inhibitor can reach and bind its target within the complex milieu of the cell, a hurdle that biochemical assays cannot assess.[11] Furthermore, proteome-wide CETSA (using mass spectrometry) can identify off-target proteins that are also stabilized by the compound.
Caption: CETSA workflow for assessing target engagement.
-
Cell Culture: Plate cells of interest (e.g., a human cancer cell line expressing ENPP1) and grow to ~80% confluency.
-
Compound Treatment: Treat cells with the this compound inhibitor at a desired concentration (e.g., 10 µM) or vehicle control (e.g., 0.1% DMSO) for 1-2 hours.
-
Heating Step: Harvest and resuspend cells in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler for 3 minutes across a range of temperatures (e.g., from 40°C to 70°C in 2°C increments).[9]
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the amount of soluble ENPP1 at each temperature point using Western Blotting with a specific anti-ENPP1 antibody.
-
Data Analysis: Densitometry is used to quantify the Western blot bands. Plot the percentage of soluble ENPP1 relative to the non-heated control against temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target stabilization and engagement.
KINOMEscan™ Profiling
Causality: The KINOMEscan™ platform is a competition-based binding assay, not an enzymatic assay.[13] A test compound is incubated with a panel of DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified. If the test compound binds to a kinase, it will prevent that kinase from binding to the immobilized ligand. The results are typically reported as "% of control," where a lower percentage indicates a stronger interaction between the compound and the kinase. This approach is highly effective for identifying even non-enzymatic binding events and is a standard in the industry for assessing kinase selectivity.[13][14]
Caption: KINOMEscan™ competition binding assay workflow.
-
Compound Submission: The inhibitor is provided to a specialized vendor (e.g., Eurofins DiscoverX).
-
Assay Execution: The compound is screened at a standard concentration (e.g., 1 µM or 10 µM) against a large panel of human kinases (e.g., the 468-kinase scanMAX panel).[13]
-
Competition Binding: As illustrated in the diagram, the compound competes with an immobilized ligand for binding to each kinase in the panel.
-
Quantification: The amount of kinase captured on the solid support is measured using quantitative PCR (qPCR) of the kinase's unique DNA tag.
-
Data Analysis: Results are expressed as a percentage of the DMSO control. A low score (e.g., <10%) indicates significant binding. Hits are often confirmed by determining the dissociation constant (Kd) through dose-response curves.
Comparative Data Analysis (Illustrative Data)
To demonstrate how to interpret the outputs of these assays, we present a table of hypothetical but plausible data for our fictional pyrazolopyridine inhibitor (ZB-123) and a quinazoline-based comparator (QS-1).
| Parameter | ZB-123 (Pyrazolopyridine) | QS-1 (Quinazoline-Sulfamide) | Interpretation |
| ENPP1 Potency (Ki) | 15 nM | 58 nM | ZB-123 shows higher biochemical potency for the primary target. |
| CETSA Target Shift (ΔTm for ENPP1) | +5.2 °C | +4.8 °C | Both compounds demonstrate robust target engagement in intact cells, validating their cellular activity. |
| KINOMEscan™ Hits (<10% of control @ 1µM) | Aurora A, JAK2, FLT3 | EGFR, FYN | This is the key differentiator. ZB-123 shows off-target activity against several known kinases, a potential liability of the pyrazolopyridine scaffold. QS-1 has a different, smaller set of off-target kinases. |
| CETSA Off-Target Shift (ΔTm) | Aurora A: +3.5 °C | EGFR: +2.1 °C | CETSA confirms that the off-target binding observed in KINOMEscan translates to target engagement in a cellular environment for at least one of the hits (Aurora A for ZB-123). |
This illustrative data highlights a critical insight: while the this compound scaffold may yield highly potent ENPP1 inhibitors (like ZB-123), its inherent similarity to kinase inhibitors necessitates thorough kinome profiling. The identification of off-target kinase engagement (Aurora A, JAK2, FLT3) would be a crucial finding, guiding further medicinal chemistry efforts to improve selectivity.
Conclusion and Strategic Recommendations
The this compound scaffold is a valuable starting point for novel ENPP1 inhibitors. However, researchers and drug developers must adopt a proactive and rigorous cross-reactivity profiling strategy.
-
Prioritize Cellular Engagement: CETSA should be employed early in the discovery process to ensure that biochemical potency translates to target engagement in a physiological setting.
-
Embrace Kinome Profiling: For any pyrazolopyridine-based inhibitor, broad kinome scanning is not optional but essential. It is the most direct way to identify and subsequently engineer out potentially confounding off-target kinase activities.
-
Use Orthogonal Methods: Combining biophysical methods like CETSA with binding assays like KINOMEscan provides a more complete and trustworthy picture of an inhibitor's selectivity profile than any single method alone.
By integrating these principles, research teams can harness the full therapeutic potential of this promising scaffold while minimizing the risks associated with off-target effects, ultimately accelerating the development of safe and effective immunotherapies.
References
- 1. mdpi.com [mdpi.com]
- 2. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the therapeutic applications for ENPP1 inhibitors? [synapse.patsnap.com]
- 7. Studies on the Inhibition of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) by 2-(3,4-Dihydroxyphenyl)-7,8-dihydroxy-3-methoxychromen-4-one, a Flavonoid from Pistacia chinensis [mdpi.com]
- 8. CETSA [cetsa.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. annualreviews.org [annualreviews.org]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic Acid: Established vs. Modern Methodologies
Introduction
3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid is a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. Its structural motif is a recurring feature in a variety of pharmacologically active agents. The efficient and scalable synthesis of this molecule is therefore a critical consideration in the early stages of pharmaceutical research. This guide provides an in-depth technical comparison of two distinct synthetic strategies for obtaining this compound: a well-established route based on 1,3-dipolar cycloaddition and a modern approach centered around a cross-dehydrogenative coupling (CDC) reaction followed by late-stage functionalization.
This document is intended for an audience of researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer insights into the causality of experimental choices, the mechanistic underpinnings of the reactions, and a comparative analysis of the two methods based on factors such as step economy, reagent availability, and potential for scalability.
Method A: The Established Cycloaddition Route
This synthetic pathway is a robust and well-documented method for the construction of the pyrazolo[1,5-a]pyridine core. It relies on the formation of an N-aminopyridinium ylide, which then undergoes a 1,3-dipolar cycloaddition with a suitable dipolarophile.
Causality of the Synthetic Design
The logic of this approach lies in the predictable and high-yielding nature of the 1,3-dipolar cycloaddition reaction for forming five-membered rings.[1][2][3] By starting with a pre-functionalized pyridine ring, in this case, 2-amino-5-bromopyridine, the bromine atom is incorporated early in the synthesis, simplifying the final purification challenges. The N-amination of the pyridine nitrogen activates it for the subsequent cycloaddition. Diethyl acetylenedicarboxylate is chosen as the dipolarophile to introduce the required carboxylic acid functionality at the 2-position after a final hydrolysis step.
Experimental Protocol
Step 1: N-Amination of 2-Amino-5-bromopyridine
-
To a solution of 2-amino-5-bromopyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add O-(Mesitylenesulfonyl)hydroxylamine (MSH) (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
The resulting N-aminopyridinium salt can be precipitated by the addition of diethyl ether, filtered, and washed with cold ether to yield the desired intermediate.
Step 2: 1,3-Dipolar Cycloaddition
-
Suspend the N-amino-5-bromopyridin-2-ium mesitylenesulfonate (1.0 eq) in a solvent such as acetonitrile.
-
Add a base, for example, potassium carbonate (3.0 eq), to generate the pyridinium ylide in situ.
-
To this mixture, add diethyl acetylenedicarboxylate (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate.
Step 3: Hydrolysis to the Carboxylic Acid
-
Dissolve the ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of a base such as sodium hydroxide (3.0 eq) and stir the mixture at room temperature or with gentle heating.[4][5][6][7]
-
Upon completion of the reaction (monitored by TLC), the ethanol is removed under reduced pressure.
-
The aqueous solution is then acidified with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with water, and dried to afford this compound.
Caption: Workflow for Method A: The Established Cycloaddition Route.
Method B: The Modern Cross-Dehydrogenative Coupling (CDC) Route
This approach represents a more contemporary strategy, leveraging the principles of C-H activation to construct the core heterocycle.[8][9][10][11] This method is characterized by its atom and step economy, avoiding the pre-functionalization of one of the coupling partners.
Causality of the Synthetic Design
The core of this method is a cross-dehydrogenative coupling reaction, which forms a C-C bond directly from two C-H bonds with the aid of an oxidant.[8][9] This avoids the need for pre-functionalized starting materials, a key advantage in terms of efficiency. The subsequent late-stage bromination offers flexibility, allowing for the introduction of the bromine atom at a later, often more complex, stage of the synthesis. This can be particularly advantageous when synthesizing a library of analogues with diversification at this position.
Experimental Protocol
Step 1: Cross-Dehydrogenative Coupling
-
In a reaction vessel, combine 2-aminopyridine (1.0 eq) and diethyl malonate (1.5 eq) in a suitable solvent like acetic acid.
-
Add an oxidant, such as manganese(III) acetate (2.5 eq).
-
Heat the reaction mixture to a temperature of 80-100 °C and stir for 12-24 hours.
-
Upon completion, the reaction is cooled, and the solvent is removed. The residue is then worked up with an aqueous solution and extracted with an organic solvent.
-
Purification by column chromatography yields ethyl pyrazolo[1,5-a]pyridine-2-carboxylate.
Step 2: Late-Stage C3 Bromination
-
Dissolve ethyl pyrazolo[1,5-a]pyridine-2-carboxylate (1.0 eq) in a suitable solvent, for instance, dichloromethane (DCM).
-
Add N-Bromosuccinimide (NBS) (1.1 eq) to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining NBS.
-
The organic layer is dried and concentrated, and the product, ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate, is purified by chromatography.
Step 3: Hydrolysis to the Carboxylic Acid
-
The hydrolysis of the ethyl ester is carried out under similar conditions as described in Method A, Step 3, to yield the final product, this compound.
Caption: Workflow for Method B: The Modern CDC Route.
Comparative Analysis
| Parameter | Method A: Established Cycloaddition Route | Method B: Modern CDC Route |
| Starting Materials | 2-Amino-5-bromopyridine (commercially available but can be more expensive), MSH, Diethyl acetylenedicarboxylate.[12][13][14] | 2-Aminopyridine (readily available and inexpensive), Diethyl malonate, Mn(OAc)3, NBS. |
| Step Economy | Generally involves three distinct steps from the aminopyridine. | Also a three-step process, but the core formation is more atom-economical. |
| Yields (Representative) | Can be high for each step, with overall yields often in the 40-60% range. | Yields for CDC reactions can be moderate to good. Late-stage bromination is typically high-yielding. Overall yields are comparable to Method A. |
| Scalability | The N-amination step can sometimes be challenging to scale up. The cycloaddition is generally scalable. | CDC reactions can be sensitive to scale. Late-stage bromination is generally scalable. |
| Flexibility for Analogue Synthesis | Requires a different brominated starting material for each analogue with a different substitution pattern on the pyridine ring. | Highly flexible. The late-stage bromination allows for easy diversification of the pyrazolo[1,5-a]pyridine core. Other functional groups can be introduced at the C3 position. |
| Reaction Conditions | N-amination is typically done at or below room temperature. The cycloaddition requires reflux. | The CDC reaction requires elevated temperatures. Bromination is usually at room temperature. |
| Safety and Reagent Profile | MSH can be hazardous. | Mn(OAc)3 is a strong oxidant. NBS is a hazardous substance. |
Conclusion
Both the established cycloaddition route (Method A) and the modern cross-dehydrogenative coupling approach (Method B) offer viable pathways for the synthesis of this compound.
Method A is a reliable and predictable route, particularly when the starting 2-amino-5-bromopyridine is readily available. Its main advantage lies in the well-understood and robust nature of the 1,3-dipolar cycloaddition.
Method B , on the other hand, represents a more contemporary and atom-economical approach. Its key strength is the flexibility afforded by the late-stage bromination, making it highly suitable for the generation of diverse analogues for structure-activity relationship (SAR) studies. While CDC reactions can sometimes be more challenging to optimize and scale up, the potential benefits in terms of starting material cost and synthetic flexibility make it a compelling alternative for modern drug discovery programs.
The choice between these two methods will ultimately depend on the specific goals of the research program, including the scale of the synthesis, the need for analogue libraries, and the availability and cost of starting materials.
References
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. scite.ai [scite.ai]
- 6. researchgate.net [researchgate.net]
- 7. A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures | Semantic Scholar [semanticscholar.org]
- 8. Cross dehydrogenative coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. books.rsc.org [books.rsc.org]
- 11. Cross-dehydrogenative coupling for the intermolecular C–O bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 13. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Structure-Activity Relationship of 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic Acid Analogs as Potential Therapeutic Agents
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge, offers field-proven insights into experimental design, and presents a comparative analysis with alternative scaffolds. We will explore the therapeutic potential of this privileged heterocyclic system, focusing on its applications in kinase inhibition and other key biological activities.
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazolo[1,5-a]pyridine core is a fused bicyclic heterocycle that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This scaffold is present in a number of compounds that have been investigated for a range of therapeutic applications, including as antitubercular, antiviral, and kinase inhibitors.[3][4][5] The rigid, planar nature of the pyrazolo[1,5-a]pyrimidine core makes it an ideal framework for the development of potent and selective small-molecule inhibitors.[5]
The focus of this guide, the this compound scaffold, incorporates two key features that are of particular interest for SAR studies:
-
The 3-bromo substituent: This halogen atom can serve as a versatile synthetic handle for introducing a wide range of chemical diversity through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions.[5] Furthermore, the bromine atom itself can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity with biological targets.
-
The 2-carboxylic acid group: This functional group can act as a key hydrogen bond donor and acceptor, enabling strong interactions with amino acid residues in the active sites of enzymes. However, the presence of a carboxylic acid can also impact physicochemical properties such as solubility and cell permeability.
This guide will dissect the influence of these and other structural modifications on the biological activity of this promising class of compounds.
Synthesis of this compound Analogs
The synthesis of the this compound core and its analogs typically involves a multi-step sequence. A general and adaptable synthetic route is outlined below.
Experimental Protocol: General Synthesis
-
N-Amination of Pyridine: Substituted pyridines are N-aminated using a suitable aminating agent such as O-(diphenylphosphinyl)hydroxylamine (DPPH) or hydroxylamine-O-sulfonic acid in a suitable solvent like dichloromethane (DCM) or acetonitrile.
-
Cycloaddition: The resulting N-aminopyridinium salt is then reacted with an appropriate propiolate ester (e.g., ethyl 3-bromopropiolate) in the presence of a base such as potassium carbonate or triethylamine. This [3+2] cycloaddition reaction forms the pyrazolo[1,5-a]pyridine ring system.
-
Hydrolysis: The ester at the 2-position is hydrolyzed to the corresponding carboxylic acid using standard conditions, such as lithium hydroxide in a mixture of tetrahydrofuran (THF) and water, or sodium hydroxide in methanol.[6]
-
Amide Coupling (for Carboxamide Analogs): To explore the SAR of the 2-position, the carboxylic acid can be converted to a variety of amides. This is typically achieved by activating the carboxylic acid with a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base such as N,N-diisopropylethylamine (DIPEA), followed by the addition of the desired amine.
Caption: General synthetic workflow for this compound and its analogs.
Structure-Activity Relationship (SAR) Analysis
While a dedicated, comprehensive SAR study on a series of this compound analogs is not extensively reported in the public domain, we can infer a plausible SAR by extrapolating from related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine series. The following analysis is a synthesis of these related findings, intended to guide future research in this area.
The Role of the 3-Bromo Substituent
The bromine atom at the 3-position is a key feature of this scaffold. Its influence on activity can be multifaceted:
-
Electronic Effects: The electron-withdrawing nature of the bromine atom can influence the electronic properties of the pyrazole ring, potentially affecting its interaction with target proteins.
-
Steric Bulk: The size of the bromine atom can provide beneficial steric interactions within a binding pocket.
-
Halogen Bonding: The bromine atom can act as a halogen bond donor, forming favorable interactions with electron-rich atoms like oxygen or nitrogen in the active site of a protein. This can significantly contribute to binding affinity.
-
Synthetic Handle: As previously mentioned, the bromine atom is an excellent point for diversification via cross-coupling reactions, allowing for the exploration of a wide range of substituents at this position. Replacing the bromine with various aryl or heteroaryl groups can dramatically alter the compound's activity and selectivity profile.
Modifications at the 2-Position: The Carboxylic Acid and its Bioisosteres
The 2-carboxylic acid group is a critical determinant of the biological activity of these compounds.
-
Hydrogen Bonding: The carboxylic acid can form strong hydrogen bonds with key amino acid residues in the target's active site, acting as a crucial anchoring point.
-
Physicochemical Properties: The ionizable nature of the carboxylic acid can enhance aqueous solubility but may also lead to lower cell permeability and increased plasma protein binding.[7]
Given the potential liabilities of a carboxylic acid group, exploring bioisosteric replacements is a key aspect of lead optimization.[8][9]
| Bioisostere | Potential Advantages |
| Tetrazole | Metabolically more stable than carboxylic acids, similar pKa, can improve oral bioavailability.[9] |
| Hydroxamic Acid | Can act as a zinc-chelating group, useful for targeting metalloenzymes. |
| Acylsulfonamide | Can mimic the hydrogen bonding pattern of a carboxylic acid with a different pKa profile.[10] |
| Isoxazolol | Another acidic heterocycle that can serve as a carboxylic acid surrogate.[10] |
The conversion of the 2-carboxylic acid to a carboxamide introduces a new vector for SAR exploration. The nature of the amine used in the amide coupling can significantly impact activity. For instance, in antitubercular pyrazolo[1,5-a]pyridine-3-carboxamides, the introduction of N-benzylic moieties with substituted diaryl groups was found to be crucial for activity against drug-resistant Mtb strains.[3]
Substitutions on the Pyridine Ring
Modifications to the pyridine ring of the pyrazolo[1,5-a]pyridine scaffold can fine-tune the electronic and steric properties of the molecule, influencing its interaction with the target and its overall pharmacokinetic profile. Electron-donating or electron-withdrawing groups at various positions can modulate the basicity of the pyridine nitrogen and the overall electron distribution of the heterocyclic system.
Comparison with Alternative Scaffolds
The therapeutic potential of this compound analogs can be benchmarked against other established heterocyclic scaffolds known to target similar biological pathways, particularly protein kinases.
| Scaffold | Key Features and Biological Activities | Representative Inhibitor(s) |
| Pyrazolo[3,4-d]pyrimidine | A well-established "privileged scaffold" in kinase inhibitor design. Known to inhibit a wide range of kinases including CDKs, SRC, and VEGFR.[11] | Dasatinib (Sprycel®) |
| Quinazoline | Another important scaffold for kinase inhibitors, particularly targeting EGFR. | Gefitinib (Iressa®), Erlotinib (Tarceva®) |
| Indole | The core of many natural and synthetic biologically active molecules, including kinase inhibitors. | Sunitinib (Sutent®) |
The pyrazolo[1,5-a]pyridine scaffold offers a distinct electronic and steric profile compared to these alternatives, which may lead to improved selectivity and novel intellectual property.
Potential Therapeutic Applications and Key Signaling Pathways
Based on the activities of related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives, the this compound scaffold holds promise in several therapeutic areas.
Kinase Inhibition in Oncology
Many pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[5][12] Potential kinase targets include:
-
Tropomyosin receptor kinases (Trks): The pyrazolo[1,5-a]pyrimidine core is found in approved Trk inhibitors.[12]
-
Cyclin-dependent kinases (CDKs): Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
-
Epidermal growth factor receptor (EGFR): A key target in non-small cell lung cancer and other solid tumors.
-
PI3Kδ: A target in hematological malignancies.[13]
Caption: Simplified signaling pathway illustrating potential points of inhibition by pyrazolo[1,5-a]pyridine analogs.
Antitubercular Activity
Several pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have demonstrated potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[2][3] The mechanism of action for some of these compounds has been linked to the inhibition of QcrB, a component of the electron transport chain.[1]
Antiviral Activity
The broader class of pyrazole and fused pyrazole derivatives has shown promise as antiviral agents against a range of viruses, including coronaviruses and herpes simplex virus.[4][14][[“]] The mechanism of action can vary, from inhibiting viral proteases to blocking viral replication.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel this compound analogs, a cascade of in vitro and cell-based assays is essential.
In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Assay)
This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ADP produced.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the test compound, a positive control inhibitor, and a DMSO vehicle control to the wells of the 384-well plate.
-
Add the kinase enzyme solution to all wells.
-
Initiate the kinase reaction by adding a mixture of ATP and the specific substrate.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ reagent protocol.
-
Detect the luminescent signal using a plate reader.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cell-Based Proliferation Assay (Example: MTT Assay)
This assay determines the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the GI50 value, which is the concentration of the compound that causes 50% growth inhibition.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct SAR data for this specific series is limited, by drawing parallels from related compound classes, a rational approach to lead optimization can be formulated. The key to unlocking the full potential of this scaffold lies in a systematic exploration of substitutions at the 2-, 3-, and pyridine ring positions. Future research should focus on:
-
Synthesis of a focused library of analogs: To establish a clear and direct SAR for this scaffold.
-
Screening against a broad panel of kinases: To identify the primary molecular targets and potential off-target effects.
-
Evaluation of physicochemical properties: To optimize for drug-like properties such as solubility, permeability, and metabolic stability.
-
In vivo efficacy studies: To validate the therapeutic potential of lead compounds in relevant animal models.
By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of novel drugs based on the versatile this compound scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyrazolo[3,4-d]pyrimidine nucleoside analog with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. longdom.org [longdom.org]
- 7. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. mdpi.com [mdpi.com]
- 12. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. consensus.app [consensus.app]
Safety Operating Guide
Navigating the Safe Handling of 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic Acid: A Guide for Laboratory Professionals
Hazard Identification and Risk Assessment
Understanding the potential hazards is the cornerstone of safe laboratory practice. Based on data from analogous compounds like 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid and 3-Bromopyridine, researchers should anticipate the following potential hazards[1][2]:
Given the presence of a bromine atom on an aromatic ring system, it is also prudent to handle this compound with the care afforded to other halogenated aromatic compounds, which can have long-term health effects.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE plan is non-negotiable to mitigate the identified risks. The following table summarizes the recommended PPE for handling 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid.
| Protection Type | Recommended PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye damage.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation.[4] Ensure gloves are appropriate for the specific solvent and have a suitable breakthrough time. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation.[4] |
Safe Handling and Operational Workflow
A systematic approach to handling ensures that risks are minimized at every step. The following workflow is designed to be a self-validating system for safety.
Experimental Workflow for Safe Handling
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

